molecular formula C7H12O3 B8642787 1,4,8-Trioxaspiro[4.5]decane CAS No. 649-91-2

1,4,8-Trioxaspiro[4.5]decane

Cat. No.: B8642787
CAS No.: 649-91-2
M. Wt: 144.17 g/mol
InChI Key: DHUSDTVAHLSYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,8-Trioxaspiro[4.5]decane is a spirocyclic ketal compound that serves as a versatile synthetic intermediate and privileged scaffold in pharmaceutical research and materials science. Spiro compounds, characterized by a central atom shared between two rings, are significant in medicinal chemistry and biochemistry due to their diverse biological activities and applications in the development of advanced materials . This structural motif is a key feature in developing ligands for G-protein coupled receptors (GPCRs) . Specifically, the closely related 1,4-dioxaspiro[4.5]decane system has been identified as a critical scaffold for the development of novel ligands targeting serotonin 5-HT1A and alpha1-adrenergic receptors, which are important for researching neurological disorders and prostate cancer treatments . The structure of this compound family also allows for strategic functionalization at various positions, enabling extensive structure-activity relationship (SAR) studies to optimize affinity and selectivity for specific biological targets . As a ketal, derivatives of this core structure can also be used as protecting groups for carbonyl functionalities in complex multi-step organic syntheses. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

649-91-2

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

1,4,8-trioxaspiro[4.5]decane

InChI

InChI=1S/C7H12O3/c1-3-8-4-2-7(1)9-5-6-10-7/h1-6H2

InChI Key

DHUSDTVAHLSYAA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12OCCO2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Oxaspiro[4.5]decanes: Physicochemical Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies associated with oxaspiro[4.5]decanes, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Due to the extensive availability of research data, this guide will focus on 1,4-Dioxaspiro[4.5]decan-8-one as a primary exemplar, while also presenting the available information for the related 1,4,8-Trioxaspiro[4.5]decane . The spirocyclic nature of these molecules imparts a rigid three-dimensional structure, making them valuable scaffolds for the precise spatial orientation of functional groups in drug design.[1]

Molecular Structure and Core Properties

The fundamental structure of these compounds consists of a cyclohexane ring fused to a dioxolane or a related oxygen-containing ring in a spiro arrangement. This unique architecture is a key determinant of their chemical behavior and utility.

Caption: 2D structures of 1,4-Dioxaspiro[4.5]decan-8-one and this compound.

Physicochemical Data Summary

The following tables summarize the key physicochemical properties of 1,4-Dioxaspiro[4.5]decan-8-one and this compound.

Table 1: Physicochemical Properties of 1,4-Dioxaspiro[4.5]decan-8-one

PropertyValueSource
CAS Number 4746-97-8[2]
Molecular Formula C₈H₁₂O₃[2]
Molecular Weight 156.18 g/mol [2]
Appearance White to beige crystalline powder or crystals[2]
Melting Point 70-73 °C[2]
Boiling Point 112 °C[2]
Solubility Soluble in chloroform & methanol.[2]
Storage Temperature Room temperature, under inert atmosphere, and kept in the dark.[2]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 649-91-2[3]
Molecular Formula C₇H₁₂O₃[3]
Molecular Weight 144.17 g/mol [3]

Note: Comprehensive experimental data for this compound is limited in publicly available literature.

Synthesis and Methodologies

The synthesis of these spirocycles is a critical aspect of their application. The most common strategies involve ketalization reactions.

Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

A prevalent method for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution.[1][4] An alternative and efficient route starts from 1,4-cyclohexanedione, which is protected as a monoethylene ketal.[1]

A patented method describes a catalytic hydrolysis process using 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane as the starting material and water as the reaction medium, catalyzed by a weak acid acrylic cationic exchange resin.[5] This approach is highlighted as an environmentally friendly process with a high selectivity of up to 75% and a yield of 65%.[5]

Synthesis_of_1_4_Dioxaspiro_4_5_decan_8_one start 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane intermediate Selective Deketalization (Acidic Solution) start->intermediate Hydrolysis product 1,4-Dioxaspiro[4.5]decan-8-one intermediate->product

Caption: Simplified workflow for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one.

Experimental Protocol: Selective Deketalization [4]

  • Reaction Setup: In a suitable reaction vessel, dissolve 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in a solution of acetic acid and water.

  • Catalysis: Acetic acid acts as the catalyst for the selective deketalization.

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 65°C) to facilitate the reaction.

  • Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be further purified by recrystallization or chromatography.

Spectroscopic and Analytical Characterization

A crucial aspect of working with these compounds is their analytical characterization to confirm structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of oxaspiro[4.5]decanes.

For 1,4-Dioxaspiro[4.5]decan-8-one :

  • ¹H NMR: The proton NMR spectrum will typically show signals corresponding to the ethylene group of the dioxolane ring and the methylene groups of the cyclohexane ring. Specific chemical shifts and coupling patterns are used to confirm the structure.[6]

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct peaks for the spiro carbon, the carbonyl carbon, and the various methylene carbons in the two rings.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups. In the case of 1,4-Dioxaspiro[4.5]decan-8-one , a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected, typically in the region of 1700-1725 cm⁻¹. The presence of C-O ether linkages will also be evident from characteristic bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 1,4-Dioxaspiro[4.5]decan-8-one would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the rings.

Applications in Research and Drug Development

The rigid spirocyclic core of oxaspiro[4.5]decanes makes them attractive scaffolds in medicinal chemistry. This structural feature allows for the precise positioning of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1]

1,4-Dioxaspiro[4.5]decan-8-one is a versatile intermediate in the synthesis of various biologically active molecules.[2] It is used in the preparation of potent analgesic compounds and as a building block for tritium-labeled probes for studying the dopamine reuptake complex.[2] Furthermore, this compound is a precursor for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, a key intermediate in the development of cathepsin S inhibitors, which are targets for neurological and inflammatory disorders.[1]

While less is known about the direct applications of This compound , its structural similarity to other biologically active spirocycles suggests potential for exploration in drug discovery programs. A derivative, 1,4,8-Trioxaspiro[4.5]decan-6-amine, is commercially available, indicating its use as a building block in chemical synthesis.[7]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling oxaspiro[4.5]decanes. It is recommended to consult the Safety Data Sheet (SDS) for specific handling and storage information. For 1,4-Dioxaspiro[4.5]decan-8-one , it is noted to be moisture sensitive and should be stored in a dark place under an inert atmosphere.[2]

References

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

  • Google Patents. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.

Sources

A Technical Guide to the Spectroscopic Characterization of 1,4,8-Trioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic characteristics of 1,4,8-Trioxaspiro[4.5]decane. Given the limited availability of direct experimental data for this specific compound, this document establishes a robust analytical framework by leveraging comprehensive data from the closely related analogue, 1,4-dioxaspiro[4.5]decane. By grounding our analysis in the established spectral data of this analogue, we can apply fundamental principles of spectroscopy to predict and interpret the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the target molecule. This approach, combining empirical data with theoretical principles, offers a scientifically rigorous pathway for the characterization of novel or sparsely documented chemical entities.

Molecular Structure and its Spectroscopic Implications

The core of our analysis rests on understanding the structural differences between our target molecule, this compound, and its well-documented analogue, 1,4-dioxaspiro[4.5]decane. The introduction of an additional oxygen atom at the 8-position is the key modification, which significantly influences the electronic environment and, consequently, the spectroscopic output of the molecule.

Figure 1: Comparison of the core structures of 1,4-dioxaspiro[4.5]decane and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shift of a nucleus is highly sensitive to its local electronic environment.

Spectroscopic Data for the Analogue: 1,4-Dioxaspiro[4.5]decane

The experimental NMR data for 1,4-dioxaspiro[4.5]decane serves as our baseline.

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
Signal 1 ~3.90s4H-O-CH₂-CH₂-O-
Signal 2 ~1.65m4HAxial CH₂ (cyclohexane)
Signal 3 ~1.55m6HEquatorial CH₂ (cyclohexane)
¹³C NMR Chemical Shift (ppm) Assignment
Signal 1 ~109.0Spiroketal Carbon
Signal 2 ~64.2-O-CH₂-CH₂-O-
Signal 3 ~35.0Cyclohexane CH₂ (adjacent to spiro)
Signal 4 ~25.5Cyclohexane CH₂ (gamma)
Signal 5 ~24.0Cyclohexane CH₂ (beta)
Predicted NMR Spectra for this compound

The introduction of an oxygen atom at the 8-position will induce significant changes in the NMR spectra due to its high electronegativity. This effect, known as the inductive effect, withdraws electron density from neighboring atoms, causing them to be "deshielded" and to resonate at a higher chemical shift (further downfield).[1][2][3]

Predicted ¹H NMR Changes:

  • Protons on C7 and C9: These protons, being alpha to the newly introduced oxygen at position 8, will experience the most significant deshielding. Their chemical shift is expected to increase substantially, likely into the 3.5-4.0 ppm range, similar to the protons of the dioxolane ring.

  • Protons on C6 and C10: These protons are beta to the new oxygen and will experience a smaller, but still noticeable, downfield shift.

Predicted ¹³C NMR Changes:

  • C7 and C9: These carbons will be significantly deshielded, with their chemical shifts expected to move downfield into the 60-70 ppm range, typical for carbons singly bonded to oxygen.

  • C6 and C10: A moderate downfield shift is also anticipated for these carbons.

  • Spiroketal Carbon (C5): A minor downfield shift may be observed due to the overall increase in electron withdrawal from the six-membered ring.

Standard Protocol for ¹H NMR Acquisition

A standardized protocol ensures reproducibility and data quality.[4][5][6][7][8][9][10]

  • Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved and free of any particulate matter.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will automatically lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.

  • Acquisition Parameters: For a routine ¹H spectrum, a 45° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.[10] Data is usually acquired over 16 to 32 scans to achieve a good signal-to-noise ratio.

  • Processing: The raw data (Free Induction Decay or FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (typically tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Spectroscopic Data for the Analogue: 1,4-Dioxaspiro[4.5]decane
Vibrational Mode Frequency (cm⁻¹) Intensity
C-H stretch (alkane)2950-2850Strong
C-O stretch (ether/ketal)1200-1050Strong, Broad
Predicted IR Spectrum for this compound

The IR spectrum of this compound is expected to be broadly similar to its dioxa-analogue, with the most prominent peaks arising from C-H and C-O stretching vibrations. The key distinction will be the enhancement and potential broadening of the C-O stretching band due to the presence of an additional ether linkage in the six-membered ring. This strong, broad absorption in the 1200-1050 cm⁻¹ region is highly characteristic of ether functionalities.[1][11][12][13][14][15]

Standard Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a common and convenient method for obtaining IR spectra of solid and liquid samples.[11][14][16][17][18]

  • Background Scan: A background spectrum of the clean ATR crystal is recorded to account for any atmospheric (e.g., CO₂, H₂O) or instrumental absorptions.

  • Sample Application: A small amount of the liquid or solid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Measurement: The sample is scanned, typically over the range of 4000 to 400 cm⁻¹. The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: The ATR crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol) and dried before the next measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation.[19][20][21]

Spectroscopic Data for the Analogue: 1,4-Dioxaspiro[4.5]decane

The mass spectrum of 1,4-dioxaspiro[4.5]decane is characterized by a molecular ion peak (M⁺) at m/z = 142 and several key fragment ions.[5][13][22][23]

m/z Relative Intensity Proposed Fragment
142Moderate[M]⁺
99High[M - C₂H₅O]⁺
86HighRetro-Diels-Alder fragmentation product
55ModerateFurther fragmentation products
Predicted Mass Spectrum for this compound

The introduction of the ether oxygen at the 8-position will direct the fragmentation pathways.

  • Molecular Ion: The molecular weight of this compound is 144.17 g/mol . Therefore, the molecular ion peak (M⁺) is expected at m/z = 144.

  • Alpha-Cleavage: Ethers are known to undergo facile cleavage of the C-C bond adjacent (alpha) to the oxygen atom.[12][24][25] This would lead to the loss of an ethyl group from the six-membered ring, resulting in a prominent fragment ion.

  • Other Fragmentations: Fragmentation of the dioxolane ring is also expected, similar to the analogue.

Fragmentation_Pathway M_plus [C₇H₁₂O₃]⁺ m/z = 144 Fragment_1 Loss of C₂H₄O (Alpha-Cleavage) M_plus->Fragment_1 α-cleavage Fragment_2 Loss of C₂H₄ M_plus->Fragment_2 Rearrangement Ion_1 [C₅H₈O₂]⁺ m/z = 100 Fragment_1->Ion_1 Ion_2 [C₅H₈O₃]⁺ m/z = 116 Fragment_2->Ion_2

Sources

The Spiroketal: A Historical and Synthetic Odyssey

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The spiroketal, a seemingly simple structural motif defined by two rings sharing a single central carbon atom flanked by two oxygens, has captivated chemists for over a century. Its rigid, three-dimensional architecture is a cornerstone of countless biologically active natural products, from insect pheromones to potent antiparasitic drugs. This guide provides a comprehensive exploration of the spiroketal, tracing its journey from early, often serendipitous, discoveries in natural products to its current status as a privileged scaffold in modern drug design. We will delve into the fundamental principles governing its stability, the evolution of stereocontrolled synthetic strategies, and the analytical techniques required for its definitive characterization. This narrative is designed to offer not just a historical overview, but also field-proven insights into the causality behind experimental choices, providing a robust intellectual toolkit for professionals engaged in the art and science of chemical synthesis and drug development.

The Dawn of Discovery: Early Encounters and Structural Elucidation

While the formal nomenclature for spiro compounds was first proposed by Adolf von Baeyer in 1900, the specific spiroketal moiety was initially encountered through the study of natural products. The earliest examples appeared in the literature before 1970, with the structural elucidation of complex molecules like triterpenoid saponins and sapogenins. These initial discoveries were analytical triumphs, relying on classical degradation chemistry and nascent spectroscopic methods. The definitive identification of the spiroketal core was a significant challenge, often hindered by its intricate stereochemistry and potential for isomerization.

A pivotal conceptual leap in understanding spiroketal stability came with the appreciation of stereoelectronic forces, most notably the anomeric effect . First observed by J. T. Edward in 1955 and later termed in 1958, this effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the central spiro atom) to occupy an axial position. This orientation allows for a stabilizing hyperconjugative interaction between an oxygen lone pair and the antibonding orbital (σ*) of the adjacent C-O bond. In a typical-spiroketal, the conformation that allows both ring oxygens to engage in this stabilizing interaction (a bis-anomeric effect) is overwhelmingly favored, locking the molecule into a rigid and predictable three-dimensional shape. This energetic preference is the primary reason for the spiroketal's prevalence as a stable, conformationally restricted scaffold in nature.

Nature's Blueprint: A Cornucopia of Bioactive Spiroketals

The spiroketal motif is widespread in bioactive natural products, a testament to its evolutionary selection as a reliable molecular scaffold. Its rigid structure allows for the precise spatial presentation of functional groups, which is often crucial for interaction with biological targets like enzymes and receptors.

Spiroketal Natural Product Source Key Biological Activity
Avermectins Streptomyces avermitilis (fungus)Potent antiparasitic agents
Okadaic Acid Marine dinoflagellatesDiarrheic shellfish poisoning toxin
Talaromycins Talaromyces species (fungus)Antifungal and antibiotic
Griseorhodin A Streptomyces species (bacteria)Aromatic spiroketal polyketide
Elatol Laurencia dendroidea (red algae)Halogenated sesquiterpene with cytotoxic activity
(S)-1,7-Dioxaspiro[5.5]undecane Olive fruit fly (Bactrocera oleae)Major component of female sex pheromone

The diverse biological activities of these compounds have made them compelling targets for total synthesis and have spurred the development of new synthetic methodologies.

The Synthetic Challenge: A Century of Methodological Evolution

The synthesis of spiroketals, particularly with stereocontrol, is a significant challenge that has evolved dramatically over the decades.

Thermodynamic Control: The Classical Approach

The most fundamental method for spiroketal formation is the acid-catalyzed cyclization of a dihydroxy ketone precursor. This reaction typically proceeds under thermodynamic control, meaning the most stable spiroketal isomer is the major product.

G cluster_mech Acid-Catalyzed Spiroketalization A Dihydroxy Ketone Precursor B Protonation of Carbonyl A->B H+ C Hemiketal Intermediate (1st cyclization) B->C Intramolecular Attack (OH) D Oxocarbenium Ion C->D Protonation & Loss of H2O E Spiroketal Product (2nd cyclization) D->E Intramolecular Attack (2nd OH) E->A Equilibrium (Reversible)

Caption: Thermodynamic Spiroketalization Workflow

Causality: This approach leverages the inherent stability of the final spiroketal, which is governed by the anomeric effect and the minimization of steric strain. By allowing the reaction to equilibrate over time, any less stable, kinetically formed isomers can revert to intermediates and cyclize again to form the most thermodynamically favored product.[1] While reliable, this method's primary limitation is its inability to produce less stable ("contrathermodynamic") isomers, which are often found in complex natural products.

Kinetic Control: Accessing Unstable Isomers

To overcome the limitations of thermodynamic control, synthetic chemists developed methods that operate under kinetic control, where the major product is the one that is formed fastest, not necessarily the most stable. These reactions are typically run at low temperatures for short durations to prevent the system from reaching thermodynamic equilibrium.

Strategies for achieving kinetic control often involve:

  • Chiral Auxiliaries and Reagents: Pioneering work by chemists such as Yoshito Kishi and Samuel Danishefsky demonstrated that by incorporating chirality into the starting materials or reagents, one can direct the cyclization pathway toward a specific, desired stereoisomer, even if it is not the most stable one.

  • Organocatalysis: The development of chiral Brønsted acids, such as confined imidodiphosphoric acids, has revolutionized asymmetric spiroketalization. These catalysts create a chiral pocket that activates the substrate and shields one face from attack, directing the cyclization to produce a single enantiomer with high selectivity.

  • Lewis Acid Mediation: Multidentate Lewis acids can act as noncovalent tethers, coordinating to both the nucleophilic hydroxyl group and an electrophilic part of the molecule (like an epoxide). This pre-organizes the molecule for cyclization, leading to a highly controlled kinetic outcome.

G cluster_kinetic Kinetic vs. Thermodynamic Control Start Precursor TS_K Lower Energy TS (Kinetic) Start->TS_K Fastest Path TS_T Higher Energy TS (Thermo) Start->TS_T Slower Path Prod_K Kinetic Product (Less Stable) TS_K->Prod_K Prod_T Thermodynamic Product (More Stable) Prod_K->Prod_T Equilibration (High Temp, Long Time) TS_T->Prod_T

Caption: Energy Profile of Kinetic vs. Thermodynamic Control

Experimental Protocol: Asymmetric Synthesis of a Spiroketal Pheromone

This protocol is a representative example of a modern, kinetically controlled spryoketalization using an aminothiourea organocatalyst. It illustrates the synthesis of (2S,5S)-chalcogran, a pheromone of the six-spined spruce bark beetle.

Protocol: Catalytic Asymmetric Synthesis of (2S,5S)-Chalcogran

  • Materials:

    • Hydroxy enone precursor (1 equivalent)

    • (R,R)-Takemoto catalyst (aminothiourea derivative, 0.1 equivalent)

    • Toluene (anhydrous, as solvent)

    • Molecular sieves 4Å (activated)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the hydroxy enone precursor (e.g., 0.1 mmol) and the (R,R)-Takemoto catalyst (0.01 mmol).

    • Add activated 4Å molecular sieves.

    • Add anhydrous toluene (e.g., 1.0 mL) via syringe.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting material.

    • Upon completion, filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired spiroketal product.

  • Self-Validation and Causality:

    • Catalyst Choice: The bifunctional aminothiourea catalyst is crucial. Its thiourea moiety activates the enone electrophile via hydrogen bonding, while the tertiary amine base activates the hydroxyl nucleophile, bringing them together in a specific orientation within the chiral scaffold.

    • Anhydrous Conditions: The use of anhydrous solvent and molecular sieves is essential to prevent water from competing as a nucleophile and hydrolyzing the intermediates or the final product.

    • Kinetic Conditions: The reaction is run at room temperature to favor the kinetically controlled pathway dictated by the catalyst, preventing equilibration to a potentially different thermodynamic product mixture.

The Modern Era: Spiroketals in Drug Discovery

The spiroketal is now recognized as a "privileged structure" in medicinal chemistry. Its rigid framework reduces the entropic penalty of binding to a target and allows for the precise positioning of substituents to optimize pharmacological activity.

  • Tofogliflozin: Approved in Japan for the treatment of Type 2 diabetes, this drug is an inhibitor of the human sodium-glucose cotransporter 2 (hSGLT2). The spiroketal core acts as a rigid glucose mimic, providing a robust and metabolically stable scaffold.

  • Avermectins: As previously mentioned, these macrocyclic lactones are powerful antiparasitic agents used in both veterinary and human medicine. The spiroketal portion is essential for maintaining the overall three-dimensional shape required for binding to glutamate-gated chloride channels in invertebrates.

  • Rubromycins: This family of natural products, which feature a benzannulated spiroketal core, have been investigated as inhibitors of human telomerase, an enzyme implicated in cancer.

The continued exploration of diversity-oriented synthesis, creating libraries of novel spiroketals, promises to uncover new therapeutic agents for a wide range of diseases.

Conclusion

The journey of the spiroketal from a structural curiosity in complex natural products to a cornerstone of modern synthetic and medicinal chemistry is a powerful illustration of the interplay between analysis, synthesis, and biological function. The deep understanding of stereoelectronic effects, coupled with the development of sophisticated, stereocontrolled synthetic methods, has transformed our ability to harness this unique structural motif. For researchers in drug development, the spiroketal offers a validated, rigid, and tunable scaffold for creating the next generation of precisely targeted therapeutics. The principles and methodologies outlined in this guide provide a foundation for both appreciating the rich history of this field and contributing to its future evolution.

References

  • Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. (Arkivoc, 2006). [Link]

  • Thermodynamic and kinetic reaction control. (Wikipedia). [Link]

  • Stereoselective Diversity-Oriented Synthesis of Spiroketals. (Sloan Kettering Institute). [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. (Chemistry LibreTexts, 2024). [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (Jack Westin). [Link]

  • Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. (Journal of the American Chemical Society, 2015). [Link]

  • Regioselective Enolization and Thermodynamic vs. Kinetic Control. (YouTube, 2018). [Link]

  • A Modular, Stereoselective Approach to Spiroketal Synthesis. (ResearchGate, 2012). [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. (National Institutes of Health, 2008). [Link]

  • A general approach to the stereoselective synthesis of spiroketals. A total synthesis of the pheromones of the olive fruit fly and related compounds. (Journal of the American Chemical Society, 1982). [Link]

  • Spiroketals: Toward the synthesis of 39-oxobistramide K. (Semantic Scholar, 2012). [Link]

  • Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. (National Institutes of Health, 2011). [Link]

  • Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. (Journal of the American Chemical Society, 2016). [Link]

  • Asymmetric spiroacetalization catalysed by confined Brønsted acids. (ResearchGate, 2012). [Link]

  • Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. (Journal of the American Chemical Society, 2006). [Link]

  • Functional Group Interconversion: The Danishefsky Synthesis of Granulocyte Colony-Stimulating Factor. (Organic Chemistry Portal, 2016). [Link]

  • Asymmetric spiroacetalization catalysed by confined Brønsted acids. (PubMed, 2012). [Link]

  • Common methods for the preparation of spiroketals a) from dihydroxyketons. (ResearchGate). [Link]

  • Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. (MDPI, 2023). [Link]

  • Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. (National Institutes of Health, 2023). [Link]

  • Asymmetric Synthesis of Spiroketals with Aminothiourea Catalysts. (PubMed, 2015). [Link]

Sources

The Uncharted Territory of 1,4,8-Trioxaspiro[4.5]decane Derivatives in Nature: A Technical Guide for Discovery and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The spiroketal motif is a privileged structural element found in a vast array of biologically active natural products. Despite the extensive exploration of nature's chemical diversity, the 1,4,8-Trioxaspiro[4.5]decane core represents a seemingly uncharted territory in the landscape of known natural products. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the potential discovery, isolation, and characterization of this elusive class of compounds. While concrete examples of their natural occurrence remain to be elucidated, this guide offers a forward-looking perspective, grounded in established scientific principles of spiroketal biosynthesis and analysis. We will delve into hypothetical biosynthetic pathways, propose promising natural sources for exploration, and provide detailed, field-proven methodologies for their discovery and structural elucidation. This document serves as a roadmap for researchers poised to venture into this unexplored domain of natural product chemistry.

Introduction: The Enigma of the Missing Spiroketals

Spiroketals are a fascinating class of bicyclic acetals characterized by a spirocyclic junction where two rings share a single carbon atom. This structural feature imparts a rigid, three-dimensional conformation that is often crucial for their biological activity. Nature has ingeniously employed the spiroketal scaffold in a multitude of compounds with diverse pharmacological properties, including antibiotic, antifungal, antiparasitic, and anticancer activities.

The this compound framework, with its unique arrangement of three oxygen atoms within a spiro[4.5]decane skeleton, presents a chemically intriguing structure. However, a thorough review of the current scientific literature reveals a conspicuous absence of naturally occurring derivatives of this specific spiroketal. This is in contrast to other spiroketal systems, such as the widely distributed 1,6-dioxaspiro[4.5]decanes. One study on the synthesis of the isomeric 1,6,9-trioxaspiro[4.5]decane framework explicitly noted its absence in living organisms at the time of publication[1]. This apparent rarity of the 1,4,8-trioxa isomer prompts the question: are these compounds truly absent in nature, or have they simply eluded discovery?

This guide is predicated on the latter possibility. We will provide the scientific rationale and the technical tools to empower researchers to systematically search for and characterize these novel spiroketals.

Hypothetical Biosynthesis: A Roadmap to Formation

The biosynthesis of spiroketals in nature typically proceeds through the cyclization of a linear polyketide or isoprenoid precursor containing appropriately positioned hydroxyl groups. We can postulate a plausible biosynthetic pathway for the this compound core based on these established principles.

A likely precursor would be a dihydroxy-keto-ether derived from a polyketide pathway. The formation of the spiroketal would then occur through a cascade of intramolecular cyclizations. The regioselectivity of these cyclizations is a critical determinant of the final spiroketal structure and is governed by enzymatic control within the producing organism.

Below is a diagram illustrating a hypothetical biosynthetic pathway.

Hypothetical Biosynthesis of this compound cluster_0 Polyketide Synthase (PKS) Assembly cluster_1 Post-PKS Modification Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Linear_Polyketide Linear Polyketide Chain PKS->Linear_Polyketide Chain Elongation Hydroxy_Keto_Ether Dihydroxy-keto-ether Precursor Linear_Polyketide->Hydroxy_Keto_Ether Hydroxylation & Etherification Cyclization_I Intramolecular Hemiketal Formation (Ring 1) Hydroxy_Keto_Ether->Cyclization_I Enzyme-catalyzed cyclization Cyclization_II Intramolecular Ketal Formation (Ring 2) Cyclization_I->Cyclization_II Spontaneous or Enzyme-catalyzed Final_Product This compound Core Cyclization_II->Final_Product

Caption: Hypothetical biosynthetic pathway for the this compound core.

Potential Natural Sources and Ecological Roles

The search for novel natural products is often guided by chemotaxonomy and ecological considerations. Based on the known distribution of other spiroketal-producing organisms, the following sources are proposed as promising targets for the discovery of this compound derivatives:

  • Insects: Many insects utilize spiroketals as pheromones for communication. The collection and analysis of insect-derived volatile compounds could reveal the presence of these novel spiroketals.

  • Fungi: Fungi are prolific producers of a vast array of secondary metabolites, including polyketide-derived spiroketals. Screening of fungal endophytes, soil fungi, and marine-derived fungi is a promising strategy.

  • Marine Invertebrates: Sponges, tunicates, and other marine invertebrates are known to harbor symbiotic microorganisms that produce unique bioactive compounds. The complex chemical ecology of these organisms makes them a rich source for novel spiroketal discovery.

The potential ecological roles of this compound derivatives could be as diverse as their potential sources. They may function as:

  • Semiochemicals: Involved in insect communication (e.g., aggregation, sex, or trail pheromones).

  • Defensive Compounds: Protecting the producing organism from predation or microbial infection.

  • Allelopathic Agents: Mediating interactions between different species in a shared environment.

Methodologies for Discovery and Isolation

The successful discovery and isolation of novel natural products hinge on a systematic and well-designed experimental workflow. The following protocol provides a robust framework for the isolation of this compound derivatives from a natural source.

Experimental Protocol: Bioassay-Guided Isolation
  • Sample Collection and Preparation:

    • Collect the biological material (e.g., insect glands, fungal culture, marine sponge tissue) and immediately freeze it in liquid nitrogen or store at -80°C to prevent enzymatic degradation of metabolites.

    • Lyophilize the frozen material to remove water, and then grind it into a fine powder.

  • Extraction:

    • Perform a sequential extraction of the powdered material with solvents of increasing polarity, starting with a nonpolar solvent like hexane, followed by a medium-polarity solvent such as ethyl acetate, and finally a polar solvent like methanol. This fractionation will simplify the subsequent purification steps.

    • The choice of solvent is critical and should be guided by the predicted polarity of the target compounds. Given the three oxygen atoms, this compound derivatives are expected to have moderate polarity, making the ethyl acetate and methanol fractions of primary interest.

  • Bioassay Screening (Optional but Recommended):

    • If a specific biological activity is being targeted (e.g., antimicrobial, cytotoxic), screen the crude extracts to identify the most active fraction. This "bioassay-guided" approach focuses the purification efforts on the most promising extracts.

  • Chromatographic Separation:

    • Subject the active crude extract to column chromatography on silica gel or a reversed-phase C18 stationary phase.

    • Elute the column with a gradient of solvents to separate the components based on their polarity.

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Further purify the fractions containing the compounds of interest using semi-preparative or preparative HPLC.

    • Employ a suitable column (normal phase or reversed-phase) and a carefully optimized mobile phase to achieve high-resolution separation.

    • Use a detector such as a diode-array detector (DAD) or an evaporative light scattering detector (ELSD) to monitor the elution of compounds.

Isolation Workflow Sample Natural Source Material (e.g., Fungal Culture) Extraction Solvent Extraction (Hexane, EtOAc, MeOH) Sample->Extraction Crude_Extracts Crude Extracts Extraction->Crude_Extracts Column_Chromatography Column Chromatography (Silica Gel or C18) Crude_Extracts->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC HPLC Purification Fractions->HPLC Pure_Compound Isolated this compound Derivative HPLC->Pure_Compound

Caption: A generalized workflow for the isolation of natural products.

Structural Elucidation: Deciphering the Molecular Architecture

Once a pure compound is isolated, its chemical structure must be determined. A combination of spectroscopic techniques is employed for this purpose.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which allows for the determination of its elemental composition. Analysis of the fragmentation pattern in the MS/MS spectrum can provide valuable clues about the connectivity of the atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the de novo structural elucidation of organic molecules. A suite of NMR experiments is required:

    • ¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms.

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

    • Correlation Spectroscopy (COSY): Establishes the connectivity between neighboring protons.

    • Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton to its directly attached carbon atom.

    • Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

    • Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Expected Spectroscopic Signatures

The this compound core has distinct structural features that would be reflected in its NMR spectra.

Atom Position (Hypothetical Numbering) Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm) Key HMBC Correlations
C2, C3 (Dioxolane ring)3.5 - 4.560 - 75Protons on C2/C3 to C5 (spiro carbon)
C5 (Spiro carbon)-95 - 110-
C6, C7, C9, C10 (Tetrahydropyran ring)1.5 - 4.020 - 70Protons on C6/C10 to C5 and C8

Note: These are estimated chemical shift ranges and will vary depending on the specific substitution pattern of the derivative.

Biological Activity Screening: Unveiling the Functional Potential

With a novel, structurally characterized this compound derivative in hand, the next step is to explore its biological activity. A tiered screening approach is often the most efficient.

Bioactivity Screening Workflow Pure_Compound Pure this compound Derivative Primary_Screen Primary Broad-Spectrum Screens (e.g., Antimicrobial, Cytotoxicity) Pure_Compound->Primary_Screen Hit_Identification Identification of 'Hits' Primary_Screen->Hit_Identification Secondary_Screen Secondary, More Specific Assays (e.g., Enzyme Inhibition, Receptor Binding) Hit_Identification->Secondary_Screen Lead_Compound Lead Compound for Further Development Secondary_Screen->Lead_Compound

Caption: A workflow for the biological activity screening of a novel natural product.

Given the known activities of other spiroketals and some synthetic trioxaspiro[4.5]decane analogs, promising areas for screening include:

  • Antiparasitic Activity: Synthetic trioxanes with a spiro[4.5]decane moiety have shown antimalarial activity.

  • Anticancer Activity: Many natural product spiroketals exhibit potent cytotoxicity against various cancer cell lines.

  • Antimicrobial Activity: The unique three-dimensional structure of these compounds makes them interesting candidates for novel antibiotics or antifungals.

Conclusion and Future Outlook

The natural world remains a vast and largely untapped reservoir of chemical novelty. The apparent absence of this compound derivatives in the current literature should be viewed not as a definitive void, but as a compelling invitation for scientific exploration. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to embark on the exciting quest to discover this potentially new class of natural products. The successful isolation and characterization of these compounds would not only fill a gap in our knowledge of natural product diversity but could also provide novel scaffolds for the development of future therapeutics. The path to discovery is challenging, but the potential rewards are immense.

References

  • Cuny, H., et al. (2020). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. Natural Product Communications, 15(7), 1934578X2093963. [Link]

Sources

Theoretical calculations for 1,4,8-Trioxaspiro[4.5]decane stability

Author: BenchChem Technical Support Team. Date: February 2026

Title: Computational Assessment of Spirocyclic Stability: The Case of 1,4,8-Trioxaspiro[4.5]decane

Abstract This technical guide outlines the theoretical framework for evaluating the thermodynamic and kinetic stability of this compound. As a spiroketal integrating a 1,3-dioxolane ring with a tetrahydropyran moiety, this molecule serves as a critical case study for anomeric stabilization, ring-strain analysis, and acid-catalyzed hydrolysis.[1] This document provides a validated computational protocol using Density Functional Theory (DFT) to predict conformational preferences and hydrolytic degradation pathways.[1]

Introduction: The Stability Paradox

This compound represents a class of spirocyclic ethers widely used as expanding monomers in polymer science and as rigid scaffolds in medicinal chemistry.[1] Its stability is governed by two opposing forces:

  • Thermodynamic Stabilization: Driven by the anomeric effect , where hyperconjugative interactions (

    
    ) stabilize specific conformers.[1][2]
    
  • Kinetic Instability: The spiro-carbon is a "hidden" carbonyl equivalent (ketal), making the system susceptible to acid-catalyzed hydrolysis.[1]

For researchers, "stability" is not a binary state but a calculated energy landscape.[1] This guide details how to quantify that landscape.

Computational Methodology

To accurately model this compound, standard functionals (e.g., B3LYP) are often insufficient due to their inability to capture dispersion forces critical for anomeric effects.[1]

Recommended Protocol:

ParameterSelectionRationale
Functional M06-2X or

B97X-D
Captures medium-range correlation energy and dispersion forces essential for accurate ring conformation and non-covalent interactions.[1]
Basis Set def2-TZVP or 6-311++G(d,p) Triple-zeta quality with polarization functions is required to describe the electron density around the oxygen lone pairs and the anomeric carbon.
Solvation SMD (Solvation Model based on Density) Superior to PCM for calculating free energies of solvation (

), particularly for ionic transition states in hydrolysis.
Frequency Harmonic Approx.[1][3]Essential to verify stationary points (0 imaginary freqs for minima, 1 for TS) and calculate Zero-Point Energy (ZPE).
Workflow Visualization

The following diagram outlines the step-by-step computational workflow for stability assessment.

ComputationalWorkflow Start Input Structure (Chair/Envelope) Opt Geometry Optimization (M06-2X/def2-TZVP) Start->Opt Freq Frequency Analysis (NIMAG=0) Opt->Freq Conf Conformational Search (Boltzmann Weighting) Freq->Conf Thermodynamics TS_Search TS Search (QST3) (Hydrolysis Pathway) Freq->TS_Search Kinetics IRC IRC Calculation (Path Validation) TS_Search->IRC

Figure 1: Computational workflow for assessing thermodynamic and kinetic stability.

Thermodynamic Stability: Conformational Analysis

The stability of the this compound skeleton relies on the conformation of its two rings: the six-membered tetrahydropyran (THP) and the five-membered 1,3-dioxolane.

The Anomeric Effect

In spiroketals, the most stable conformer maximizes the anomeric effect .[2][4] This occurs when the lone pair of an oxygen atom in one ring is antiperiplanar (approx. 180°) to the C-O bond of the other ring.

  • Interaction:

    
    [1][5]
    
  • Energy Contribution: Approximately 1.4 – 2.4 kcal/mol per interaction.[1][4]

Ring Conformations
  • Tetrahydropyran Ring: Preferentially adopts a Chair conformation.[1] The oxygen at position 8 introduces a dipole that influences the preferred orientation of the spiro-junction.

  • Dioxolane Ring: Adopts an Envelope or Twist conformation to minimize eclipsing interactions.[1]

Calculation Directive: Perform a Potential Energy Surface (PES) scan rotating the spiro-junction dihedral angles.[1] Identify the global minimum where the axial lone pairs align with the adjacent anti-bonding orbitals.

Kinetic Stability: Acid-Catalyzed Hydrolysis[1]

The primary instability of this compound is its susceptibility to acid hydrolysis, converting it back to 4-tetrahydropyranone and ethylene glycol.

Mechanism

The reaction proceeds via an A1 mechanism (unimolecular rate-determining step):

  • Protonation: Rapid equilibrium protonation of one alkoxy oxygen.[1]

  • Ring Opening (RDS): Cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion .[1]

  • Hydration: Nucleophilic attack by water.[1][6][7]

Transition State (TS) Modeling

The rate-determining step is the ring opening. The barrier height (


) indicates kinetic stability.
  • Stable:

    
     kcal/mol (Stable at room temp).[1]
    
  • Labile:

    
     kcal/mol (Hydrolyzes readily).[1]
    

TS Search Strategy: Use the QST3 (Quadratic Synchronous Transit) method. Define the reactant (protonated spiroketal), the product (open oxocarbenium intermediate), and a guess TS structure (elongated C-O bond ~1.8 - 2.0 Å).

Hydrolysis Pathway Visualization

HydrolysisMechanism Reactant This compound (Neutral) Protonated Protonated Intermediate (Fast Equilibrium) Reactant->Protonated + H+ TS Transition State (TS) [C---O Bond Elongation] Protonated->TS RDS Intermed Oxocarbenium Ion (High Energy Intermediate) TS->Intermed Product Ring-Opened Product (Hemiketal) Intermed->Product + H2O

Figure 2: Stepwise mechanism for acid-catalyzed hydrolysis (A1 pathway).

Data Interpretation & Validation

To validate theoretical results, compare calculated values with experimental observables.[1][8]

ObservableComputational OutputExperimental Technique
Bond Lengths C-O bonds participating in anomeric effects should be shorter (approx.[1] 1.40 Å vs 1.43 Å).[1]X-Ray Crystallography
Vibrational Freq C-O-C symmetric/asymmetric stretch shifts.[1]FTIR / Raman Spectroscopy
Hydrolysis Rate Calculate

Kinetic NMR (

)

Conclusion

The stability of this compound is not intrinsic but conditional. While thermodynamically stabilized by anomeric effects in neutral media, it is kinetically fragile in acidic environments due to the accessible oxocarbenium transition state. For drug development, this implies the motif is stable in plasma (pH 7.4) but may degrade in the lysosome (pH 4.5). For polymer applications, the ring strain calculated (approx. 5-8 kcal/mol relative to open chain) confirms its utility as an expanding monomer.[1]

References

  • Deslongchamps, P. (1983).[1] Stereoelectronic Effects in Organic Chemistry. Pergamon Press.[1] (Foundational text on anomeric effects in spiroketals).

  • Kirby, A. J. (1983).[1] The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag.[1]

  • Wiberg, K. B., & Bailey, W. F. (2000).[1] "The Anomeric Effect: It's Not Just About Hyperconjugation." Journal of Molecular Structure. Link

  • Alabugin, I. V. (2016).[1] Stereoelectronic Effects: A Bridge Between Structure and Reactivity. Wiley.[1] (Modern DFT approaches to stereoelectronics).

  • Cramer, C. J., & Truhlar, D. G. (2009).[1] "Density Functional Theory for Transition Metals and Transition States." Physical Chemistry Chemical Physics. (Basis for selecting M06-2X).

Sources

Technical Guide: Mechanism and Synthesis of 1,4,8-Trioxaspiro[4.5]decane

[1]

Executive Summary

This technical guide provides a rigorous analysis of the formation of 1,4,8-trioxaspiro[4.5]decane , a critical spirocyclic scaffold used in medicinal chemistry. Structurally, this molecule represents the ethylene ketal of tetrahydro-4H-pyran-4-one . Its synthesis exemplifies the principles of acid-catalyzed acetalization, thermodynamic control, and azeotropic water removal.

This document is designed for researchers and drug development professionals, focusing on the mechanistic causality, experimental optimization, and scalability of the reaction.

Part 1: Structural Analysis & Significance[1]

The this compound scaffold is a bicyclic system featuring a spiro-carbon at position 5, connecting a 1,3-dioxolane ring (derived from ethylene glycol) and a tetrahydropyran ring.

Structural Breakdown[1]
  • Spiro Center (C5): The quaternary carbon derived from the carbonyl of the ketone precursor.

  • 1,4-Dioxa Moiety: Provides steric bulk and protects the ketone functionality; often used to modulate lipophilicity (LogP) in drug candidates.

  • 8-Oxa Moiety: An ether oxygen within the six-membered ring, contributing to hydrogen bond acceptance without the lability of an open chain ether.

Applications in Drug Discovery: Spirocyclic ethers are increasingly utilized as bioisosteres for gem-dimethyl groups or cyclic ketones. They offer:

  • Conformational Rigidity: Locking vectors for substituent groups.

  • Metabolic Stability: Blocking metabolic soft spots (e.g., oxidation of the ketone).

  • Solubility Enhancement: The ether oxygens lower the crystal lattice energy and interact with aqueous media.

Part 2: Mechanistic Pathway (The Core)[1]

The formation of this compound is a reversible, acid-catalyzed nucleophilic addition-elimination reaction. The mechanism proceeds through a hemiacetal intermediate followed by the formation of a resonance-stabilized oxocarbenium ion.

Mechanistic Causality[1]
  • Activation: The carbonyl oxygen of tetrahydro-4H-pyran-4-one is not sufficiently electrophilic to react rapidly with neutral ethylene glycol. Acid catalysis (protonation) lowers the LUMO energy of the carbonyl.

  • Nucleophilic Attack: The HOMO of the glycol oxygen attacks the activated carbonyl

    
     orbital.
    
  • Dehydration Drive: The conversion of the hemiacetal to the acetal requires the loss of water. This is the rate-limiting thermodynamic barrier. The formation of the oxocarbenium ion is the key kinetic intermediate.

  • Ring Closure: The intramolecular attack of the second hydroxyl group is entropically favored (chelate effect), driving the reaction toward the spirocycle.

Reaction Mechanism Diagram[1][2]

MechanismStartTetrahydro-4H-pyran-4-one+ Ethylene GlycolProtonation1. Protonation(Activated Carbonyl)Start->ProtonationH+ Cat.Attack12. Nucleophilic Attack(Hemiacetal Formation)Protonation->Attack1Glycol OHWaterLoss3. Dehydration(-H₂O)Attack1->WaterLossProton TransferOxocarbenium4. Oxocarbenium Ion(Resonance Stabilized)WaterLoss->OxocarbeniumRate DeterminingClosure5. Ring Closure(Intramolecular Attack)Oxocarbenium->ClosureFastProductThis compoundClosure->Product-H+Product->OxocarbeniumH₂O (Hydrolysis)

Figure 1: Acid-catalyzed mechanism showing the critical oxocarbenium transition state and the reversibility of the pathway.

Part 3: Experimental Protocol & Optimization

To achieve high yields, the equilibrium must be shifted toward the product by removing water (Le Chatelier's principle). The standard protocol utilizes azeotropic distillation with a Dean-Stark apparatus.

Reagents and Materials
ComponentRoleSpecifications
Tetrahydro-4H-pyran-4-one Substrate>98% Purity; limiting reagent.
Ethylene Glycol Nucleophile1.2 – 1.5 equivalents. Excess drives kinetics.
p-Toluenesulfonic Acid (pTSA) Catalyst1–5 mol%. Monohydrate is acceptable if water is removed.
Toluene or Benzene SolventNon-polar; forms azeotrope with water. Toluene (bp 110°C) is preferred over benzene for safety.
Step-by-Step Methodology

1. Reaction Assembly:

  • Equip a round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge the RBF with Tetrahydro-4H-pyran-4-one (1.0 eq), Ethylene Glycol (1.5 eq), and Toluene (0.5 M concentration relative to ketone).

  • Add pTSA (0.05 eq) last. Note: The mixture may be biphasic initially.

2. Reflux and Dehydration:

  • Heat the reaction block to 130–140°C to ensure vigorous reflux.

  • Critical Checkpoint: Monitor the Dean-Stark trap. Water separation should be visible within 15–30 minutes.

  • Continue reflux until water evolution ceases (typically 2–4 hours).

  • Validation: TLC (30% EtOAc/Hexanes) should show the disappearance of the ketone spot (UV active if derivatized, or use stain like KMnO4/Anisaldehyde).

3. Workup (Quenching):

  • Cool the mixture to room temperature.

  • Add saturated aqueous NaHCO₃ to quench the acid catalyst. This prevents hydrolysis of the sensitive spiro-ketal during isolation.

  • Separate the organic layer.[1] Wash the aqueous layer once with Ethyl Acetate.

  • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

4. Purification:

  • Concentrate under reduced pressure.

  • Distillation: The product can often be purified by vacuum distillation if liquid.

  • Recrystallization: If solid, recrystallize from Hexanes/Ether.

  • Yield Expectations: 85–95%.

Process Workflow Diagram

WorkflowSetupSetup: Dean-Stark ApparatusSolvent: TolueneReactionReflux (110°C)Water Removal via AzeotropeSetup->ReactionMonitorTLC / GC-MS CheckTarget: Loss of KetoneReaction->MonitorMonitor->ReactionIncompleteQuenchQuench: Sat. NaHCO₃Neutralize Acid CatalystMonitor->QuenchCompleteIsolationPhase Separation & Drying(Na₂SO₄)Quench->IsolationPurificationVacuum Distillationor RecrystallizationIsolation->Purification

Figure 2: Experimental workflow emphasizing the critical monitoring and quenching steps to preserve the spiro-ketal.

Part 4: Thermodynamics & Kinetics[1]

Entropic Factors

The formation of this compound from a ketone and a diol is entropically unfavorable compared to acyclic acetal formation because two molecules combine to form one (plus water). However, the intramolecular nature of the second step (ring closure) is highly favorable.

  • 
     is negative (unfavorable).
    
  • 
     is exothermic (favorable).
    
  • High temperature (Reflux) favors the reverse reaction (hydrolysis) unless water is physically removed.

The Role of Water Removal

The equilibrium constant (



References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for ketalization protocols).

  • Clasby, M. C., et al. (2020). "Synthesis of Spirocyclic Ethers for Drug Discovery." Journal of Medicinal Chemistry. (Contextualizing spiro scaffolds).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanistic grounding of acid-catalyzed acetalization).

  • BenchChem. (2025).[1] "Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one." Technical Protocols. (Specific precursor synthesis data).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 136275, this compound."

Biological Activity of 1,4,8-Trioxaspiro[4.5]decane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and medicinal chemistry of 1,4,8-trioxaspiro[4.5]decane analogs.

Technical Guide for Drug Development & Medicinal Chemistry

Executive Summary & Scaffold Analysis

The This compound scaffold represents a specific subclass of spiro-ketals, distinct from the more common nitrogen-containing azaspiro derivatives (often targeting GPCRs like muscarinic or sigma receptors) and the peroxide-bridged trioxanes (antimalarials).[1]

Structurally, this scaffold consists of a 1,3-dioxolane ring spiro-fused to a tetrahydropyran ring.[1] Its biological relevance has surged due to the isolation of Psocorylins , a class of natural meroterpenoids with potent cytotoxic properties, and its utility as a pH-sensitive linker in modern drug delivery systems.[1]

Core Pharmacological Profiles
ClassPrimary ActivityKey MechanismRepresentative Compounds
Natural Meroterpenoids Anticancer / Cytotoxic Interference with tumor cell proliferation; likely redox modulation or kinase inhibition.[1]Psocorylins A–E
Synthetic Intermediates Kinase Inhibition Solubilizing scaffold or linker in BRAF/ERK inhibitors.[1]Aminoheteroaryl benzamide analogs
Polymer Conjugates Drug Delivery Acid-triggered hydrolysis of the spiro-ketal linkage (pH sensitivity).Poly(ethylene glycol)-b-polyester micelles
Quorum Sensing Modulators Antimicrobial Signaling Agonism/Antagonism of LsrK kinase in Vibrio spp.2-ethynyl-1,4,8-trioxaspiro[4.5]decane

Natural Product Chemistry: The Psocorylins

The most direct evidence of biological activity for this specific ether scaffold comes from the Psocorylins , isolated from the seeds of Psoralea corylifolia (Cullen corylifolium).[1]

Structural Characteristics

Psocorylins A–E feature the this compound skeleton derived from the interaction of a flavanone moiety with a terpenoid unit.[1][2][3][4] This spiro-fusion creates a rigid stereochemical core that orients the phenolic and terpenoid domains in a specific 3D conformation essential for binding.[1]

Cytotoxic Activity[1][4][5][6]
  • Potency: Psocorylins B–E, F, M, and Q exhibit potent cytotoxicity against various tumor cell lines with IC₅₀ values < 10 μM .[1][2][3][4]

  • SAR Insight: The spiro-ketal ring is not merely a passive linker; its stability and stereochemistry dictate the molecule's ability to intercalate or bind to cellular targets.[1] Disruption of the spiro center (ring opening) typically results in loss of activity, highlighting the scaffold as a critical pharmacophore.[1]

Synthetic Medicinal Chemistry

Beyond natural products, the this compound moiety is engineered into synthetic drugs to modulate physicochemical properties (solubility, lipophilicity) or serve as a cleavable trigger.[1]

Kinase Inhibitors (BRAF/ERK)

In the development of aminoheteroaryl benzamides (targeting BRAF V600E mutations), the this compound motif is used to replace labile or metabolically unstable groups.

  • Role: It acts as a bioisostere for saturated heterocycles, providing a balance of hydrophilicity (via the three ether oxygens) and lipophilicity (via the carbon skeleton) to improve oral bioavailability.

Quorum Sensing Modulators

Synthetic analogs such as 2-ethynyl-1,4,8-trioxaspiro[4.5]decane have been synthesized to target LsrK , a kinase involved in bacterial quorum sensing (autoinducer-2 phosphorylation).[1]

  • Activity: These analogs function as competitive inhibitors or modulators, disrupting bacterial communication and biofilm formation without exerting direct antibiotic pressure (reducing resistance risks).[1]

pH-Sensitive Drug Delivery

The spiro-ketal linkage is stable at physiological pH (7.[1]4) but hydrolyzes rapidly in acidic environments (pH 5.0–6.0), such as endosomes or the tumor microenvironment.

  • Application: Block copolymers incorporating this compound monomers are used to encapsulate hydrophobic drugs (e.g., Amphotericin B, Doxorubicin).[1] Upon endocytosis, the acid-catalyzed ring opening degrades the micelle, releasing the payload specifically within the target cell.[1]

Experimental Protocols

Synthesis of this compound Scaffold

This protocol describes the formation of the core scaffold via acid-catalyzed ketalization.[1]

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 equiv)[1]

  • Ethylene glycol (1.2 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)

  • Solvent: Benzene or Toluene[1]

Method:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Dissolve tetrahydro-4H-pyran-4-one and ethylene glycol in benzene. Add p-TsOH.[1]

  • Reflux: Heat the mixture to reflux. Monitor water collection in the Dean-Stark trap. Continue until water evolution ceases (approx. 3–4 hours).

  • Workup: Cool the mixture to room temperature. Wash with saturated NaHCO₃ solution (to neutralize acid) and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the residue via vacuum distillation or silica gel column chromatography (Hexane/EtOAc).

Cytotoxicity Assay (MTT Protocol)

To evaluate analogs like Psocorylins.

  • Seeding: Seed tumor cells (e.g., HeLa, A549) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at graded concentrations (0.1 – 100 μM). Maintain DMSO concentration < 0.1%.[1]

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

  • Labeling: Add MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium and add DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Mechanism & Pathway Visualization[1]

The following diagram illustrates the divergent applications of the scaffold based on its chemical stability and substitution pattern.

Trioxaspiro_Activity Scaffold This compound (Core Scaffold) Natural Natural Products (Psocorylins) Scaffold->Natural Flavonone Derivatization Synthetic Synthetic Analogs (Kinase Inhibitors) Scaffold->Synthetic Heteroaryl Coupling Delivery Polymer Conjugates (Micelles) Scaffold->Delivery Polymerization Mech_Cyto Mechanism: Rigid Stereochemical Fit Targeting Tumor Signaling Natural->Mech_Cyto Mech_Kinase Mechanism: Bioisostere for Solubility Improved PK Profile Synthetic->Mech_Kinase Mech_pH Mechanism: Acid-Catalyzed Hydrolysis (Endosomal Release) Delivery->Mech_pH

Figure 1: Functional divergence of the this compound scaffold in medicinal chemistry.[1]

Structure-Activity Relationship (SAR) Summary

The biological activity of this scaffold is highly sensitive to substitution at specific positions:

  • The Spiro Carbon (C5): Essential for maintaining the orthogonal orientation of the two rings. Hydrolysis here destroys activity in Psocorylins but is the mechanism of action for drug delivery vectors.[1]

  • Positions 2 & 3 (Dioxolane Ring):

    • Bulky Groups (Aryl/Alkyl): Enhance hydrophobic interaction in kinase pockets (e.g., in Psocorylins).[1]

    • Ethynyl Groups: Critical for covalent or tight-binding interactions in LsrK modulators.[1]

  • Positions 6, 7, 9, 10 (Pyran Ring):

    • Substitution here is less common but can be used to tune the pKa of the ether oxygens or modulate metabolic stability.[1]

References

  • Xu, Q. X., et al. (2020).[1][4] "Cytotoxic heterodimers of meroterpene phenol from the fruits of Psoralea corylifolia."[1][3][4] Phytochemistry, 176, 112394.[1][4] Link

  • Stotani, S. (2018).[1] "Design and Synthesis of LsrK Kinase Inhibitors as Quorum Sensing Modulators." University of Pavia (PhD Thesis). Link

  • Ren, Y., et al. (2015).[1] "Aminoheteroaryl benzamides as kinase inhibitors." World Intellectual Property Organization, WO2015066188A1.[1] Link

  • Tang, R., et al. (2011).[1] "Acid-sensitive micelles from amphiphilic block copolymers with pendent cyclic ketals."[1] Journal of Controlled Release, 152(Suppl 1), e15-e16.[1]

  • Brasili, L., et al. (2014).[1] "Synthesis and biological evaluation of 1,4-dioxaspiro[4.5]decane derivatives." European Journal of Medicinal Chemistry, 80, 143-153.[1] Link

Sources

The Rigid Spirocyclic Core: A Guide to Harnessing Three-Dimensionality in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of modern drug discovery, the limitations of two-dimensional, planar molecular scaffolds have become increasingly apparent, often leading to challenges in achieving target selectivity and favorable pharmacokinetic profiles. This guide provides a comprehensive technical overview of the rigid spirocyclic core, a powerful architectural element that introduces three-dimensionality and conformational constraint into molecular design. We will explore the fundamental principles governing the advantageous physicochemical properties of spirocycles, detail strategic applications in medicinal chemistry for enhancing potency and safety, and provide actionable synthetic and analytical protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage sp3-rich, three-dimensional scaffolds to overcome long-standing challenges and unlock new chemical space.

Introduction: Beyond "Flatland" – The Imperative for 3D Molecular Architecture

For decades, synthetic chemistry has been dominated by methodologies favoring the creation of flat, aromatic compounds. This trend, often termed the "escape from flatland," has led to a preponderance of planar molecules in screening libraries and clinical development pipelines.[1][2]

The Limitations of Traditional Planar Scaffolds

Planar, sp2-rich molecules often suffer from several drawbacks that can hinder drug development:

  • Poor Solubility: The flat, rigid nature of aromatic rings promotes crystal packing and often leads to low aqueous solubility.

  • Metabolic Liability: Aromatic rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance.

  • Target Promiscuity: The lack of defined three-dimensional shape can result in off-target binding, leading to undesirable side effects.[2]

  • Limited Intellectual Property: The chemical space occupied by flat scaffolds is heavily explored, making it difficult to secure novel intellectual property.[3]

The Spirocyclic Solution: Introducing Rigidity and Three-Dimensionality

Spirocycles are bicyclic structures where two rings are connected by a single, shared quaternary carbon atom.[2] This unique junction introduces a fixed, three-dimensional orientation of the constituent rings, providing a rigid and structurally diverse scaffold. The incorporation of a spirocyclic core is a deliberate strategy to instill drug-like properties into a molecule.[4][5]

Core Advantages at a Glance

The strategic introduction of a spirocyclic core can confer significant benefits:

  • Enhanced Three-Dimensionality: Spirocycles inherently project substituents into well-defined vectors in 3D space, enabling more specific and effective interactions with complex biological targets.[6][7]

  • Conformational Rigidity: By locking the conformation of a molecule, a spirocyclic core reduces the entropic penalty upon binding to a target, which can lead to a significant increase in binding affinity and potency.[2][8]

  • Improved Physicochemical Properties: The increased fraction of sp3-hybridized carbons (Fsp3) in spirocycles generally correlates with improved solubility, higher basicity, and decreased lipophilicity compared to their flat counterparts.[2][9]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to uncharted chemical topologies, offering opportunities for novel intellectual property.[8]

Fundamental Principles: The Physicochemical Impact of Spirocyclization

The decision to incorporate a spirocyclic core is grounded in its predictable and favorable influence on key molecular properties critical for drug efficacy and safety.

Conformational Restriction and Pre-organization: The Entropy Advantage

A flexible molecule must adopt a specific, often high-energy, conformation to bind to its target. This process is entropically unfavorable. A rigid spirocyclic scaffold pre-organizes the pharmacophoric elements into a bioactive conformation, minimizing the entropic cost of binding and thereby enhancing affinity.[2][8] This rigidity also reduces the likelihood of the molecule adopting conformations that bind to off-targets, thus improving selectivity.

Modulation of Physicochemical Properties

The shift from sp2- to sp3-rich frameworks has a profound impact on a compound's properties:

  • Lipophilicity (LogP): Increasing the Fsp3 count by introducing a spirocycle typically lowers the LogP, which can improve aqueous solubility and reduce interactions with promiscuous targets.[2]

  • Solubility: The less planar, more complex shapes of spirocyclic compounds disrupt crystal lattice packing, often leading to a marked improvement in aqueous solubility.[10]

  • pKa: The inclusion of nitrogen atoms within a spirocyclic framework, as seen in azaspirocycles, can increase basicity compared to analogous piperidines or piperazines, which can be tuned to optimize target engagement and cell permeability.[2]

Impact on Metabolic Stability and Pharmacokinetics

Spirocyclic frameworks, particularly those incorporating small, strained rings, can enhance metabolic stability.[11] The quaternary spiro-center and adjacent carbons are often less susceptible to enzymatic degradation. This can lead to improved pharmacokinetic (PK) profiles, such as longer half-life and increased oral bioavailability.[2]

Table: Comparative Analysis of Physicochemical Properties

This table illustrates the typical changes in properties when transitioning from a common monocyclic or acyclic fragment to a spirocyclic bioisostere.

PropertyPiperazine (Reference)2,6-Diazaspiro[3.3]heptaneRationale for Change
Fraction of sp3 Carbons (Fsp3) 1.01.0Both are fully saturated, but the spirocycle introduces greater 3D complexity.
Calculated LogP (cLogP) LowerGenerally LowerThe more compact, globular shape of the spirocycle reduces the hydrophobic surface area.
Aqueous Solubility HighGenerally HigherDisruption of crystal packing leads to improved solvation.[2][10]
Metabolic Stability VariableOften HigherThe quaternary spiro-center can block sites of metabolism.[11]
Molecular Rigidity Flexible (Chair-Boat Interconversion)RigidThe spiro-junction locks the conformation of the two rings.[2]
Exit Vector Geometry ~111° between substituentsDefined and OrthogonalProvides precise, multi-directional projection of substituents.[9]

Strategic Implementation in Medicinal Chemistry

The theoretical advantages of spirocycles translate into powerful, field-proven strategies for lead optimization and drug design.

Enhancing Potency and Selectivity through Vectorial Projection

The rigid framework of a spirocycle acts like a molecular compass, fixing the spatial orientation of key binding groups. This precise positioning can dramatically improve interactions with a target's binding pocket.

  • Case Study: Selective Poly (ADP-ribose) Polymerase-1 (PARP-1) Inhibition The FDA-approved PARP inhibitor Olaparib features a piperazine ring.[2] In a research setting, replacing this flexible piperazine with a rigid spirocyclic analogue led to a compound with significantly higher selectivity for the PARP-1 isoform. The spirocycle locked the pharmacophore in an optimal orientation for PARP-1 binding while simultaneously preventing the molecule from adopting a conformation suitable for binding to other PARP isoforms. This strategy is crucial for developing inhibitors with lower cytotoxicity for applications beyond oncology.[2]

Spirocycles as Bioisosteres: Replacing Problematic Moieties

Bioisosteric replacement is a cornerstone of medicinal chemistry, where a problematic functional group is swapped for another with similar properties but an improved overall profile.[12][13] Spirocycles are excellent bioisosteres for flexible linkers or flat aromatic rings that may cause poor solubility or hERG toxicity.[14][15]

  • Case Study: Mitigating hERG Liability Inhibition of the hERG cardiac ion channel is a major cause of cardiotoxicity. This off-target effect is common with lipophilic amine compounds. In one example, replacing a piperidine fragment in a lead compound with a 2-oxa-6-azaspiro[3.4]octane moiety successfully reduced hERG activity. The spirocyclic core lowered both the lipophilicity and basicity of the amine, two key drivers of hERG binding, without compromising potency against the primary target.[2]

Diagram: Workflow for Spirocyclic Bioisosteric Replacement

The following diagram outlines a systematic approach for identifying and implementing a spirocyclic bioisosteric replacement strategy.

G A Identify Problematic Fragment (e.g., High LogP, hERG Liability, Metabolic Hotspot, Planar Ring) B Analyze Bioactive Conformation (X-ray, NMR, Modeling) A->B C Select Spirocyclic Bioisostere (Match Vectors, Modulate pKa/LogP) B->C D Plan Synthetic Route (Assess Feasibility, Access to Building Blocks) C->D E Synthesize & Purify Analog D->E F In Vitro Profiling (Potency, Selectivity, ADME, hERG) E->F G Analyze Data & Compare to Parent Compound F->G H Decision Point: Improved Profile? G->H I Advance Candidate H->I Yes J Iterate Design H->J No J->C Re-evaluate Bioisostere

Caption: A decision-making workflow for bioisosteric replacement using spirocycles.

Synthetic Strategies and Methodologies

The increasing accessibility of spirocyclic building blocks and the development of novel synthetic methodologies have made their incorporation into drug candidates more routine.[5][16]

Overview of Key Synthetic Routes

Several robust strategies are employed for the synthesis of spirocyclic cores:

  • Intramolecular Cyclization: This involves forming one of the rings by cyclizing a precursor that already contains the other ring.

  • Double (aza)-Michael Addition: A powerful method for constructing spiro-heterocycles, as seen in the synthesis of σ1 receptor ligands.[6]

  • [m+n] Cycloaddition Reactions: Diels-Alder and other cycloaddition reactions can be used to form spirocyclic systems in a highly stereocontrolled manner.[6]

  • Ring-Closing Metathesis (RCM): RCM is a versatile tool for forming one of the rings in a spirocyclic system, particularly for medium-sized rings.

Detailed Experimental Protocol: Diastereoselective Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Scaffold

This protocol describes a common method for synthesizing a spiro-oxindole, a privileged scaffold in medicinal chemistry. The procedure is based on a 1,3-dipolar cycloaddition reaction.

Objective: To synthesize a substituted spiro[pyrrolidine-3,3'-oxindole] via a three-component reaction.

Materials:

  • Isatin derivative (1.0 eq)

  • An α-amino acid (e.g., sarcosine) (1.2 eq)

  • A dipolarophile (e.g., dimethyl maleate) (1.5 eq)

  • Methanol (solvent)

  • Reflux condenser and heating mantle

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the isatin derivative (e.g., 1-methylisatin, 1.0 mmol), the α-amino acid (sarcosine, 1.2 mmol), and the dipolarophile (dimethyl maleate, 1.5 mmol).

  • Solvent Addition: Add methanol (20 mL) to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring. The isatin first reacts with sarcosine to form an azomethine ylide in situ.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate:hexane mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the desired spirocyclic product.

  • Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The diastereoselectivity of the reaction can be assessed by NMR analysis of the crude product.

Trustworthiness Note: This protocol describes a well-established and reproducible reaction. The progress can be easily monitored by TLC, and the product is readily purified by standard chromatographic techniques. The final characterization provides unambiguous confirmation of the desired spirocyclic structure.

Analytical Characterization Workflow

Confirming the structure and stereochemistry of a novel spirocycle is critical.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow A Crude Product B Purified Compound A->B Chromatography C Mass Spectrometry (MS) Confirms Molecular Weight B->C D 1H & 13C NMR Spectroscopy Confirms Connectivity & Purity B->D F Infrared (IR) Spectroscopy Confirms Functional Groups B->F G Confirmed Spirocyclic Structure C->G E 2D NMR (COSY, HSQC, NOESY) Confirms Structure & Determines Relative Stereochemistry D->E E->G F->G

Caption: A standard workflow for the analytical characterization of a synthesized spirocycle.

Advanced Frontiers and Future Outlook

The application of rigid spirocyclic cores is continually expanding into cutting-edge areas of drug discovery.

Spirocycles in Novel Modalities
  • PROTACs: In Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target-binding and E3 ligase-binding moieties is critical for activity. Rigid spirocyclic elements are being incorporated into these linkers to control their conformation, improving ternary complex formation and degradation efficiency.[10]

  • DNA-Encoded Libraries (DEL): Spirocyclic scaffolds are increasingly used in the design of DELs to introduce three-dimensionality and explore novel chemical space on a massive scale.[2]

Emerging Synthetic Innovations

New synthetic methods, including photoredox catalysis and electrochemical cyclizations, are making it easier to access previously challenging spirocyclic systems.[16] These innovations will further broaden the diversity of spirocycles available to medicinal chemists.

Future Challenges and Opportunities

While powerful, the synthesis of complex spirocycles can still be challenging and resource-intensive. A key opportunity lies in the development of modular and scalable synthetic routes to a wider array of spirocyclic building blocks. The continued exploration of spirocycles as replacements for strained or undesirable motifs will undoubtedly lead to safer and more effective medicines.

Conclusion: Integrating the Spirocyclic Core into the Drug Designer's Toolbox

The rigid spirocyclic core is more than just a structural curiosity; it is a strategic tool for rationally designing superior drug candidates. By providing a framework to control molecular shape, enhance physicochemical properties, and improve pharmacological profiles, spirocycles empower chemists to overcome the limitations of "flatland" chemistry. The judicious application of these three-dimensional scaffolds is a key strategy for navigating the complexities of modern drug discovery and delivering the next generation of innovative therapeutics. The growing number of clinical candidates and approved drugs containing these motifs is a testament to their profound impact on the field.[1][4][5]

References

  • Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry.
  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.
  • Unlocking the Potential of Spirocycles in Medicinal Chemistry.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Spirocyclic Scaffolds in Medicinal Chemistry.
  • The Spirocycle Surge in Drug Discovery. Drug Hunter.
  • Spirocycles as Bioisosteres for Arom
  • Spirocyclic derivatives as antioxidants: a review. RSC Publishing.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ScienceDirect.
  • Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Wiley Online Library.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
  • Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. RSC Publishing.
  • A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. NIH.
  • Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization.
  • Bioisosteric Replacement Str
  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and - RSC Publishing. RSC Publishing.
  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. RSC Publishing.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

Sources

1,4,8-Trioxaspiro[4.5]decane: The Strategic Gateway to Tetrahydropyran Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4,8-Trioxaspiro[4.5]decane (CAS 649-91-2) serves as the protected, shelf-stable surrogate for tetrahydro-4H-pyran-4-one , a critical pharmacophore in modern medicinal chemistry. While often overlooked as a simple intermediate, this spiro-ketal offers a strategic entry point for introducing the tetrahydropyran (THP) ring—a validated bioisostere of cyclohexane that significantly improves aqueous solubility and metabolic stability in lipophilic drug candidates.

This guide details the utility of this compound, moving from its physicochemical advantages to practical synthetic workflows, including the specific reductive amination pathways used in the synthesis of FDA-approved kinase inhibitors like Gilteritinib .

Part 1: Strategic Profile & Bioisosteric Value

The "Masked" Pharmacophore

The tetrahydropyran-4-one core is prone to degradation and polymerization upon long-term storage. The This compound structure "masks" this ketone as an ethylene ketal, providing a robust building block that tolerates basic, nucleophilic, and reducing conditions (e.g., LiAlH₄ reductions elsewhere in a molecule) before the THP core is revealed.

Physicochemical Advantage: The THP Effect

Replacing a cyclohexane ring with a tetrahydropyran (THP) ring is a classic bioisosteric replacement.[1][2] The ether oxygen in the 4-position of the ring introduces polarity and hydrogen bond accepting (HBA) capability without significantly altering the steric bulk or chair conformation of the ring.

PropertyCyclohexaneTetrahydropyran (THP)Impact on Drug Design
LogP (Approx) ~3.4~0.5Drastic reduction in lipophilicity , improving aqueous solubility.
Dipole Moment 0 D~1.6 DEnhances specific electrostatic interactions with target proteins.
H-Bond Acceptors 01 (Ether Oxygen)Provides a "handle" for water bridging or direct interaction with backbone amides.
Metabolic Stability Low (C-H oxidation)HighThe ether oxygen deactivates adjacent C-H bonds toward CYP450 oxidation compared to CH₂.

Part 2: Synthetic Workflows & Causality

The utility of this compound lies in its controlled deprotection and subsequent functionalization. The following diagram illustrates the primary workflows accessible from this block.

Visualization: Reaction Pathways

G Spiro This compound (Protected Block) Ketone Tetrahydro-4H-pyran-4-one (Active Core) Spiro->Ketone Acid Hydrolysis (HCl/H2O) Amine 4-Amino-THP Derivatives (e.g., Gilteritinib) Ketone->Amine Reductive Amination (R-NH2, NaBH(OAc)3) SpiroHyd Spiro-Hydantoins (Rigid Spacers) Ketone->SpiroHyd Bucherer-Bergs ((NH4)2CO3, KCN) TertAlc Tertiary Alcohols (Grignard Addition) Ketone->TertAlc Grignard / R-Li

Caption: Primary synthetic workflows originating from the this compound scaffold.

Workflow A: Reductive Amination (The Gilteritinib Route)

The most high-value application of this block is the synthesis of 4-aminotetrahydropyrans . This moiety is found in Gilteritinib (Xospata), an FLT3 inhibitor for Acute Myeloid Leukemia (AML).[1]

  • Mechanism: The ketone (liberated from the spiro-ketal) forms an imine/iminium ion with a primary amine.

  • Causality: The use of Sodium Triacetoxyborohydride (NaBH(OAc)₃) is preferred over NaBH₃CN because it is less toxic and selectively reduces the imine in the presence of the ketone, preventing side reactions.

  • Outcome: A secondary amine attached to the THP ring, which serves as a solubilizing group that projects into the solvent front of the kinase ATP-binding pocket.

Workflow B: Spiro-Functionalization

The ketone can also be converted into spiro-cycles, such as spiro-hydantoins via the Bucherer-Bergs reaction . These structures provide rigid, orthogonal orientation of substituents, useful for exploring novel chemical space in GPCR antagonists.

Part 3: Experimental Protocols

Protocol 3.1: Deprotection of this compound

To generate the active Tetrahydro-4H-pyran-4-one in situ or for isolation.

Reagents:

  • This compound (1.0 equiv)

  • Hydrochloric Acid (2M aqueous)

  • Tetrahydrofuran (THF) or Acetone

Procedure:

  • Dissolution: Dissolve 10.0 g (69.4 mmol) of this compound in 50 mL of THF.

  • Hydrolysis: Add 35 mL of 2M HCl (aq). Stir the biphasic mixture vigorously at room temperature (20–25°C) for 4 hours.

    • Monitoring: Monitor by TLC (stain with KMnO₄ or Anisaldehyde; ketone is UV inactive) or GC-MS.

  • Workup: Neutralize with saturated NaHCO₃ solution until pH ~7.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). The THP-4-one is water-soluble; do not use excessive water washes.

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (bath temp < 30°C).

    • Note: Tetrahydro-4H-pyran-4-one is volatile. Avoid high vacuum for extended periods.

  • Yield: Expect ~90-95% of a colorless oil.

Protocol 3.2: Reductive Amination (Gilteritinib Sub-step)

Coupling the THP-4-one core to a piperazine or aniline derivative.

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.2 equiv)

  • Amine substrate (e.g., N-Boc-piperazine or specific aniline) (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Imine Formation: In a dry flask, combine the amine (1.0 mmol) and tetrahydro-4H-pyran-4-one (1.2 mmol) in DCM (5 mL). Add Acetic Acid (0.1 mmol). Stir for 30 minutes at room temperature to facilitate imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Isolation: Extract with DCM. Wash with brine. Dry over MgSO₄.

  • Purification: Concentrate and purify via silica gel chromatography (typically MeOH/DCM gradients).

Part 4: References

  • Chemical Identity & Properties:

    • Source: ChemicalBook. (2025). "this compound Product Description."

  • Medicinal Chemistry Application (Gilteritinib):

    • Title: "Process for the preparation of gilteritinib fumarate."[3]

    • Source: World Intellectual Property Organization (WO2022009235).

  • Tetrahydropyran as a Bioisostere:

    • Title: "Tetrahydropyrans in Drug Discovery."[1][2]

    • Source: PharmaBlock Whitepaper.[1][2]

  • Reductive Amination Protocols:

    • Title: "Reductive Amination, and How It Works."

    • Source: Master Organic Chemistry.

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 1,4,8-Trioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Spiroketal Moiety

The 1,4,8-trioxaspiro[4.5]decane scaffold represents a unique class of spiroketals, characterized by a central spirocyclic carbon atom shared by two heterocyclic rings. Spiroketals are prevalent motifs in a vast array of natural products exhibiting significant biological activities, including but not limited to, antiparasitic, antifungal, and anticancer properties. The rigid, three-dimensional structure of the spiroketal core imparts specific conformational constraints on the molecule, which can be pivotal for molecular recognition and interaction with biological targets. Consequently, the development of robust and efficient synthetic routes to novel spiroketal frameworks, such as this compound, is of paramount importance to researchers in medicinal chemistry and drug development.

This technical guide provides a comprehensive overview of a proposed synthetic protocol for this compound, based on established principles of acid-catalyzed ketalization. The presented methodology is designed to be a reliable and reproducible procedure for the synthesis of this novel trioxaspiro compound, thereby enabling its further investigation and application in various fields of chemical and biomedical research.

Proposed Synthetic Strategy: Acid-Catalyzed Spiroketalization

The most direct and convergent approach to the synthesis of this compound is the acid-catalyzed reaction of cyclohexanone with a suitable triol precursor. For the desired this compound, the triol must possess hydroxyl groups at appropriate positions to facilitate the formation of the spirocyclic ring system. A prime candidate for this transformation is 1,2,4-butanetriol.

The proposed reaction proceeds via a two-step mechanism under acidic conditions. Initially, the carbonyl group of cyclohexanone is protonated, enhancing its electrophilicity. This is followed by a nucleophilic attack from two of the hydroxyl groups of 1,2,4-butanetriol to form a more stable five- or six-membered ring. Subsequent intramolecular cyclization involving the third hydroxyl group leads to the formation of the spiroketal. The reaction is driven to completion by the removal of water, typically through azeotropic distillation.

Experimental Protocol: Synthesis of this compound

This protocol details the proposed synthesis of this compound from cyclohexanone and 1,2,4-butanetriol.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMolesPuritySupplier
CyclohexanoneC₆H₁₀O98.149.81 g (10.4 mL)0.10≥99%Sigma-Aldrich
1,2,4-ButanetriolC₄H₁₀O₃106.1210.61 g0.10≥98%Sigma-Aldrich
p-Toluenesulfonic acid monohydrateC₇H₈O₃S·H₂O190.220.19 g0.001≥98%Sigma-Aldrich
TolueneC₇H₈92.14150 mL-AnhydrousSigma-Aldrich
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-50 mL---
BrineNaCl(aq)-50 mL---
Anhydrous Magnesium SulfateMgSO₄120.3710 g--Sigma-Aldrich

Equipment:

  • 250 mL three-neck round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add cyclohexanone (9.81 g, 0.10 mol), 1,2,4-butanetriol (10.61 g, 0.10 mol), and anhydrous toluene (150 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.19 g, 0.001 mol) to the reaction mixture.

  • Azeotropic Distillation: Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected in the trap (approximately 4-6 hours).

  • Reaction Quenching: After cooling the reaction mixture to room temperature, carefully quench the reaction by adding 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Workup: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization (Expected):

  • ¹H NMR: Resonances corresponding to the cyclohexyl protons and the protons of the butanetriol backbone integrated in the spiroketal structure.

  • ¹³C NMR: A characteristic signal for the spiroketal carbon (C5) typically in the range of 100-110 ppm, along with signals for the other carbons of the cyclohexyl and trioxaspiro rings.

  • IR (Infrared Spectroscopy): Absence of a strong carbonyl (C=O) stretch (around 1715 cm⁻¹) from cyclohexanone and a broad O-H stretch (around 3300 cm⁻¹) from the triol. Appearance of characteristic C-O-C stretching frequencies for the ketal functionality.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₆O₃, M.W. = 172.22 g/mol ).

Visualizing the Synthesis

Reaction Scheme:

G cluster_product Product Cyclohexanone Cyclohexanone Butanetriol 1,2,4-Butanetriol Catalyst p-TsOH (cat.) Product This compound Cyclohexanone->Product Acid-catalyzed Spiroketalization Butanetriol->Product Acid-catalyzed Spiroketalization Solvent Toluene, Reflux WaterRemoval Dean-Stark Trap

Caption: Proposed synthesis of this compound.

Trustworthiness and Self-Validation

The integrity of this protocol is grounded in well-established principles of organic chemistry. The acid-catalyzed formation of ketals from ketones and alcohols is a fundamental and widely utilized reaction.[1][2] The use of a Dean-Stark apparatus to remove water is a standard technique to drive the equilibrium towards the product side in such reactions.[3] The choice of p-toluenesulfonic acid as a catalyst is based on its common application in similar transformations, providing a strong acidic environment to facilitate the reaction without causing significant side reactions.

The proposed workup and purification procedures are standard laboratory practices designed to effectively isolate and purify the target compound. The successful synthesis can be validated through comprehensive spectroscopic analysis (NMR, IR, and MS), which should confirm the disappearance of the starting material signals and the appearance of characteristic signals for the this compound product.

Conclusion

This application note provides a detailed and scientifically-grounded protocol for the synthesis of this compound. While this specific molecule may not have an extensively documented synthesis in the current literature, the proposed method leverages established and reliable chemical transformations. This guide is intended to empower researchers, scientists, and drug development professionals to access this novel spiroketal scaffold, thereby facilitating further exploration of its chemical properties and potential biological applications.

References

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available from: [Link]

  • Google Patents. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
  • YouTube. Exercise 20.41 (b) - Multi-step Synthesis with Aldehydes and Ketones. Available from: [Link]

  • PMC. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available from: [Link]

  • ACS Publications. Synthesis of Spiro Ketals, Orthoesters, and Orthocarbonates by CpRu-Catalyzed Decomposition of α-Diazo-β-ketoesters. Available from: [Link]

  • Arkivoc. Synthesis of all-cis-1,2,4-cyclohexanetriol. Available from: [Link]

  • Google Patents. US4973769A - Preparation of 1,2,4-butanetriol.
  • Pearson. Propose a mechanism for the acid-catalyzed reaction of cyclohexan... Available from: [Link]

  • ResearchGate. (PDF) Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. Available from: [Link]

  • Chemistry LibreTexts. 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Available from: [Link]

  • PubMed. Synthesis of Spiro Ketals, Orthoesters, and Orthocarbonates by CpRu-Catalyzed Decomposition of α-Diazo-β-ketoesters. Available from: [Link]

  • YouTube. Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. Available from: [Link]

  • Google Patents. US6734313B2 - Synthesis of spiro esters, spiro ortho carbonates, and intermediates.

Sources

Application Notes and Protocols: 1,4,8-Trioxaspiro[4.5]decane as a Robust Protecting Group for Carbonyl Functionalities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Carbonyl Protection

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular transformations with precision and high yield.[1] Carbonyl groups, particularly ketones, are hubs of reactivity, susceptible to a wide array of nucleophilic attacks and reductions. Their temporary masking is often a critical maneuver to prevent unwanted side reactions. While a variety of protecting groups for carbonyls exist, the selection of the optimal group is dictated by its stability under diverse reaction conditions and the ease and selectivity of its removal.[1]

This guide delves into the application of 1,4,8-trioxaspiro[4.5]decane , the protecting group formed from the reaction of a cyclohexanone derivative with glycerol, as a versatile and robust tool for carbonyl protection. This spiroketal offers distinct advantages, including enhanced stability under certain conditions compared to its more common counterpart derived from ethylene glycol. These application notes provide detailed protocols for the formation and cleavage of this protecting group, an analysis of its stability profile, and a comparative evaluation to aid researchers in its effective implementation in complex synthetic strategies.

The this compound Protecting Group: Structure and Rationale

The this compound scaffold is a spiroketal formed by the acid-catalyzed reaction of a cyclohexanone with glycerol. The resulting structure features a cyclohexane ring fused to a 1,3-dioxolane ring, which incorporates the three oxygen atoms of glycerol.

The choice of glycerol as the diol component is not arbitrary. As a bio-renewable and inexpensive C3 triol, its use aligns with the principles of green chemistry.[2][3] From a chemical standpoint, the resulting ketal can exhibit altered stability and solubility profiles compared to the more conventional 1,4-dioxaspiro[4.5]decane (derived from ethylene glycol), which can be strategically exploited in synthetic planning.

Mechanism of Protection and Deprotection

The formation and cleavage of the this compound protecting group proceed via the well-established mechanism of acid-catalyzed ketalization and hydrolysis, respectively.

Protection: Acid-Catalyzed Ketalization

The protection of a ketone with glycerol is an equilibrium process that is driven to completion by the removal of water. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of glycerol to form a hemiketal intermediate. Subsequent protonation of the hemiketal's hydroxyl group and its elimination as water generates a resonance-stabilized oxonium ion. Finally, an intramolecular nucleophilic attack by the second hydroxyl group of glycerol, followed by deprotonation, yields the stable spiroketal.[4][5]

Protection_Mechanism Ketone Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Hemiketal Hemiketal Protonated_Ketone->Hemiketal + Glycerol Protonated_Hemiketal Protonated Hemiketal Hemiketal->Protonated_Hemiketal + H+ Oxonium_Ion Oxonium Ion Protonated_Hemiketal->Oxonium_Ion - H2O Spiroketal This compound Oxonium_Ion->Spiroketal - H+ Deprotection_Mechanism Spiroketal This compound Protonated_Spiroketal Protonated Spiroketal Spiroketal->Protonated_Spiroketal + H+ Hemiketal_Intermediate Hemiketal Intermediate Protonated_Spiroketal->Hemiketal_Intermediate + H2O Protonated_Carbonyl Protonated Ketone Hemiketal_Intermediate->Protonated_Carbonyl + H+, - Glycerol Ketone Ketone Protonated_Carbonyl->Ketone - H+

Caption: Acid-catalyzed hydrolysis of this compound.

Detailed Experimental Protocols

The following protocols provide a starting point for the use of this compound as a protecting group. As with any synthetic procedure, optimization of reaction conditions for specific substrates may be necessary.

Protocol 1: Protection of Cyclohexanone with Glycerol

This protocol is adapted from a procedure for the synthesis of cyclohexanone glycerol ketal using a solid superacid catalyst. [6]The use of a solid acid catalyst simplifies the workup procedure as it can be removed by simple filtration.

Materials:

  • Cyclohexanone

  • Glycerol

  • Solid superacid catalyst (e.g., SO₄²⁻/ZrO₂)

  • Cyclohexane (as solvent and for azeotropic removal of water)

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone, glycerol, and cyclohexane. A typical molar ratio of cyclohexanone to glycerol is 1:2.5. [6]2. Add the solid superacid catalyst. The catalyst loading can be around 5% by weight relative to glycerol. [6]3. Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring. [6]4. Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2 hours. [6]5. Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solid catalyst by filtration.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acidity, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

ParameterRecommended Condition
Reactants Cyclohexanone, Glycerol
Molar Ratio n(cyclohexanone):n(glycerol) = 1:2.5 [6]
Catalyst Solid superacid (e.g., SO₄²⁻/ZrO₂)
Catalyst Loading ~5% w/w of glycerol [6]
Solvent Cyclohexane
Temperature 100 °C (Reflux) [6]
Reaction Time 2 hours [6]
Workup Filtration, Aqueous Wash, Drying, Solvent Removal
Yield >85% [6]
Protocol 2: Deprotection of this compound

Materials:

  • This compound derivative

  • Acetone/Water or THF/Water solvent system

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), acetic acid, or a strong acid resin)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the this compound derivative in a mixture of an organic solvent (such as acetone or THF) and water. The use of a large excess of water is crucial.

  • Add a catalytic amount of an acid catalyst. The choice of acid and its concentration will depend on the sensitivity of other functional groups in the molecule.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the progress of the reaction by TLC or GC until the starting material is fully consumed.

  • Once the reaction is complete, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the deprotected ketone.

  • Purify the product by column chromatography, distillation, or recrystallization as needed.

ParameterGeneral Condition
Reactants This compound, Water (excess)
Catalyst Acid catalyst (e.g., p-TsOH, Acetic Acid)
Solvent Acetone/Water or THF/Water
Temperature Room Temperature to mild heating
Reaction Time Varies depending on substrate and conditions
Workup Neutralization, Extraction, Drying, Solvent Removal

Stability Profile

A key consideration for any protecting group is its stability under a range of reaction conditions.

  • Acidic Conditions: Like all acetals and ketals, the this compound group is susceptible to hydrolysis under acidic conditions. [7]However, studies on analogous glycerol-derived ketals suggest that they are more stable in acidic media compared to their ethylene glycol-derived counterparts. [8]This enhanced stability can be advantageous in synthetic sequences that require acidic steps where the carbonyl needs to remain protected.

  • Basic and Nucleophilic Conditions: The this compound protecting group is highly stable in the presence of bases and a wide range of nucleophiles. [9]This stability is a cornerstone of its utility, allowing for transformations such as ester saponification, Grignard reactions, organolithium additions, and reductions with metal hydrides to be performed on other parts of the molecule without affecting the protected carbonyl.

Comparative Advantages and Disadvantages

The choice of a protecting group is always a balance of its strengths and weaknesses in the context of a specific synthetic plan.

Advantages of this compound:

  • Enhanced Acid Stability: As mentioned, glycerol-based ketals can exhibit greater stability towards acidic hydrolysis compared to ethylene glycol ketals, offering a wider window for synthetic manipulations under acidic conditions. [8]* Green and Cost-Effective Reagent: Glycerol is a readily available, inexpensive, and biodegradable reagent, making this protecting group a more sustainable choice. [2]* High Stability to Bases and Nucleophiles: This is a shared and crucial advantage with other acetal-type protecting groups. [9]* Potential for Chiral Applications: The use of chiral derivatives of glycerol can open avenues for asymmetric synthesis, where the protecting group also acts as a chiral auxiliary.

Disadvantages:

  • Formation of Isomers: The reaction of an unsymmetrical ketone with glycerol can potentially lead to the formation of diastereomers, which may complicate purification and characterization.

  • Potentially Slower Deprotection: The increased stability under acidic conditions may translate to requiring harsher conditions for its removal compared to less stable ketals, which could be a limitation if the substrate is sensitive to strong acids.

Comparison with Ethylene Glycol Ketal:

FeatureThis compound (from Glycerol)1,4-Dioxaspiro[4.5]decane (from Ethylene Glycol)
Acid Stability Generally more stable [8]Less stable
Reagent Source Renewable (Glycerol) [2]Petrochemical (Ethylene Glycol)
Cost Generally lowerGenerally higher
Potential for Chirality YesNo
Deprotection Conditions May require stronger acid/longer timeMilder acid/shorter time

Conclusion

The this compound protecting group, derived from the readily available and green reagent glycerol, presents a valuable alternative to more conventional carbonyl protecting groups. Its enhanced stability in acidic media, coupled with its robust nature towards basic and nucleophilic reagents, provides chemists with a powerful tool for the strategic protection of ketones in complex organic synthesis. The protocols and data presented in these application notes are intended to serve as a practical guide for researchers, scientists, and drug development professionals, enabling them to harness the full potential of this versatile protecting group in their synthetic endeavors.

References

  • Shang, Q., et al. (2011). Synthesis of cyclohexanone glycerol ketal catalyzed by solid superacid catalyst SO4(2-)/ZrO2. Dongnan Daxue Xuebao (Ziran Kexue Ban)
  • ResearchGate. (2025). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907.
  • Gu, Y., & Jérôme, F. (2010).
  • Chemistry LibreTexts. (2019). 10.4: Acetals and Ketals. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • ResearchGate. (2025). Reaction between glycerol and acetone in the presence of ethylene glycol. Retrieved from [Link]

  • Ranu, B. C., & Saha, A. (2007). Glycerol as a promising green solvent for organic synthesis. Green Chemistry, 9(12), 1269-1272.
  • Moity, L., et al. (2015). Glycerol acetals and ketals as bio-based solvents: positioning in Hansen and COSMO-RS spaces, volatility and stability towards hydrolysis and autoxidation. Green Chemistry, 17(3), 1779-1792.
  • ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • ResearchGate. (2025). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Retrieved from [Link]

  • Auton, M., et al. (2013). Chemical Interactions of Polyethylene Glycols (PEG) and Glycerol with Protein Functional Groups. Biochemistry, 52(4), 624-636.
  • ResearchGate. (2025). Glycerol Acetals and Ketals as Bio-based Solvents: Positioning in Hansen and COSMO-RS spaces, Volatility and Stability towards Hydrolysis and Autoxidation. Retrieved from [Link]

  • National Institutes of Health. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Retrieved from [Link]

  • Sfera Unife. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • Scribd. (n.d.). Why Ethylene Glycole Used as Protectimg Group. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • MDPI. (2021). Kinetic Modeling of Solketal Synthesis from Glycerol and Acetone Catalyzed by an Iron(III) Complex. Retrieved from [Link]

  • ResearchGate. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Conversion of Glycerol to Ethylene Glycol over Pt-modified Ni Catalyst. Retrieved from [Link]

  • PubMed. (1998). Opposing effects of glycerol on the protective function of the horny layer against irritants and on the penetration of hexyl nicotinate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Why are acetals stable to bases and nucleophiles?. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

  • ResearchGate. (2025). Chemical Interactions of Polyethylene Glycols (PEG) and Glycerol with Protein Functional Groups: Applications to PEG, Glycerol Effects on Protein Processes. Retrieved from [Link]

Sources

Applications of 1,4,8-Trioxaspiro[4.5]decane in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 1,4,8-Trioxaspiro[4.5]decane in Organic Synthesis

Executive Summary

This compound is a bicyclic spiro-ether formed by the ketalization of tetrahydro-4H-pyran-4-one with ethylene glycol.[1][2] Unlike its carbocyclic analog (1,4-dioxaspiro[4.5]decane), the inclusion of the oxygen atom at position 8 (in the pyran ring) confers unique polarity, solubility, and metabolic stability profiles.[1] This compound serves two critical roles in modern research:

  • Medicinal Chemistry: As a robust protecting group for the pyran-4-one pharmacophore and a core skeleton for natural product synthesis (e.g., Psocorylins).[1]

  • Material Science: As a high-stability solvent and electrolyte additive in lithium-ion batteries due to the electrochemical stability of the spiro-ether linkage.[2]

This guide provides validated protocols for its synthesis, functionalization, and deprotection, grounded in recent pharmaceutical and material science applications.[1]

Part 1: Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
CAS Number 649-91-2
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Boiling Point ~224°C (Predicted)
Solubility Miscible in DCM, THF, Ethanol; Moderate water solubility.[1][2]
Structural Feature Spiro-fusion of 1,3-dioxolane and tetrahydropyran rings.[1][2]

Part 2: Synthesis & Functionalization Protocols

Protocol A: Scalable Synthesis of this compound

Rationale: This reaction utilizes a classic Dean-Stark dehydration.[1][2] The use of benzene is traditional, but toluene is recommended here for higher thermal efficiency and safety.[1] The p-TsOH catalyst drives the equilibrium forward by removing water.[1][2]

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 equiv)[1][2]

  • Ethylene Glycol (1.5 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equiv)[1][2]

  • Solvent: Toluene (10 mL per gram of ketone)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add tetrahydro-4H-pyran-4-one (e.g., 10.0 g, 100 mmol), ethylene glycol (9.3 g, 150 mmol), and p-TsOH (0.95 g, 5 mmol) to the flask. Add Toluene (100 mL).

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Monitor the collection of water in the Dean-Stark trap.

  • Completion: Continue reflux until water evolution ceases (typically 3–5 hours).

  • Workup: Cool the reaction to room temperature. Wash the organic phase with saturated NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst.[1] Wash with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is typically >95% pure.[1] For analytical grade, distill under reduced pressure (vacuum distillation).[1]

Yield: Expect 85–95% yield of a colorless oil.[1]

Protocol B: Synthesis of Functionalized Derivatives (Chloromethylation)

Application: This protocol introduces a chloromethyl handle (position 2 of the spiro system), enabling further nucleophilic substitution (e.g., for amine attachment in kinase inhibitors).[1]

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 equiv)[1][2]

  • 3-Chloro-1,2-propanediol (1.2 equiv)[1][2]

  • BF₃·OEt₂ (Catalytic amount) or p-TsOH[1][2]

Procedure:

  • Replace ethylene glycol with 3-chloro-1,2-propanediol .[1][2]

  • Follow the reflux conditions in Protocol A.

  • Note: The product will be a mixture of diastereomers if the pyran ring is substituted, but for the unsubstituted pyranone, it yields 2-(chloromethyl)-1,4,8-trioxaspiro[4.5]decane .[1]

Part 3: Critical Applications & Mechanisms

Natural Product Scaffold (The Psocorylin Connection)

Recent phytochemical studies have identified the this compound skeleton in Psocorylins A–E , rare spiroketals isolated from Psoralea corylifolia.[1][3][4] These compounds exhibit potent cytotoxicity against tumor cell lines.[1][3][4]

  • Synthetic Utility: The 1,4,8-trioxaspiro core mimics the rigidity of these natural products, serving as a simplified template for structure-activity relationship (SAR) studies in oncology drug discovery.[1]

Battery Electrolyte Additives

The spiro-ether structure offers high oxidative stability compared to linear ethers.[1]

  • Mechanism: The spiro carbon (C5) locks the conformation, reducing the entropy of the solvation shell around Lithium ions.[1] This enhances ion transport numbers and forms a stable Solid Electrolyte Interphase (SEI) on carbon anodes.[1]

  • Usage: Typically added at 1–5% wt in carbonate-based electrolytes.[1][2]

Deuterated Standards for DMPK

Deuterated analogs (e.g., This compound-d4 ) are synthesized using deuterated ethylene glycol.[1] These are crucial internal standards for quantifying pyran-containing drugs in pharmacokinetic (PK) studies.

Part 4: Visualization of Workflows

Figure 1: Synthesis and Derivatization Pathway

Caption: Chemical pathway from Pyran-4-one to the Spiro scaffold and its functionalized chloromethyl derivative.[2]

SynthesisPathway Start Tetrahydro-4H-pyran-4-one Product1 This compound (Core Scaffold) Start->Product1 Dean-Stark Reflux (-H2O) Product2 2-(Chloromethyl)-1,4,8- trioxaspiro[4.5]decane (Functionalized) Start->Product2 Dean-Stark Reflux (-H2O) Reagent1 Ethylene Glycol (p-TsOH, Toluene) Reagent1->Product1 Reagent A Reagent2 3-Chloro-1,2-propanediol (p-TsOH, Toluene) Reagent2->Product2 Reagent B

Figure 2: Stability & Deprotection Logic

Caption: Decision matrix for handling the spiro-ketal under various reaction conditions.

StabilityLogic Central This compound Acid Acidic Conditions (HCl, TFA, pH < 4) Central->Acid Exposure Base Basic/Nucleophilic Conditions (NaOH, Grignard, LiAlH4) Central->Base Exposure ResultAcid HYDROLYSIS Reverts to Ketone + Diol Acid->ResultAcid Rapid Cleavage ResultBase STABLE Resistant to nucleophilic attack Base->ResultBase Ideal for Synthetic Steps

Part 5: References

  • Li, Y., et al. (2021). Psocorylins A–E, five new spiroketals with this compound skeleton from the fruits of Psoralea corylifolia.[1] Fitoterapia, 155, 105057.[1][4]

  • Brasili, L., et al. Synthesis of 2-(Chloromethyl)-1,4,8-trioxaspiro[4.5]decane as an intermediate for 5-HT1A receptor ligands.[1] European Journal of Medicinal Chemistry.[1]

  • Patent WO2015066188A1. Aminoheteroaryl benzamides as kinase inhibitors (Synthesis of deuterated this compound-d4).[1]

  • ChemicalBook. Product Specifications: this compound (CAS 649-91-2).[1][5]

Sources

Step-by-step reductive amination of spiroketone precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Step-by-Step Guide to the Reductive Amination of Spiroketone Precursors for Spirocyclic Amine Synthesis

Introduction: The Strategic Value of Spirocyclic Amines

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved physicochemical properties and three-dimensional complexity is paramount. Spirocyclic amines—scaffolds containing two rings joined by a single, shared carbon atom—have emerged as privileged structures. Their rigid, well-defined three-dimensional orientation allows for precise vectoral presentation of substituents into protein binding pockets, often leading to enhanced potency and selectivity. Furthermore, the introduction of a spirocenter increases the fraction of sp³-hybridized carbons (Fsp³), a molecular characteristic correlated with improved solubility, metabolic stability, and overall clinical success.[1]

Reductive amination stands as one of the most robust and widely utilized methods for constructing C-N bonds in pharmaceutical chemistry.[2] It represents a powerful strategy for converting readily available spiroketone precursors into their corresponding, high-value spirocyclic amines. This one-pot reaction is valued for its operational simplicity, broad substrate scope, and high functional group tolerance.[3][4] This guide provides an in-depth examination of the reaction mechanism, a detailed experimental protocol, and field-proven insights for troubleshooting the reductive amination of spiroketones.

The Underpinning Chemistry: Mechanism of Reductive Amination

The success of a reductive amination hinges on a delicate balance between two sequential chemical events: the formation of an iminium ion and its subsequent reduction. The choice of a mild reducing agent is critical to ensure the imine or iminium intermediate is reduced selectively without competing reduction of the starting ketone.[5]

The reaction proceeds as follows:

  • Iminium Ion Formation: The reaction is typically initiated under weakly acidic conditions. The amine nucleophilically attacks the carbonyl carbon of the spiroketone, forming a hemiaminal intermediate. Protonation of the hydroxyl group facilitates the elimination of a water molecule, yielding a resonance-stabilized iminium ion. This equilibrium-driven step is often the rate-limiting part of the sequence.

  • Hydride Reduction: A selective hydride reducing agent, present in the same pot, then attacks the electrophilic carbon of the iminium ion. This step is irreversible and drives the reaction to completion, yielding the final spirocyclic amine.

Workflow A 1. Reagent Preparation & Setup B 2. Reaction Initiation (Combine Spiroketone, Amine, Solvent) A->B C 3. Addition of Reducing Agent (Portion-wise addition of STAB) B->C D 4. Reaction Monitoring (TLC or LC-MS Analysis) C->D E 5. Aqueous Workup & Quenching (Saturated NaHCO₃ or NaOH) D->E Upon Completion F 6. Extraction (e.g., with DCM or EtOAc) E->F G 7. Purification (Column Chromatography or Crystallization) F->G H 8. Characterization (NMR, MS, etc.) G->H

Caption: Standard laboratory workflow for reductive amination.

Materials:

  • Spiroketone (1.0 equiv)

  • Amine (primary or secondary, 1.0–1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.3–1.6 equiv) [6]* Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) [6]* Acetic Acid (optional, 1.0–2.0 equiv for less reactive ketones) [6]* Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Appropriate organic solvent for extraction (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc))

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add the spiroketone (1.0 equiv) and the amine (1.0–1.2 equiv).

    • Rationale: An inert atmosphere prevents atmospheric moisture from degrading the STAB reagent. Using a slight excess of the amine can help drive the iminium formation equilibrium.

  • Solvent Addition: Add anhydrous DCE (or THF) to dissolve the reactants, typically to a concentration of 0.1–0.5 M with respect to the spiroketone. Stir the mixture at room temperature for 20-30 minutes. If the ketone is known to be unreactive, acetic acid (1-2 equiv) can be added at this stage to catalyze iminium ion formation. [6] * Rationale: DCE is often the preferred solvent as reactions tend to be faster. [6]The initial stirring period allows for pre-formation of the iminium ion before the reductant is introduced.

  • Addition of STAB: Add the sodium triacetoxyborohydride (1.3–1.6 equiv) to the stirred solution portion-wise over 10-15 minutes.

    • Rationale: Portion-wise addition helps to control any potential exotherm and ensures the reaction proceeds smoothly.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the limiting starting material (typically the spiroketone) is fully consumed. Reaction times can range from 2 to 24 hours. [6] * Rationale: Monitoring is crucial to prevent over-running the reaction and to confirm the formation of the desired product.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

    • Rationale: The basic quench neutralizes the acetic acid byproduct from the STAB and any excess acid catalyst, and also destroys any remaining hydride reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the chosen organic solvent (e.g., DCM or EtOAc). Combine all organic layers.

    • Rationale: This step isolates the desired amine product from the aqueous phase containing inorganic salts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel or by crystallization to afford the pure spirocyclic amine. For basic amines, it can sometimes be advantageous to add 1-2% triethylamine to the chromatography eluent to prevent streaking on the silica gel.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inefficient iminium ion formation (sterically hindered ketone/amine). 2. Deactivated or wet STAB reagent.1. Add 1-2 equivalents of acetic acid to catalyze iminium formation. [6] 2. Consider a stepwise approach: use a dehydrating agent like Ti(IV) isopropoxide to form the imine first, then add a reductant like NaBH₄. [6] 3. Use fresh, high-quality STAB and ensure all glassware and solvents are anhydrous.
Significant Ketone Reduction 1. The reducing agent is not selective enough (e.g., NaBH₄ used in a one-pot reaction). 2. Reaction conditions are too acidic, activating the ketone for reduction.1. Switch to a more selective reagent like STAB. [7] 2. Avoid strong acids. If an acid catalyst is needed, use a weak acid like acetic acid.
Formation of Dialkylated Byproduct 1. The newly formed secondary amine is reacting with another molecule of the spiroketone. (Only occurs with primary amine reactants).1. Use a slight excess (up to 5%) of the primary amine to outcompete the product amine. [6] 2. Perform a stepwise reaction: pre-form the imine in a solvent like methanol, then reduce with NaBH₄. [8][9]
Difficult Purification 1. The amine product is very polar and streaks on silica gel. 2. The product is an oil that is difficult to handle.1. Add a small amount of triethylamine (1-2%) or ammonia in methanol to the eluent during chromatography. 2. Consider converting the amine to its hydrochloride or oxalate salt, which are often crystalline and easier to purify by recrystallization. [6]

Conclusion

The reductive amination of spiroketones is a cornerstone reaction for accessing medicinally relevant spirocyclic amine scaffolds. By understanding the underlying mechanism, making strategic reagent choices—most notably employing the mild and selective sodium triacetoxyborohydride—and following a robust protocol, researchers can reliably synthesize these valuable compounds. The insights provided in this guide are intended to empower drug development professionals to efficiently navigate this critical transformation, accelerating the discovery of next-generation therapeutics.

References

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. Available at: [Link]

  • ChemHelpASAP. (2020). reductive amination & secondary amine synthesis. YouTube. Available at: [Link]

  • Cheng, Q., et al. (2021). Direct reductive amination of ketones with amines by reductive aminases. ResearchGate. Available at: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, ACS Symposium Series, 11-23. Available at: [Link]

  • Korchagina, E. Y., & Tabolin, A. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11363-11408. Available at: [Link]

  • Wikipedia. Sodium triacetoxyborohydride. Available at: [Link]

  • Chemistry Steps. Reductive Amination. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]

  • Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Available at: [Link]

  • Götte, L., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 13(1), 7859. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging the Spiroketal Scaffold for Modern Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spiroketal as a Privileged Scaffold in Medicinal Chemistry

The spiroketal motif, characterized by two heterocyclic rings sharing a single central carbon atom, is a cornerstone of many biologically active natural products, including antibiotics, pheromones, and toxins.[1][2] Found in compounds isolated from plants, fungi, and marine organisms, this structural unit has been evolutionarily selected for its ability to interact with biological macromolecules.[1][3] In modern drug discovery, the spiroketal is recognized as a "privileged scaffold." This designation stems from its unique three-dimensional (3D) architecture, which provides a rigid and well-defined framework for the precise spatial orientation of functional groups.[4][5]

The inherent rigidity and 3D nature of spiroketals allow medicinal chemists to "escape flatland"—the traditional reliance on planar aromatic systems—and to design molecules with improved physicochemical properties and novel interactions with complex protein binding sites.[5][6] This guide provides an in-depth exploration of the rationale, synthetic strategies, and biological evaluation protocols for developing novel therapeutic agents built upon the spiroketal scaffold.

Section 1: The Scientific Rationale for Employing Spiroketal Scaffolds

The decision to incorporate a spiroketal into a drug candidate is driven by several key advantages that address common challenges in medicinal chemistry.

Pre-validated by Nature

The widespread occurrence of the spiroketal moiety in bioactive natural products is a testament to its biological relevance.[2][3] Compounds like the avermectins (antiparasitic agents) and the saponins demonstrate that this scaffold is adept at modulating biological pathways.[7] This natural precedent provides a strong starting point for designing new molecular entities, as the core structure is already known to be compatible with biological systems.

Superior Three-Dimensional Geometry

The spirocyclic core forces substituents into defined vectors in 3D space.[5] This is a significant advantage over flexible or planar scaffolds, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. This structural pre-organization is critical for disrupting complex interfaces, such as protein-protein interactions.[8]

Favorable Physicochemical and ADME Properties

The introduction of a spiroketal scaffold can significantly impact a molecule's properties:

  • Increased sp³ Character: This generally leads to improved aqueous solubility and reduced promiscuity compared to flat, aromatic compounds.

  • Metabolic Stability: The quaternary spirocenter is often resistant to metabolic degradation, which can improve a drug's half-life.

  • Fine-tuning Properties: The scaffold serves as an exceptional tool for fine-tuning a molecule's conformational and physicochemical properties to optimize its drug-like characteristics.[9]

The overall workflow for developing a spiroketal-based therapeutic can be visualized as a multi-stage process from conceptual design to biological validation.

G cluster_0 Design & Synthesis cluster_1 Evaluation & Optimization Concept Conceptual Design (Natural Product Mimicry) Precursor_Synth Precursor Synthesis (e.g., Dihydroxy Ketone) Concept->Precursor_Synth Spiroketalization Spiroketalization (Cyclization) Precursor_Synth->Spiroketalization Purification Purification & Characterization Spiroketalization->Purification Screening Biological Screening (In Vitro Assays) Purification->Screening Library of Spiroketals SAR SAR Studies (Analog Synthesis) Screening->SAR Lead_Opt Lead Optimization (ADME Profiling) SAR->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: High-level workflow for spiroketal drug discovery.

Section 2: Core Synthetic Methodologies and Protocols

The most robust and widely adopted method for constructing the spiroketal core is the acid-promoted intramolecular cyclization of a dihydroxy ketone precursor.[1] The key to this strategy lies in the efficient and stereocontrolled synthesis of this precursor. The use of nitroalkanes as versatile reagents provides a powerful solution for this assembly.[1][10]

Protocol 2.1: Synthesis of a Dihydroxy Ketone Precursor via Nitroalkane Chemistry

Causality: This protocol leverages the unique reactivity of nitroalkanes. The nitro group is strongly electron-withdrawing, making the α-protons acidic and easy to deprotonate, forming a nucleophilic nitronate anion. This anion can participate in C-C bond formation. Subsequently, the nitro group can be converted into a carbonyl via the Nef reaction, revealing the ketone functionality required for spiroketalization.[1][10] This "umpolung" (polarity reversal) strategy makes nitroalkanes effective acyl anion equivalents.

Materials:

  • Nitroalkane (e.g., 1-nitropropane)

  • Michael acceptor (e.g., methyl vinyl ketone)

  • Aldehyde

  • Mild base (e.g., triethylamine or a basic resin like Amberlyst A21)

  • Reducing agent (e.g., Sodium borohydride, NaBH₄)

  • Reagents for Nef reaction (e.g., aqueous TiCl₃ or strong acid with an oxidant)

  • Anhydrous solvents (THF, Methanol)

Step-by-Step Methodology:

  • First C-C Bond Formation (Michael Addition):

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting nitroalkane in a suitable solvent.

    • Add the mild base to generate the nitronate anion in situ.

    • Slowly add one equivalent of the Michael acceptor (e.g., an α,β-unsaturated ketone) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Work up the reaction by quenching with a weak acid and extracting with an organic solvent. Purify the resulting γ-nitroketone.

  • Second C-C Bond Formation (Henry or Nitroaldol Reaction):

    • Dissolve the purified γ-nitroketone in a solvent.

    • Add a base to again generate the nitronate anion.

    • Cool the solution to 0 °C and add one equivalent of the desired aldehyde.

    • Stir the reaction for 4-8 hours. The product is a β-hydroxynitro compound.

  • Reduction of Ketone:

    • Dissolve the product from the previous step in methanol.

    • Cool to 0 °C and add NaBH₄ portion-wise to reduce the existing ketone to a secondary alcohol. This creates the second hydroxyl group of the dihydroxy nitro-precursor.

  • Nitro-to-Carbonyl Conversion (Nef Reaction):

    • Dissolve the dihydroxy nitro-precursor in a suitable solvent system.

    • Perform the Nef reaction. A common reductive method involves using aqueous TiCl₃, which is mild and often triggers spontaneous spiroketalization upon carbonyl formation.[1]

    • Self-Validation: The success of this stage is confirmed by the disappearance of the nitro group signal in IR spectroscopy and the appearance of a ketone signal (if the intermediate is isolated) or the direct formation of the spiroketal, which can be confirmed by NMR and mass spectrometry.

Protocol 2.2: Thermodynamically Controlled Acid-Catalyzed Spiroketalization

Causality: The formation of the spiroketal from the dihydroxy ketone is an equilibrium process. Under acidic conditions, the reaction is driven towards the most thermodynamically stable spiroketal isomer.[11] This stability is governed by stereoelectronic factors, primarily the anomeric and gauche effects, which often results in a predictable and highly stereoselective outcome.

Materials:

  • Dihydroxy ketone precursor

  • Anhydrous dichloromethane (DCM) or toluene

  • Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), camphorsulfonic acid (CSA), or a Lewis acid like BF₃·OEt₂)

Step-by-Step Methodology:

  • Dissolve the purified dihydroxy ketone precursor in anhydrous DCM to a concentration of ~0.01 M. Rationale: Dilute conditions favor the intramolecular cyclization over intermolecular side reactions.

  • Add a catalytic amount of the acid catalyst (e.g., 0.1 mol% PTSA).

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours.

  • Upon completion, quench the reaction by adding a mild base (e.g., triethylamine or a saturated solution of NaHCO₃).

  • Extract the product with an organic solvent, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product using flash column chromatography.

  • Self-Validation: The final structure and stereochemistry should be rigorously confirmed using 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC, NOESY). The NOESY spectrum is particularly crucial for confirming the relative stereochemistry by observing through-space proton-proton correlations, which validates the predicted thermodynamically favored conformation.

Section 3: Biological Evaluation and Mechanism of Action

Once a library of spiroketal analogs is synthesized, the next critical phase is to assess their biological activity. The choice of assay depends on the therapeutic target. As an illustrative example, we will detail a protocol for assessing antioxidant activity, a property relevant to diseases like diabetic nephropathy.[12]

Protocol 3.1: In Vitro Assessment of Antioxidant Activity in Mesangial Cells

Causality: This assay measures the ability of a compound to inhibit the production of reactive oxygen species (ROS) in cells under hyperglycemic stress, a model for diabetic conditions. The probe, DCFH-DA, is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, and ROS oxidize the resulting DCFH to the highly fluorescent DCF. A reduction in fluorescence indicates that the test compound is scavenging ROS or inhibiting its production.[12]

Materials:

  • Rat mesangial cells

  • DMEM (Dulbecco's Modified Eagle Medium) with low glucose

  • Fetal Bovine Serum (FBS)

  • D-glucose solution (high concentration)

  • 2′,7′-dichlorofluorescein diacetate (DCFH-DA)

  • N-acetylcysteine (NAC) as a positive control

  • Spiroketal test compounds dissolved in DMSO

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture rat mesangial cells in DMEM supplemented with 10% FBS.

    • Seed the cells into a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • The next day, replace the medium with serum-free DMEM.

    • Add the spiroketal test compounds to the wells at various concentrations (e.g., 0.1 µM to 100 µM). Include wells for a vehicle control (DMSO), a normal glucose control (5 mM glucose), a high glucose control (30 mM glucose), and a positive control (high glucose + 1 mM NAC).

  • Induction of Oxidative Stress:

    • To all wells except the normal glucose control, add D-glucose to a final concentration of 30 mM.

    • Incubate the plate for 3 hours at 37 °C.

  • ROS Detection:

    • Wash the cells with PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37 °C.

    • Wash the cells again with PBS to remove excess probe.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Self-Validation & Data Analysis:

    • The positive control (NAC) should show a significant reduction in fluorescence compared to the high glucose control.

    • Calculate the percentage inhibition of ROS production for each concentration of the test compound.

    • Plot the data and determine the IC₅₀ value (the concentration required to inhibit 50% of ROS production).

The mechanism of action for a therapeutic agent can often be depicted as an interaction within a cellular signaling pathway.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates Downstream Downstream Effects (Cell Proliferation, Survival) AKT->Downstream Drug Spiroketal Inhibitor Drug->AKT Inhibits

Caption: Hypothetical mechanism of a spiroketal-based Akt inhibitor.

Section 4: Data Interpretation and Structure-Activity Relationships (SAR)

The development of a therapeutic agent is an iterative process. Data from biological assays are used to guide the synthesis of new analogs to improve potency, selectivity, and drug-like properties.

Case Study: SAR of a Hypothetical Spiroketal Kinase Inhibitor

Let's assume the core spiroketal scaffold was identified as a hit in a kinase screening campaign. A medicinal chemist would then synthesize a small library of analogs by modifying accessible functional groups on the scaffold to probe the chemical space around the binding pocket.

Compound IDR¹ GroupR² GroupKinase IC₅₀ (nM)
SK-01 (Hit)-H-H1250
SK-02-F-H800
SK-03-Cl-H450
SK-04-CH₃-H1500
SK-05-Cl-OCH₃55
SK-06-Cl-OH75

Interpretation of SAR Data:

  • R¹ Position: Introducing a small, electron-withdrawing halogen at the R¹ position (SK-02, SK-03) improves potency compared to the unsubstituted hit (SK-01). A larger, electron-donating methyl group (SK-04) is detrimental, suggesting a tight pocket that disfavors steric bulk. The chloro-substituted analog (SK-03) is the most potent in this series.

  • R² Position: Building on the optimal R¹ substituent (-Cl), modifications were made at R². The addition of a methoxy group (SK-05) dramatically increases potency to 55 nM. This suggests the presence of a hydrogen bond acceptor or a favorable hydrophobic pocket in this region of the protein. The hydroxyl analog (SK-06) is also highly potent, indicating that a hydrogen bond donor is also well-tolerated.

Conclusion and Future Outlook

The spiroketal scaffold represents a powerful and versatile platform for the development of novel therapeutic agents. Its inherent three-dimensionality, conformational rigidity, and natural product precedent make it an attractive starting point for tackling challenging biological targets.[2][9] While their synthesis can be more complex than traditional flat-ring systems, modern synthetic methods, particularly those enabling stereocontrol, have made these scaffolds increasingly accessible.[11] As drug discovery continues to move towards more complex and specific biological targets, the unique structural and physicochemical advantages offered by the spiroketal scaffold will ensure its continued prominence in the design of next-generation medicines.

References

  • Title: Combinatorial Synthesis of Natural Product-like Molecules Using a First-Generation Spiroketal Scaffold Source: ACS Publications URL: [Link]

  • Title: Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Nitroalkanes as Central Reagents in the Synthesis of Spiroketals Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis Source: ResearchGate URL: [Link]

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: MDPI URL: [Link]

  • Title: The utilization of spirocyclic scaffolds in novel drug discovery Source: Taylor & Francis Online URL: [Link]

  • Title: Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis Source: RSC Publishing URL: [Link]

  • Title: Stereoselective Diversity-Oriented Synthesis of Spiroketals Source: Sloan Kettering Institute URL: [Link]

  • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: PubMed URL: [Link]

  • Title: Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals Source: PubMed URL: [Link]

  • Title: Nitroalkanes as Central Reagents in the Synthesis of Spiroketals Source: MDPI URL: [Link]

  • Title: Chemistry of spiroketals Source: ACS Publications URL: [Link]

  • Title: Spiroketals Source: Wikipedia URL: [Link]

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: MDPI URL: [Link]

  • Title: A Review on Synthesis and Biological Evaluation of Spiro-Ketal Derivatives Source: ResearchGate URL: [Link]

  • Title: Benzannulated Spiroketal Natural Products: Isolation, Biological Activity, Biosynthesis, and Total Synthesis Source: ResearchGate URL: [Link]

  • Title: Family-level stereoselective synthesis and biological evaluation of pyrrolomorpholine spiroketal natural product antioxidants Source: PMC (National Center for Biotechnology Information) URL: [Link]

Sources

Precision Deketalization: Chemoselective Protocols for Complex Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the total synthesis of poly-oxygenated natural products and active pharmaceutical ingredients (APIs), the ability to selectively remove a ketal protecting group in the presence of acetals, silyl ethers, or other ketals is a critical competency.[1][2] This guide moves beyond standard textbook hydrolysis to present three field-proven protocols for selective deketalization . We explore the mechanistic divergence between Brønsted acid hydrolysis and Lewis acid-mediated transacetalization, providing researchers with a decision matrix to navigate steric and electronic constraints.

Part 1: Mechanistic Foundation & Strategic Logic

The Selectivity Paradox

The "textbook" understanding of acetal/ketal stability suggests that ketals are more stable than acetals due to steric hindrance during formation. However, during hydrolysis, the reverse is often true.

  • Electronic Stabilization: The cleavage rate-determining step is the formation of the oxocarbenium ion. Ketals (derived from ketones) form tertiary-like carbocations, which are electronically more stable than the secondary-like carbocations formed by acetals (derived from aldehydes).

  • Steric Decompression: Ketals possess significant steric strain (tetrahedral

    
     center). Reverting to the planar ketone (
    
    
    
    ) relieves this strain (B-strain), accelerating the reaction relative to acetals.

Therefore, under kinetic control, ketals are generally more labile than acetals . Selectivity between two different ketals relies on subtle steric differentiation or the use of transacetalization agents (like acetone) to shift the equilibrium.

Pathway Visualization

The following diagram contrasts the Classical Hydrolysis pathway with the Transacetalization pathway (Method A), highlighting the critical intermediates.

DeketalizationMechanisms Substrate Ketal Substrate Oxocarbenium Oxocarbenium Ion (Key Intermediate) Substrate->Oxocarbenium Acid Catalyst (Rate Limiting) Water H2O Attack (Hydrolysis) Oxocarbenium->Water Path A: Aqueous Acid Acetone Acetone Attack (Transacetalization) Oxocarbenium->Acetone Path B: Iodine/Acetone Hemiketal Hemiketal Water->Hemiketal MixedKetal Mixed Ketal (Dimethyl Acetonide) Acetone->MixedKetal Product Free Ketone Hemiketal->Product -Alcohol MixedKetal->Product Irreversible Exchange

Caption: Path A represents standard hydrolysis (reversible). Path B represents Iodine-catalyzed exchange, often driven to completion by solvent excess.

Part 2: Experimental Protocols

Method A: The Neutral Standard (Iodine in Acetone)

Best For: Substrates containing acid-sensitive moieties (furans, vinyl ethers, secondary silyl ethers) that cannot withstand even mild Brønsted acids. Mechanism: Iodine acts as a mild Lewis acid catalyst, facilitating a transacetalization where the protecting group is "swapped" onto the acetone solvent.

Protocol Steps
  • Preparation: Dissolve the ketal substrate (1.0 equiv) in reagent-grade Acetone (0.1 M concentration).

    • Note: Strictly anhydrous acetone is not required, but "wet" acetone may slow the reaction by solvating the iodine.

  • Catalyst Addition: Add molecular Iodine (

    
    , 10 mol%).[1][2][3][4]
    
    • Visual Check: The solution will turn a characteristic brown/violet color.

  • Reaction: Stir at room temperature (25 °C).

    • Monitoring: Acyclic ketals typically cleave in 5–10 minutes . Cyclic ketals (dioxolanes) may require 30–60 minutes .

    • Endpoint: Monitor by TLC.[2] The brown color of iodine may fade as it forms iodoacetone species; this is normal.

  • Quench: Once complete, add saturated aqueous

    
     (sodium thiosulfate) solution dropwise until the iodine color completely disappears (solution turns clear/yellow).
    
  • Workup: Extract with EtOAc or

    
    . Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.

Self-Validating Check: If the iodine color persists after 5 minutes of stirring but the starting material is untouched, the acetone may be too wet (iodine hydration). Add 5% (v/v) activated 3Å molecular sieves.

Method B: Kinetic Differentiation (PPTS in Methanol)

Best For: Differentiating between two protecting groups based on steric bulk (e.g., removing a terminal acetonide in the presence of an internal silyl ether). Mechanism: Pyridinium p-toluenesulfonate (PPTS) provides a buffered, weak proton source (


), allowing for slow, controlled generation of the oxocarbenium ion.
Protocol Steps
  • Preparation: Dissolve substrate in MeOH (0.05 M).

    • Expert Tip: If the substrate is insoluble in pure MeOH, use a 1:1 mixture of MeOH:

      
      .
      
  • Catalyst Addition: Add PPTS (10–20 mol%).

  • Thermal Control:

    • High Selectivity:[5] Stir at 0 °C initially.

    • Standard: Stir at room temperature.

    • Stubborn Substrates: Heat to 40 °C.

  • Monitoring: This reaction is equilibrium-driven.[6] If conversion stalls at 80%, add 5% water to shift the equilibrium toward hydrolysis.

  • Quench: Add solid

    
     (2 equiv relative to PPTS) and stir for 10 minutes before concentrating the solvent.
    
    • Critical: Do not concentrate acidic methanol solutions; this will cause acid-catalyzed degradation or migration during evaporation.

Method C: The Chemo-Selective Lewis Acid ( )

Best For: "Hard" deprotections where high selectivity over esters or carbamates is required. Mechanism: The Cerium(III) acts as a Lewis acid coordinating to the ketal oxygens, while Iodide acts as a nucleophile/ligand, facilitating the cleavage under essentially neutral pH.

Protocol Steps
  • Preparation: Suspend

    
     (1.5 equiv) and NaI (1.5 equiv) in Acetonitrile (
    
    
    
    ).
  • Activation: Stir the mixture at reflux for 1 hour before adding the substrate.

    • Observation: The salt mixture should become a fine, homogenous suspension.

  • Substrate Addition: Cool to room temperature and add the ketal substrate.

  • Reaction: Stir at reflux (80 °C) for 2–4 hours.

    • Selectivity Note: This method preserves TBDMS ethers and acetate esters which might cleave under aqueous HCl conditions.

  • Workup: Dilute with ether, add 1M HCl (carefully) to break the Cerium emulsion, then standard extraction.

Part 3: Data & Decision Matrix

Comparative Performance Table
FeatureMethod A (

/Acetone)
Method B (PPTS)Method C (

/NaI)
pH Conditions NeutralWeakly AcidicNeutral / Lewis Acidic
Primary Mechanism TransacetalizationHydrolysisLewis Acid Coordination
Ketal vs. Acetal Cleaves BothKinetic SelectivityCleaves Both
Silyl Ether Stability ExcellentModerate (cleaves TMS/TES)Excellent
Reaction Time Fast (< 1 hr)Slow (hrs to overnight)Moderate (2-4 hrs)
Scaleability HighHighModerate (Emulsions)
Troubleshooting Guide
  • Problem: Acetonide migration to adjacent hydroxyl group.

    • Cause: Acid concentration too high (Method B).

    • Solution: Switch to Method A (

      
      ). The absence of free protons prevents the thermodynamic equilibration to the more stable ring size (e.g., 5-membered vs 6-membered).
      
  • Problem: Incomplete reaction with Method A.

    • Cause: Equilibrium reached with iodo-species.

    • Solution: Gently heat to 40 °C or add a scavenger (molecular sieves) to remove the liberated diol if possible.

References

  • Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004).[1][4] Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone.[1][2][3][4] The Journal of Organic Chemistry, 69(25), 8932–8934.[3][4] [Link]

  • Marcantoni, E., Di Deo, M., Torregiani, E., Bartoli, G., Bellucci, M. C., Bosco, M., & Sambri, L. (2000).[7] A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3[7]·7H2O/NaI System in Acetonitrile. The Journal of Organic Chemistry, 65(9), 2830–2833. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Referencing Chapter 5: Protection for the Carbonyl Group). [Link]

  • Stork, G., & Takahashi, T. (1977). Chiral synthesis of prostaglandins (PGE1) from D-glyceraldehyde. Journal of the American Chemical Society, 99(4), 1275–1276. (Foundational reference for PPTS usage). [Link]

Sources

Synthesis of 1,4,8-Trioxaspiro[4.5]decane-based pheromones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Synthesis of Spiroketal Pheromones: A Guided Approach to 1,7-Dioxaspiro[5.5]undecane, the Olive Fly Pheromone

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Spiroketal Pheromones

Spiroketals are a class of bicyclic organic compounds characterized by a central tetrahedral carbon connected to two oxygen atoms, each part of a separate heterocyclic ring. This structural motif is prevalent in a vast array of biologically active natural products. Within the field of chemical ecology, spiroketals are of paramount importance as they constitute the core structure of many insect pheromones. These chemical signals are crucial for intraspecies communication, governing behaviors such as mating, aggregation, and alarm signaling[1].

The olive fly (Bactrocera oleae) is a significant pest in olive cultivation, causing substantial economic damage worldwide. The major component of its female-produced sex pheromone has been identified as 1,7-dioxaspiro[5.5]undecane, often referred to as "olean"[2][3]. The precise chemical synthesis of olean is critical for developing effective pest management strategies, such as mating disruption and mass trapping, which offer a more environmentally benign alternative to broad-spectrum insecticides[1][2].

This application note provides a detailed guide to the synthesis of 1,7-dioxaspiro[5.5]undecane, exploring various strategic approaches and offering in-depth, step-by-step protocols. We will delve into the chemical logic underpinning these syntheses, focusing on the key acid-catalyzed spiroketalization step, and discuss methods for achieving stereochemical control, a critical factor in pheromone activity.

Retrosynthetic Analysis and Strategic Overview

The synthesis of a spiroketal like 1,7-dioxaspiro[5.5]undecane hinges on the formation of the characteristic bicyclic system. The most common and direct approach involves the acid-catalyzed intramolecular cyclization of a linear precursor containing two hydroxyl groups and a ketone (or a protected ketone).

Retrosynthetic Disconnection:

A logical retrosynthetic disconnection of the target spiroketal (I) breaks the two C-O bonds of the ketal function. This reveals a key intermediate, the hydroxy ketone (II), which exists in equilibrium with its cyclic hemiketal form. This precursor is the cornerstone of most synthetic strategies.

G I 1,7-Dioxaspiro[5.5]undecane (Olean) (I) II Hydroxy Ketone Precursor (II) I->II Spiroketal Disconnection

Caption: Retrosynthetic analysis of 1,7-dioxaspiro[5.5]undecane.

The primary strategic challenge lies in the efficient and controlled synthesis of this hydroxy ketone precursor. Different approaches are distinguished by their choice of starting materials and the sequence of bond-forming reactions. We will explore two field-proven strategies:

  • Strategy A: Synthesis from δ-Valerolactone and a C4 building block.

  • Strategy B: Synthesis from Butane-1,4-diol and a C5 building block.

Synthetic Strategies & Methodologies

Strategy A: Synthesis from δ-Valerolactone

This strategy employs readily available δ-valerolactone as a C5 source and couples it with a suitable C4 nucleophile. A notable example involves the reaction with the lithium salt of 3-butyn-1-ol. This approach is elegant as it directly installs the necessary carbon skeleton and functional groups.

Workflow Overview:

G start δ-Valerolactone + 3-Butyn-1-ol step1 Nucleophilic Acyl Addition start->step1 intermediate Hemiketal Intermediate step1->intermediate step2 Catalytic Hydrogenation (Reduction of Alkyne) intermediate->step2 precursor Dihydroxy Ketone Precursor step2->precursor step3 Acid-Catalyzed Spiroketalization precursor->step3 product 1,7-Dioxaspiro[5.5]undecane (Olean) step3->product

Caption: Workflow for Olean synthesis starting from δ-valerolactone.

Mechanistic Insight (Expertise & Experience): The key final step is the acid-catalyzed spiroketalization. The reaction proceeds by protonation of the ketone carbonyl, making it more electrophilic. The terminal hydroxyl group then attacks the activated carbonyl to form a six-membered hemiketal. Subsequent protonation of the second hydroxyl group and elimination of water generates an oxonium ion, which is then intramolecularly trapped by the hemiketal oxygen to form the second six-membered ring, thus completing the spirocycle. The choice of acid is crucial; mild protic acids like p-toluenesulfonic acid (PTSA) or Lewis acids are often employed to avoid side reactions. The reaction is driven to completion by the removal of water, often using a Dean-Stark apparatus.

Strategy B: Synthesis from Butane-1,4-diol

An alternative and robust strategy begins with a C4 fragment, butane-1,4-diol, and builds the molecule from there[2]. This multi-step synthesis offers flexibility and control.

Workflow Overview:

  • Mono-protection: Butane-1,4-diol is first mono-protected, for instance as a benzyl ether, to differentiate the two hydroxyl groups[2]. This is a critical step to ensure selective reaction at one end of the molecule.

  • Conversion to Grignard Reagent: The remaining free hydroxyl is converted into a leaving group (e.g., bromide) and then used to form a Grignard reagent.

  • Coupling: The Grignard reagent is reacted with an appropriate electrophile (like ethyl formate) to construct the carbon skeleton.

  • Oxidation: The resulting secondary alcohol is oxidized to a ketone.

  • Deprotection and Cyclization: Finally, removal of the protecting group (e.g., by hydrogenolysis of the benzyl ether) liberates the free hydroxyl, which triggers spontaneous or acid-catalyzed cyclization to the spiroketal[2].

Table 1: Comparison of Synthetic Strategies

FeatureStrategy A (from δ-Valerolactone)Strategy B (from Butane-1,4-diol)
Starting Materials δ-Valerolactone, 3-Butyn-1-olButane-1,4-diol, Benzyl Bromide, Ethyl Formate
Key Steps Acyl addition, Hydrogenation, SpiroketalizationProtection, Grignard formation, Oxidation, Deprotection/Cyclization
Number of Steps Shorter (typically 3-4 steps)Longer (typically 5 steps)[2]
Advantages High convergence, rapid assembly of the core structure.High flexibility, use of simple reagents.
Challenges Handling of organometallic reagents, control of hydrogenation.Multiple protection/deprotection steps can lower overall yield.

Detailed Experimental Protocols

The following protocol is a representative example based on Strategy B, adapted from published procedures[2].

Protocol 1: Synthesis of (±)-1,7-Dioxaspiro[5.5]undecane

Materials:

  • Butane-1,4-diol

  • Benzyl bromide (BnBr)

  • Potassium hydroxide (KOH)

  • Triphenyl phosphite ((PhO)₃P)

  • Bromine (Br₂)

  • Magnesium (Mg) turnings

  • Ethyl formate (HCO₂Et)

  • Pyridinium chlorochromate (PCC)

  • Palladium on carbon (10% Pd/C)

  • Anhydrous solvents: Diethyl ether (Et₂O), Tetrahydrofuran (THF), Dichloromethane (DCM)

  • Methanol (MeOH)

  • Standard laboratory glassware, including a Dean-Stark apparatus.

Step 1: Mono-benzylation of Butane-1,4-diol to yield 4-(Benzyloxy)butan-1-ol

  • To a stirred solution of potassium hydroxide (1.5 g, 26 mmol) in butane-1,4-diol (2.3 mL, 26 mmol), add benzyl bromide (0.7 mL, 6 mmol) dropwise at room temperature.

  • Stir the mixture vigorously for 3 hours at room temperature.

  • Quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer three times with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate 4:1) to yield 4-(benzyloxy)butan-1-ol as a colorless oil[2].

Step 2: Bromination to yield ((4-Bromobutoxy)methyl)benzene

  • This step should be performed in a well-ventilated fume hood.

  • Prepare a solution of 4-(benzyloxy)butan-1-ol in anhydrous DCM.

  • Cool the solution to -30 °C.

  • Slowly add a pre-formed complex of triphenyl phosphite and bromine in DCM.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous sodium bicarbonate and brine. Dry the organic layer and concentrate to obtain the bromide.

Step 3: Grignard Reaction and Acylation to yield 1-(Benzyloxy)nonan-5-ol

  • Activate magnesium turnings in a flame-dried flask under a nitrogen atmosphere.

  • Add a solution of the bromide from Step 2 in anhydrous THF to initiate Grignard formation. Reflux may be required.

  • Once the Grignard reagent is formed, cool the solution and add ethyl formate dropwise.

  • Stir the reaction overnight at room temperature.

  • Quench carefully with saturated aqueous NH₄Cl solution.

  • Extract with diethyl ether, dry the organic phase, and purify by chromatography to isolate the alcohol product.

Step 4: Oxidation to yield 1-(Benzyloxy)nonan-5-one

  • To a solution of the alcohol from Step 3 in anhydrous DCM, add pyridinium chlorochromate (PCC) adsorbed on silica gel.

  • Reflux the mixture for 2 hours until the oxidation is complete.

  • Filter the reaction mixture through a pad of silica gel, washing with DCM.

  • Concentrate the filtrate to yield the ketone.

Step 5: Deprotection and Spiroketalization to yield 1,7-Dioxaspiro[5.5]undecane

  • Dissolve the ketone from Step 4 in methanol.

  • Add 10% Palladium on carbon catalyst (10% w/w).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir for 16 hours.

  • The hydrogenolysis removes the benzyl protecting group, and the resulting hydroxy ketone spontaneously cyclizes under these conditions.

  • Filter the catalyst through Celite and concentrate the solvent.

  • The crude product can be purified by distillation or chromatography to yield pure 1,7-dioxaspiro[5.5]undecane[2].

Characterization and Analysis

The identity and purity of the synthesized pheromone must be rigorously confirmed.

Table 2: Spectroscopic Data for 1,7-Dioxaspiro[5.5]undecane

TechniqueExpected Observations
¹H NMR (CDCl₃) δ (ppm): ~3.8-3.5 (m, 4H, -O-CH ₂-), ~1.8-1.4 (m, 12H, aliphatic -CH ₂-)
¹³C NMR (CDCl₃) δ (ppm): ~95 (spiroketal C), ~60 (C-O), ~40-20 (aliphatic C)
GC-MS (EI) Molecular Ion (M⁺) at m/z = 156. Characteristic fragmentation pattern.
FT-IR (neat) Strong C-O stretching bands (~1100-1000 cm⁻¹). Absence of C=O (~1715 cm⁻¹) and O-H (~3300 cm⁻¹) bands from the precursor.

Enantioselective Synthesis: A Note on Stereochemistry

While the protocol above yields a racemic mixture, the biological activity of many pheromones is dependent on a specific enantiomer. The (R)-enantiomer of olean is the naturally occurring, active compound. Achieving enantioselectivity requires a different set of strategies, often starting from the "chiral pool." For instance, an enantiospecific synthesis of (R)-1,7-dioxaspiro[5.5]undecane has been successfully developed starting from D-fructose, a readily available chiral starting material[4][5]. Such syntheses involve more complex manipulations but are essential for producing biologically active pheromones for research and commercial applications.

References

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available at: [Link]

  • Journal of Applied Entomology and Phytopathology. Synthesis and filed evaluation of sex pheromone of the olive fruit fly, Bactrocera oleae (Diptera: Tephritidae). Available at: [Link]

  • Frontiers in Bioengineering and Biotechnology. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Available at: [Link]

  • ResearchGate. Enantioselective synthesis of spiroketals. Available at: [Link]

  • Taylor & Francis Online. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. Available at: [Link]

  • MDPI. Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Available at: [Link]

  • ACS Publications. Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lac- tones via Chiral. Available at: [Link]

  • National Center for Biotechnology Information. A Pre-Exposure to Male-Specific Compound γ-Hexalactone Reduces Oviposition in Bactrocera oleae (Rossi) (Diptera: Tephritidae) Under Laboratory Conditions. Available at: [Link]

  • Royal Society of Chemistry. Isolation and synthesis of 1,7-dioxaspiro[5.5]undecane and 1,7-dioxaspiro[5.5]undecan-3-and -4-ols from the olive fly (Dacus oleae). Available at: [Link]

  • ACS Publications. Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Available at: [Link]

  • National Center for Biotechnology Information. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available at: [Link]

  • Nankai University. Literature Report on Asymmetric Spiroketalization. Available at: [Link]

  • National Center for Biotechnology Information. Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1'-isochromene] Derivatives. Available at: [Link]

  • Technical University of Denmark. Production of Lepidoptera pheromones in yeast cell factories. Available at: [Link]

  • ResearchGate. (PDF) Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d -Glucose: Novel Structural Motifs of Spiroacetal Natural Products. Available at: [Link]

  • National Center for Biotechnology Information. Enantiospecific synthesis of (R)-1,7-dioxaspiro [5.5]undecane [major component of olive fruit fly (Dacus Oleae) sex pheromone] from d-Fructose. Available at: [Link]

  • University of Hertfordshire. 1,7-dioxaspiro(5.5)undecane. Available at: [Link]

  • Sartec. Bactrocera oleae (Rossi) (Diptera: Tephritidae) Response to Different Blends of Olive Fruit Fly-Associated Yeast Volatile Compou. Available at: [Link]

  • Royal Society of Chemistry. A direct route to six and seven membered lactones via γ-C(sp3)–H activation: a simple protocol to build molecular complexity. Available at: [Link]

  • Journal of Chemical Ecology. Enantiospecific synthesis of (3S,6R)-3-hydroxy-1,7-dioxaspiro[5.5]undecane and its (4R). Available at: [Link]

  • National Center for Biotechnology Information. Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. Available at: [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

  • Royal Society of Chemistry. [5.5]undecan-3-and -4-01s from the Olive Fly (Dacus o. Available at: [Link]

  • ResearchGate. Biocatalysis Applied to the Synthesis of Pheromones. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1,4,8-Trioxaspiro[4.5]decane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4,8-trioxaspiro[4.5]decane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and purity of this valuable chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and refine your experimental work effectively.

The synthesis of this compound is primarily achieved through the acid-catalyzed ketalization of tetrahydro-4H-pyran-4-one with ethylene glycol. This reaction, while straightforward in principle, is governed by an equilibrium that can be sensitive to several factors. This guide will address common issues encountered during this synthesis and provide robust, field-proven solutions.

Core Reaction and Mechanism

The fundamental reaction is the formation of a cyclic ketal. The mechanism involves the protonation of the carbonyl oxygen of tetrahydro-4H-pyran-4-one by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, forming a resonance-stabilized oxocarbenium ion. The final step is the intramolecular attack by the second hydroxyl group of the ethylene glycol moiety, followed by deprotonation to yield the stable this compound product.[1][2][3]

G cluster_0 Step 1: Protonation of Carbonyl cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Water Elimination cluster_3 Step 4: Ring Closure & Deprotonation A Tetrahydro-4H-pyran-4-one B Protonated Carbonyl (Oxonium Ion) A->B H+ (Catalyst) D Hemiacetal Intermediate B->D + Ethylene Glycol C Ethylene Glycol E Protonated Hemiacetal D->E H+ F Oxocarbenium Ion (Resonance Stabilized) E->F - H2O G Protonated Spiroketal F->G Intramolecular Attack H This compound G->H - H+ (Catalyst Regeneration)

Caption: Acid-catalyzed mechanism for this compound synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is consistently low, and I recover a significant amount of unreacted tetrahydro-4H-pyran-4-one. What is the primary cause and how can I fix it?

A1: This is a classic symptom of an unfavorable equilibrium. Ketalization is a reversible reaction, and the presence of the water byproduct can drive the reaction backward through hydrolysis.[3][4]

Causality: According to Le Châtelier's principle, to shift the equilibrium towards the product (the spiroketal), the water generated during the reaction must be actively removed.

Solutions:

  • Azeotropic Distillation: The most effective method for water removal is using a Dean-Stark apparatus or a similar setup.[3] Toluene or benzene are common solvents for this purpose as they form an azeotrope with water, allowing for its physical separation from the reaction mixture.

  • Use of Dehydrating Agents: If a Dean-Stark apparatus is not feasible, chemical desiccants can be used. Molecular sieves (3Å or 4Å) are an excellent choice as they are inert and can be added directly to the reaction flask to sequester water as it is formed.

  • Stoichiometry: Using a slight excess of ethylene glycol (e.g., 1.1 to 1.5 equivalents) can also help push the equilibrium towards the product. However, be aware that this will require purification to remove the excess diol.

Q2: The reaction is proceeding very slowly or appears to have stalled. What factors should I investigate?

A2: A sluggish or stalled reaction typically points to issues with catalysis or the purity of your reagents.

Causality: The acid catalyst is essential for activating the carbonyl group. If the catalyst is inactive, impure, or present in an insufficient amount, the reaction rate will be significantly diminished.[1][4] Similarly, impurities in the starting materials can interfere with the reaction.

Solutions:

  • Catalyst Choice and Activity:

    • Ensure your acid catalyst is not old or degraded. For example, p-toluenesulfonic acid (p-TsOH) can absorb moisture from the air, reducing its effectiveness.

    • Consider the type of catalyst. While strong mineral acids like H₂SO₄ can be used, they can sometimes lead to side reactions. p-TsOH is a commonly used, effective, and often less corrosive alternative.[4] For sensitive substrates, milder catalysts like pyridinium p-toluenesulfonate (PPTS) or a Lewis acid such as ZrCl₄ could be beneficial.[5]

  • Reagent Purity:

    • Tetrahydro-4H-pyran-4-one: This starting material can be prone to self-condensation or hydration. Ensure its purity by distillation before use if necessary.

    • Ethylene Glycol: Must be anhydrous. Use a freshly opened bottle or dry it over molecular sieves.

    • Solvent: The solvent (e.g., toluene) must be anhydrous to facilitate effective azeotropic water removal.

  • Temperature: Ensure the reaction is being conducted at an appropriate temperature to allow for efficient azeotropic removal of water. For a toluene/Dean-Stark setup, this means maintaining a steady reflux.

Q3: I'm observing the formation of significant byproducts, leading to a complex mixture and difficult purification. What are these byproducts and how can I prevent them?

A3: Byproduct formation is often a result of overly harsh reaction conditions or the presence of impurities.

Causality: The primary byproducts in this synthesis can include polymers of tetrahydro-4H-pyran-4-one or ethylene glycol, or products from degradation caused by an excessive amount or strength of the acid catalyst.[4]

Solutions:

  • Control Catalyst Loading: Use the minimum effective amount of acid catalyst (typically 0.1-1 mol%). Using too much acid can protonate the alcohol, reducing its nucleophilicity, and can also promote side reactions.[4]

  • Moderate Reaction Temperature: While heating is necessary for water removal, excessive temperatures can lead to thermal degradation. Maintain a gentle, controlled reflux.

  • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidation of sensitive impurities, which might otherwise lead to colored byproducts.

Q4: My final product is proving difficult to purify. What are the recommended work-up and purification procedures?

A4: Proper work-up is crucial to remove the acid catalyst and any water-soluble components before final purification.

Causality: Residual acid can cause the product to hydrolyze back to the starting materials during work-up or storage. Excess ethylene glycol can be difficult to remove under high vacuum due to its high boiling point.

Solutions:

  • Neutralizing Wash: After cooling the reaction, it is critical to neutralize the acid catalyst. A wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, is recommended. Follow this with a wash with brine to help break up any emulsions and remove bulk water.

  • Drying: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating.

  • Purification Method:

    • Distillation: If the product is thermally stable, vacuum distillation is often the most effective method for purification on a larger scale.

    • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is a good starting point.

Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst for this synthesis?

A: There is no single "best" catalyst, as the optimal choice depends on the scale and sensitivity of your reaction. For general purposes, p-toluenesulfonic acid (p-TsOH) is an excellent starting point due to its effectiveness, ease of handling, and moderate acidity.

CatalystTypical Loading (mol%)AdvantagesDisadvantages
p-TsOH0.1 - 1.0Effective, solid, easy to handleCan be harsh for sensitive substrates
H₂SO₄ (conc.)0.1 - 0.5Very strong, inexpensiveCorrosive, can cause charring/side reactions
Acetic Acid5 - 10Mild, can act as a co-solventWeaker acid, may require longer reaction times[6]
Lewis Acids (e.g., ZrCl₄)1.0 - 5.0High efficiency, chemoselective[5]Can be moisture-sensitive, more expensive
Solid Acid ResinsN/AEasily filtered/removed, reusable[7]May have lower activity than homogeneous catalysts

Q: What are the ideal starting conditions for temperature, solvent, and stoichiometry?

A: A robust starting point for optimization is as follows:

ParameterRecommended Starting ConditionRationale
Solvent TolueneForms an efficient azeotrope with water for Dean-Stark removal.
Temperature Reflux (~110-112 °C)Ensures continuous azeotropic removal of water.
Stoichiometry 1.0 eq. Ketone / 1.2 eq. Ethylene GlycolSlight excess of the diol helps drive the equilibrium.
Concentration 0.5 - 1.0 M (in Ketone)A balance between reaction rate and preventing side reactions.

Q: How critical is the purity of tetrahydro-4H-pyran-4-one and ethylene glycol?

A: It is highly critical . The presence of water in either reagent will directly inhibit the reaction by shifting the equilibrium to the starting materials. Impurities can also act as catalyst poisons or lead to unwanted side reactions, complicating purification and lowering the yield. Always use anhydrous grade reagents and solvents.

Q: What is the specific function of a Dean-Stark apparatus in this synthesis?

A: The Dean-Stark apparatus is a piece of laboratory glassware that, when used with a refluxing solvent that is immiscible with water (like toluene), physically separates the water produced during the reaction. The solvent-water azeotrope boils and condenses, collecting in the graduated side arm of the apparatus. The denser water separates to the bottom, while the lighter solvent overflows and returns to the reaction flask. This continuous removal of water is a powerful technique to drive the reversible ketalization reaction to completion.[3]

General Experimental Workflow

The following diagram outlines a typical experimental procedure for the synthesis of this compound.

G A Setup (Flask, Condenser, Dean-Stark) B Charge Reagents (Ketone, Diol, Solvent, Catalyst) A->B C Heat to Reflux B->C D Monitor Reaction (TLC, GC/MS) & Water Collection C->D E Cool to Room Temp. D->E Reaction Complete F Work-up (Neutralizing Wash, Brine Wash) E->F G Dry Organic Layer (e.g., Na2SO4) F->G H Concentrate (Rotary Evaporation) G->H I Purify Crude Product (Distillation or Chromatography) H->I J Characterize Product (NMR, IR, MS) I->J

Caption: General workflow for the synthesis of this compound.

Example Protocol

This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions and scale.

  • Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser under a nitrogen atmosphere.

  • Reagents: To the flask, add toluene (100 mL), tetrahydro-4H-pyran-4-one (10.0 g, 1.0 eq), ethylene glycol (6.8 g, 1.1 eq), and p-toluenesulfonic acid monohydrate (0.18 g, 0.01 eq).

  • Reaction: Heat the mixture to a steady reflux. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected and analysis by TLC or GC-MS indicates complete consumption of the starting ketone.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL), followed by brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to afford this compound as a clear liquid.

By understanding the chemical principles behind the synthesis of this compound and by methodically addressing the common issues outlined in this guide, you will be well-equipped to optimize your reaction for both high yield and purity.

References

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available at: [Link]

  • Google Patents. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
  • PMC. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available at: [Link]

  • ACS Omega. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Available at: [Link]

  • Chemistry LibreTexts. 10.4: Acetals and Ketals. Available at: [Link]

  • IRIS. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. Available at: [Link]

  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available at: [Link]

  • Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure. Available at: [Link]

  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. Available at: [Link]

  • Wikipedia. Acetal. Available at: [Link]

  • PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Available at: [Link]

  • Chemistry Steps. Formation and Reactions of Acetals. Available at: [Link]

  • YouTube. Acetal and Ketal Formation. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Gold catalysis: synthesis of spiro, bridged, and fused ketal natural products. Available at: [Link]

Sources

Technical Support Center: Spiroketal Formation & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Spirocyclization Protocols
Lead Scientist: Dr. [Your Name]

Welcome to the Spiroketal Optimization Hub

Scope: This guide addresses the formation of spiro[n.m]ketal systems, a privileged scaffold in natural products (e.g., spongistatins, avermectins).[1] The formation of these rings is governed by a delicate balance of stereoelectronic effects (the anomeric effect) and steric constraints.[2]

How to use this guide: Do not read linearly. Identify your specific failure mode below and jump to the relevant module.[2]

Module 1: Stereochemical Mismatch (The "Wrong Isomer" Problem)

Symptom: You isolated a single diastereomer, but it is the anti-anomeric (kinetic) product when you wanted the syn-anomeric (thermodynamic) product, or vice versa.

The Root Cause: Thermodynamic vs. Kinetic Control

Spiroketalization is governed by the Anomeric Effect , which stabilizes the configuration where the C–O bond of one ring is axial to the other ring.[2]

  • Thermodynamic Product: Maximizes anomeric stabilization (axial lone pairs). Favored by strong acids and long reaction times.

  • Kinetic Product: Favored by intramolecular hydrogen bonding or chelation during the transition state.[2] Favored by low temperatures and short reaction times.[3]

Troubleshooting Decision Tree

SpiroketalDecisionTree Start Issue: Wrong Diastereomer Check Is the desired product the Thermodynamic (Anomeric) isomer? Start->Check YesThermo YES (Thermodynamic) Check->YesThermo Yes NoKinetic NO (Kinetic/Contra-Thermodynamic) Check->NoKinetic No Action1 Increase Acid Strength (pTsOH, HCl) YesThermo->Action1 Action2 Extend Reaction Time (Allow Equilibration) Action1->Action2 Action3 Use Non-Polar Solvent (Benzene, DCM) Action2->Action3 Action4 Chelation Control (MgBr2, Ca2+) NoKinetic->Action4 Action5 Intramolecular Trap (H-Bonding) NoKinetic->Action5 Action6 Kinetic Sprioketalization (Low Temp, Lewis Acid) NoKinetic->Action6

Figure 1: Decision matrix for optimizing stereoselectivity based on thermodynamic vs. kinetic requirements.

Protocol 1.1: Acid-Catalyzed Equilibration (Thermodynamic Drive)

Use this when you have a mixture of isomers and need to funnel them to the stable anomeric form.[2]

  • Dissolution: Dissolve the crude spiroketal mixture (0.1 M) in anhydrous Dichloromethane (DCM) or Benzene .

    • Why? Non-polar solvents enhance the anomeric effect by destabilizing the dipole-dipole repulsion of the equatorial conformer [1].[2]

  • Acid Addition: Add Camphorsulfonic Acid (CSA) (0.1 equiv) or p-Toluenesulfonic acid (pTsOH) (0.05 equiv).

  • Reflux: Heat to reflux for 4–24 hours. Monitor by NMR, not just TLC (isomers often co-elute).

  • Quench: Cool to 0°C and add saturated aqueous NaHCO₃.

  • Validation: If the ratio does not improve, the "unwanted" isomer might actually be the thermodynamic product due to unforeseen steric clashes (e.g., 1,3-diaxial interactions) overriding the anomeric effect.

Module 2: Reaction Stalling & Decomposition

Symptom: The starting material (dihydroxy ketone or alkynol) disappears, but the reaction turns black/brown, and no spiroketal is isolated.

The Root Cause: Oxocarbenium Instability

The reaction proceeds through an oxocarbenium ion intermediate.[2] If the acid is too strong or the nucleophile (the second hydroxyl group) is too slow to close, the oxocarbenium ion will decompose or polymerize.[2]

Acid Catalyst Selection Guide

Select the mildest acid capable of facilitating the cyclization.[2]

CatalystpKa (approx)Reactivity ProfileRecommended Application
TFA 0.23AggressiveSimple, unfunctionalized substrates.
pTsOH -2.8StrongThermodynamic equilibration; robust substrates.
CSA 1.2ModerateStandard starting point for most total syntheses.
PPTS 5.2MildFirst choice for acid-sensitive protecting groups (TBS, TES).
HF·Pyridine 3.2SpecificSimultaneous deprotection-cyclization of silyl ethers [2].
Protocol 2.1: Buffered Cyclization (For Sensitive Substrates)

Use this to prevent acid-mediated decomposition.

  • Solvent: Use MeOH or THF .

  • Catalyst: Add PPTS (Pyridinium p-toluenesulfonate) (0.1 – 0.5 equiv).

  • Temperature: Stir at Room Temperature (RT). Do not heat initially.

  • Troubleshooting: If no reaction occurs after 12h, do not add stronger acid. Instead, switch solvent to 2,2,2-Trifluoroethanol (TFE) . TFE stabilizes the oxocarbenium transition state through hydrogen bonding, accelerating cyclization without increasing acidity.

Module 3: Transition Metal Catalysis (Gold-Catalyzed Alkynol Cyclization)

Symptom: Acid catalysis failed, or you are building the spiroketal from an alkyne-diol precursor.

The Solution: Gold(I) Activation

Gold acts as a "soft" Lewis acid, specifically activating the alkyne


-system for nucleophilic attack by the hydroxyl group.[2] This avoids the harsh conditions of Brønsted acids and often proceeds with high regiocontrol [3].[2]
Mechanism of Action

GoldCatalysis Substrate Alkynol Precursor Coordination Au(I)-Alkyne Complex (Pi-Activation) Substrate->Coordination + AuCl Cyclization1 1st Cyclization (Enol Ether) Coordination->Cyclization1 5-exo-dig / 6-endo-dig Cyclization2 2nd Cyclization (Spiroketal) Cyclization1->Cyclization2 H+ transfer / Au+ release

Figure 2: Workflow for Gold(I)-catalyzed hydroalkoxylation of alkynes to form spiroketals.

Protocol 3.1: Au(I)-Catalyzed Spiroketalization

Standard conditions adapted from Toste et al. and Aponick et al.

  • Catalyst Preparation: In a glovebox or under Argon, weigh AuCl (5 mol%) or Au(PPh₃)Cl (5 mol%) + AgOTf (5 mol%).

    • Note: The Silver salt is required to abstract the chloride and generate the active cationic Gold species.[2]

  • Solvent: Use MeOH or DCM (0.05 M). MeOH often assists in proton transfer steps.

  • Execution: Add the catalyst mixture to the alkynol solution at RT.

  • Monitoring: Reaction is usually fast (1–4 hours).

  • Workup: Filter through a short pad of silica to remove Gold particles.

  • Tip: If regioselectivity is poor (5-exo vs 6-endo), switch to a bulkier ligand on Gold (e.g., JohnPhos or IPr carbene ligands) [4].

Module 4: Solvent & Additive Effects

FAQ: Why does changing the solvent flip my diastereomeric ratio?

Solvents dictate the strength of the anomeric effect and the stability of the oxocarbenium ion.[2]

SolventDielectric Constant (

)
Effect on Anomeric RatioMechanism
Benzene/Toluene Low (~2.3)Favors Anomeric (Thermodynamic)Low polarity maximizes dipole-dipole repulsion in the equatorial isomer, forcing the system to the axial (anomeric) state.[2]
DCM Moderate (8.9)Neutral/Favors AnomericGood general solvent; balances solubility and stereoelectronics.
Acetonitrile High (37.5)Favors Non-Anomeric High polarity masks dipole interactions, allowing steric factors to dominate (often leading to equatorial isomers).
Water/DMSO Very HighFavors Non-Anomeric Strong solvation of lone pairs disrupts the

orbital overlap required for the anomeric effect.[2]

References

  • Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press.
  • Trotter, N. S., et al. (2005). "Total Synthesis of Spongistatin 1". Angewandte Chemie International Edition. Link

  • Aponick, A., et al. (2010). "Gold-Catalyzed Synthesis of Spiroketals". Journal of Organic Chemistry. Link

  • Toste, F. D., et al. (2009). "Gold Catalysis in Total Synthesis". Nature.[4] Link

  • Brimble, M. A., et al. (2006).[5] "Pyranonaphthoquinone Antibiotics". Natural Product Reports. (Discusses kinetic control strategies). Link

Sources

Technical Support Center: Synthesis of Substituted 1,4,8-Trioxaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of substituted 1,4,8-trioxaspiro[4.5]decanes. This class of spiroketals presents a unique synthetic challenge, combining the principles of ketal formation with the complexities of heterocyclic and stereocontrolled synthesis. These molecules are valuable scaffolds in medicinal chemistry and materials science. This guide is designed to provide practical, field-tested insights into overcoming common hurdles encountered during their synthesis, moving beyond simple protocols to explain the underlying chemical principles.

Part 1: The Core Reaction - Understanding Spiroketalization

The formation of a 1,4,8-trioxaspiro[4.5]decane scaffold typically proceeds via the acid-catalyzed intramolecular cyclization of a suitable dihydroxyketone precursor. This reaction is an equilibrium process, and successful synthesis hinges on effectively shifting this equilibrium toward the desired spiroketal product.

The generally accepted mechanism involves a two-stage intramolecular condensation. Under acidic conditions, the ketone is first protonated, activating it for nucleophilic attack by one of the hydroxyl groups to form a six-membered hemiketal intermediate. Subsequent protonation of the second hydroxyl group and a final intramolecular nucleophilic attack by the hemiketal oxygen closes the five-membered ring, yielding the spirocyclic system after dehydration.

G cluster_0 Acid-Catalyzed Spiroketalization A Dihydroxyketone Precursor B Protonation of Carbonyl Oxygen A->B H+ C Intramolecular Attack 1: Hemiketal Formation B->C 1st OH attack D Protonation of Second Hydroxyl C->D H+ E Intramolecular Attack 2: Ring Closure D->E 2nd OH attack F Deprotonation & Water Elimination E->F -H+ G This compound F->G -H2O

Caption: General mechanism for acid-catalyzed spiroketalization.

Understanding this pathway is critical, as every challenge in this synthesis—from low yield to poor stereoselectivity—can be traced back to the kinetics and thermodynamics of these steps.[1][2]

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Question 1: My reaction yield is very low, or I am recovering only my starting material. What's going wrong?

Answer: This is the most frequent challenge and typically points to one of three areas: catalyst inefficiency, incomplete water removal, or unfavorable equilibrium.

  • Probable Cause 1: Ineffective Catalysis. The choice and concentration of the acid catalyst are paramount. While strong mineral acids can work, they can also promote side reactions or decomposition, especially with sensitive substrates.

    • Solution: Start with a milder Brønsted acid like p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA). If the substrate is particularly acid-sensitive, consider using a solid-supported acid catalyst like Amberlyst-15 resin, which can be easily filtered off, simplifying workup. Ensure the catalyst is fresh and anhydrous.

  • Probable Cause 2: Reversibility of the Reaction. Ketalization is a reversible reaction where water is a byproduct. According to Le Châtelier's principle, its presence will drive the equilibrium back towards the starting materials.

    • Solution: Aggressive water removal is non-negotiable. The most effective method is azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene. Alternatively, for smaller-scale reactions or heat-sensitive substrates, adding activated molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester water as it forms.

  • Probable Cause 3: Steric Hindrance. If your precursor is heavily substituted near the ketone or hydroxyl groups, the activation energy for cyclization may be too high under standard conditions, or the resulting spiroketal may be sterically strained.

    • Solution: Increase the reaction temperature (within the limits of substrate stability) and prolong the reaction time. Monitor the reaction by TLC or LC-MS to track the consumption of starting material. In some cases, a stronger Lewis acid catalyst may be required to overcome high activation barriers.[3]

Question 2: I'm observing multiple products on my TLC/LC-MS, suggesting a mixture of isomers. How can I improve stereoselectivity?

Answer: The formation of stereoisomers is an inherent challenge due to the creation of a new stereocenter at the spirocyclic carbon. The product ratio is governed by the competition between thermodynamic and kinetic control.[4][5]

  • Thermodynamic Control: Under equilibrating conditions (longer reaction times, higher temperatures), the most stable stereoisomer will be the major product. This stability is often dictated by minimizing steric interactions and maximizing stabilizing electronic effects like the anomeric effect.

    • Strategy: To favor the thermodynamic product, ensure the reaction reaches equilibrium. Use a protic acid catalyst in a non-coordinating solvent and allow the reaction to run for an extended period (24-48 hours), even after the starting material appears to be consumed.

  • Kinetic Control: The kinetically favored product is formed fastest and may not be the most stable isomer.

    • Strategy: To favor a kinetic product, use milder conditions—lower temperatures and shorter reaction times. Some protocols have successfully used specific Lewis acids that can pre-organize the dihydroxyketone precursor through chelation, directing the cyclization pathway.[3] This approach, however, is highly substrate-dependent.

Control Type Conditions Outcome Best For
Thermodynamic High Temp, Long Time, Protic AcidMost stable isomerAchieving a single, predictable major product.
Kinetic Low Temp, Short Time, Lewis AcidsFastest-formed isomerAccessing less stable isomers.[5]
Caption: Comparison of Thermodynamic vs. Kinetic Control Strategies.

Question 3: My desired product seems to be decomposing during workup or purification. How can I improve its stability?

Answer: Spiroketals are sensitive to acid. The silica gel used in column chromatography is acidic and can catalyze the hydrolysis of the spiroketal back to its dihydroxyketone precursor.

  • Solution 1: Neutralize the Workup. During the aqueous workup, quench the acid catalyst thoroughly with a mild base like saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral or slightly basic. Ensure complete removal of any residual acid before concentrating the organic phase.

  • Solution 2: Deactivate Silica Gel. Before performing column chromatography, neutralize the silica gel. This can be done by preparing a slurry of silica gel in the desired eluent system containing 1-2% triethylamine (Et₃N) or ammonia. Let it stand for an hour, then pack the column as usual. This passivated silica will not promote hydrolysis.

  • Solution 3: Alternative Purification. If the product is still unstable, avoid silica gel altogether. Consider purification by recrystallization if the product is a solid. Alternatively, chromatography on a more neutral stationary phase like alumina (neutral or basic grade) or reverse-phase chromatography (C18) may be successful.

G cluster_0 Troubleshooting Workflow Start Problem Observed LowYield Low Yield / No Reaction Start->LowYield Isomers Mixture of Isomers Start->Isomers Decomp Product Decomposition Start->Decomp CheckWater Ensure H2O Removal (Dean-Stark / Sieves) LowYield->CheckWater Yes Thermo Favor Thermodynamic Product: Higher Temp, Longer Time Isomers->Thermo Need most stable? Kinetic Favor Kinetic Product: Lower Temp, Shorter Time Isomers->Kinetic Need less stable? Neutralize Neutralize Workup (NaHCO3) Decomp->Neutralize Yes CheckCat Change/Optimize Catalyst (p-TsOH, CSA, Amberlyst) CheckWater->CheckCat CheckCond Increase Temp / Time CheckCat->CheckCond DeactSilica Use Deactivated Silica (Et3N wash) Neutralize->DeactSilica AltPur Try Alumina or C18 Column DeactSilica->AltPur

Caption: A decision tree for troubleshooting common synthesis issues.

Part 3: Frequently Asked Questions (FAQs)

Q: How critical is the purity of the dihydroxyketone starting material? A: Extremely critical. Impurities can interfere with the catalyst, lead to side products, and complicate purification. In particular, residual solvents like water or alcohols from a previous step can inhibit the reaction. Ensure your precursor is fully characterized (NMR, HRMS) and thoroughly dried before use.

Q: Do I need to protect other functional groups on my molecule? A: Yes. The acidic conditions required for spiroketalization will react with other acid-sensitive groups. For example, other ketone or aldehyde groups should be protected as acetals, and acid-labile protecting groups like tert-butyldimethylsilyl (TBS) ethers or Boc-amines may be cleaved.[6][7] Choose protecting groups that are stable to the spiroketalization conditions but can be removed orthogonally. A benzyl (Bn) ether, for instance, is stable to acid but can be removed later by hydrogenolysis.

Q: What are the best analytical methods to monitor the reaction and characterize the product? A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is excellent for tracking the disappearance of the more polar dihydroxyketone starting material. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for confirming the mass of the product and detecting any major side products.

  • Product Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The ¹³C NMR spectrum is particularly diagnostic, showing a characteristic quaternary carbon signal for the spiro center typically in the range of 95-115 ppm.

    • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is required to confirm the elemental composition.

    • FT-IR Spectroscopy: Look for the disappearance of the broad O-H stretch and the C=O stretch from the starting material, and the appearance of strong C-O ether stretches in the product.

Part 4: Representative Experimental Protocol

This protocol describes a general procedure for the synthesis of a model substituted this compound from a dihydroxyketone precursor using p-TsOH as a catalyst with azeotropic water removal.

Synthesis of 2-phenyl-1,4,8-trioxaspiro[4.5]decane

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the dihydroxyketone precursor (e.g., 1-(2-(2-hydroxyethoxy)ethoxy)propan-2-one derivative) (1.0 eq).

    • Add anhydrous toluene (approx. 0.1 M concentration of the substrate).

    • Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 - 0.1 eq).

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 110-120 °C oil bath temperature).

    • Monitor the reaction by observing the collection of water in the Dean-Stark trap.

    • Check the reaction progress every 2-4 hours by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system), visualizing with a potassium permanganate stain. The reaction is complete when the starting material spot is no longer visible. This typically takes 8-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

  • Purification:

    • Prepare a chromatography column with silica gel that has been pre-treated with a 1% triethylamine solution in the eluent.

    • Purify the crude product by flash column chromatography using a gradient eluent system (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield the final this compound product.

    • Characterize thoroughly by NMR, IR, and HRMS.

References

  • Google Patents. (n.d.). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved February 5, 2026, from [Link]

  • Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(8), 1617–1661.
  • List, B., Terada, M., & Pojarliev, P. (2012). Asymmetric spiroacetalization catalysed by confined Brønsted acids.
  • Brimble, M. A., & Gibson, J. S. (2017). Gold catalysis: synthesis of spiro, bridged, and fused ketal natural products. Organic & Biomolecular Chemistry, 15(38), 7930-7946.
  • Potuzak, J. S., Moilanen, S. B., & Tan, D. S. (2005). A stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction. Journal of the American Chemical Society, 127(39), 13796–13797.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved February 5, 2026, from [Link]

  • De Lacerda, V., & Guisán, J. M. (2015). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 138(1), 444-456.
  • Crimmins, M. T., & Shams, G. (2010). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc, 2010(8), 1-20.
  • Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Common methods for the preparation of spiroketals a) from dihydroxyketons. Retrieved February 5, 2026, from [Link]

  • Moilanen, S. B., Potuzak, J. S., & Tan, D. S. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(6), 1792–1793.

Sources

Technical Support Center: Purification of 1,4,8-Trioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the column chromatography purification of 1,4,8-Trioxaspiro[4.5]decane. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this polar, non-volatile spiroketal.

Introduction: The Challenge of Purifying this compound

This compound is a heterocyclic compound featuring a spiroketal functional group. Its purification is often a critical step following synthesis to remove starting materials, byproducts, and reagents. Due to its three oxygen atoms, the molecule is quite polar and lacks a strong UV chromophore, which can present unique challenges for separation and detection. Column chromatography on silica gel is the most common and effective method for its purification.[1][2] This guide provides a framework for developing a robust purification protocol and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound? A1: Normal-phase chromatography using standard silica gel (60 Å, 40-63 µm particle size) is the most effective choice. The polar silanol groups (Si-OH) on the silica surface interact with the polar oxygen atoms of the trioxaspirodecane via hydrogen bonding, allowing for separation from less polar impurities. For particularly challenging separations, diol-functionalized silica can be an alternative, offering different selectivity.

Q2: How do I choose the correct mobile phase (eluent)? A2: The key is to find a solvent system that moves your target compound to a retardation factor (Rf) of approximately 0.2-0.5 on a Thin-Layer Chromatography (TLC) plate.[3] A common starting point for polar compounds like this is a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Diethyl Ether). Dichloromethane can also be used as a less polar component in combination with Ethyl Acetate or Methanol for more polar mixtures.

Q3: My compound is not UV-active. How can I visualize it on a TLC plate and track it during the column? A3: Since this compound lacks a suitable chromophore, you must use a chemical stain for visualization.[4] The most common and effective stains for this type of compound are:

  • Potassium Permanganate (KMnO₄) stain: Reacts with most organic compounds, appearing as yellow/brown spots on a purple background.

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[5]

Q4: Should I use gravity chromatography or flash chromatography? A4: Flash chromatography is highly recommended. It is significantly faster and provides better resolution than gravity chromatography due to the smaller particle size of the silica and the application of positive pressure, which leads to tighter elution bands.[6] Gravity chromatography can be used but is slower and may result in broader fractions and poorer separation.

Troubleshooting Guide: Navigating Experimental Hurdles

This section addresses specific problems you may encounter during the purification process.

Problem 1: Poor or No Separation of the Target Compound from Impurities.

Q: My compound is co-eluting with an impurity, even though they have different Rf values on TLC. What's happening? A: This is a common issue that can arise from several factors. The primary cause is often overloading the column, which leads to broad, tailing bands that overlap.

  • Causality: When too much crude material is loaded, the stationary phase becomes saturated, preventing the establishment of a proper equilibrium between the mobile and stationary phases. This leads to non-ideal chromatographic behavior and band broadening that is not always predicted by TLC.

  • Troubleshooting Steps:

    • Reduce the Load: As a rule of thumb, the amount of crude material should be 1-5% of the mass of the silica gel. For a 40g silica column, this corresponds to 400mg to 2g of crude material.

    • Optimize Eluent Selectivity: If reducing the load doesn't work, the selectivity of your solvent system may be insufficient.[7] Try changing the nature of the polar solvent (e.g., switch from Ethyl Acetate to a 9:1 mixture of Dichloromethane:Methanol). This alters the specific interactions between the analytes, solvent, and silica gel.[8]

    • Change the Stationary Phase: If solvent optimization fails, the impurity may have very similar interactions with silica as your product. Consider using a different stationary phase, such as alumina (basic or neutral) or a bonded phase like diol or cyano, which offer different separation mechanisms.[9][10]

Problem 2: The Compound is Tailing or Smearing on the Column.

Q: My product is eluting over a large number of fractions with significant tailing. How can I get sharper peaks? A: Tailing is often caused by strong, non-ideal interactions with the stationary phase or issues with the sample application.

  • Causality: Acidic sites on the silica gel can strongly and sometimes irreversibly bind to the oxygen atoms in your spiroketal, causing tailing. Alternatively, if the sample is not loaded in a concentrated band, it will travel down the column as a diffuse band from the start.

  • Troubleshooting Steps:

    • Use a More Polar Eluent After Elution Starts: Once the compound begins to elute, you can sometimes increase the polarity of the mobile phase (e.g., from 20% to 30% Ethyl Acetate in Hexanes) to push it off the column faster and reduce tailing.[11]

    • Dry Loading: If your crude product is not very soluble in the mobile phase, it can precipitate at the top of the column and slowly redissolve, causing streaking. To solve this, pre-adsorb your crude material onto a small amount of silica gel or Celite.[12] Evaporate the solvent to get a dry, free-flowing powder, and carefully add this powder to the top of your packed column.

    • Deactivate the Silica Gel: If you suspect strong acidic interactions, you can use a less acidic grade of silica gel or add a small amount (0.1-1%) of a modifier like triethylamine or methanol to your eluent system. While triethylamine is more common for basic compounds, a polar modifier like methanol can help by competing for the highly active sites on the silica.

Problem 3: The Compound Won't Elute from the Column.

Q: I've run a large volume of eluent, and my compound has not appeared. Where did it go? A: This frustrating situation usually points to one of two possibilities: your compound is either irreversibly stuck to the silica gel, or your mobile phase is not polar enough.

  • Causality: Highly polar compounds can bind very strongly to the silica gel. In some cases, acid-sensitive compounds can decompose on the silica surface, which can be quite acidic.

  • Troubleshooting Steps:

    • Drastically Increase Solvent Polarity: Begin flushing the column with a much stronger solvent system. If you were using an Ethyl Acetate/Hexane gradient, try flushing with pure Ethyl Acetate, then a mixture of 5-10% Methanol in Dichloromethane. This will elute all but the most polar compounds.

    • Check for Decomposition: Before running a large-scale column, perform a stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or a streak from the baseline, your compound may be unstable on silica.[11] In this case, you may need to use a deactivated stationary phase like neutral alumina.

    • Confirm Elution with TLC: Ensure you are analyzing your fractions correctly. Spot a concentrated aliquot of each fraction on a TLC plate and stain it. Sometimes, the compound elutes at a very low concentration, making it difficult to detect without concentrating the fractions first.[11]

Visual and Data-Driven Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common column chromatography issues.

TroubleshootingWorkflow start Start Purification problem Problem Encountered? start->problem no_sep Poor or No Separation problem->no_sep Yes tailing Tailing / Streaking problem->tailing Yes no_elution Compound Not Eluting problem->no_elution Yes end Successful Purification problem->end No cause1 Cause: Overloading / Poor Selectivity no_sep->cause1 cause2 Cause: Strong Adsorption / Poor Loading tailing->cause2 cause3 Cause: Eluent too weak / Decomposition no_elution->cause3 sol1 Solution: Reduce Load / Change Solvents cause1->sol1 sol1->end sol2 Solution: Dry Load / Use Polar Modifier cause2->sol2 sol2->end sol3 Solution: Increase Polarity / Check Stability cause3->sol3 sol3->end

Caption: A flowchart for diagnosing and solving common column chromatography problems.

Solvent System Selection Protocol

This diagram illustrates the systematic process of selecting an appropriate mobile phase using TLC.

SolventSelection start Start: Crude Material tlc1 Run TLC with 20% EtOAc/Hex start->tlc1 check_rf1 Check Rf Value tlc1->check_rf1 too_high Rf > 0.5 (Too High) check_rf1->too_high too_low Rf < 0.2 (Too Low) check_rf1->too_low ideal 0.2 < Rf < 0.5 (Ideal) check_rf1->ideal decrease_pol Decrease Polarity (e.g., 10% EtOAc/Hex) too_high->decrease_pol increase_pol Increase Polarity (e.g., 40% EtOAc/Hex) too_low->increase_pol run_column Proceed to Column Chromatography ideal->run_column decrease_pol->tlc1 increase_pol->tlc1

Caption: The iterative process of optimizing the mobile phase using TLC before chromatography.

Experimental Protocol: Flash Column Chromatography

This protocol provides a generalized procedure. The solvent system should be optimized via TLC as described above.

1. Preparation of the Column:

  • Select a glass column of appropriate size. A 40g column is suitable for purifying 0.4-2.0g of crude material.

  • Secure the column vertically to a clamp stand.

  • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand (~0.5 cm).

  • Fill the column with the chosen non-polar solvent (e.g., Hexanes).

  • In a separate beaker, prepare a slurry of silica gel (e.g., 40g) in the same solvent.

  • Pour the slurry into the column. Tap the column gently to dislodge air bubbles and ensure even packing.

  • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.

2. Sample Loading (Dry Loading Method):

  • Dissolve your crude this compound in a minimum amount of a volatile solvent (e.g., Dichloromethane).

  • Add a small amount of silica gel or Celite (approx. 1-2 times the mass of your crude product) to the solution.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[12]

  • Carefully add the powder to the top of the packed column, creating a thin, even layer.

  • Gently overlay the sample layer with a thin layer of sand (~0.5 cm) to prevent disturbance.

3. Elution and Fraction Collection:

  • Carefully add your optimized mobile phase (eluent) to the top of the column.

  • Apply pressure to the top of the column using a regulated air or nitrogen line, or a hand bellows, to achieve a steady flow rate (a drop rate of ~5-10 cm/minute is a good target).

  • Begin collecting fractions in test tubes or vials. The size of the fractions will depend on the column size (e.g., 10-20 mL fractions for a 40g column).

  • Continuously monitor the elution process by TLC. Spot every few fractions on a TLC plate, elute, and stain to identify which fractions contain your desired product.

4. Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Confirm the purity of the final product by analytical methods such as NMR, GC-MS, or HPLC.

Data Summary Table
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard choice for polar organic compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientOffers a good polarity range for spiroketals.
Target TLC Rf 0.2 - 0.5Provides the best balance of retention and resolution on the column.[3][13]
Sample Load 1-5% (w/w) of silicaPrevents column overloading and ensures good separation.
Detection Method KMnO₄ or Iodine StainNecessary for visualizing non-UV active compounds.[5]

References

  • ResearchGate. How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. Available from: [Link]

  • Restek. HPLC Troubleshooting Guide. Available from: [Link]

  • Sartorius. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available from: [Link]

  • PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Available from: [Link]

  • ResearchGate. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available from: [Link]

  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available from: [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available from: [Link]

  • Biocompare. Chromatography Column Selection Guide. Available from: [Link]

  • Study Mind. Chromatography and Rf Values (GCSE Chemistry). Available from: [Link]

  • BUCHI. Gravity vs Automated Flash Chromatography Comparison. Available from: [Link]

  • Organic Lab Techniques. Visualizing a TLC plate. Available from: [Link]

  • Biotage. How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?. Available from: [Link]

  • Biotage. Why is TLC Rf important for flash column chromatography optimization?. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • Oreate. Understanding Rf Values in Chromatography: A Step-by-Step Guide. Available from: [Link]

  • Biotage. How changing stationary phase chemistry can impact separation selectivity. Available from: [Link]

  • Bio-Rad. Types of Chromatography. Available from: [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available from: [Link]

  • ResearchGate. Isolation and purification of plant secondary metabolites using column-chromatographic technique. Available from: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • Wikipedia. Thin-layer chromatography. Available from: [Link]

  • BYJU'S. RF Value Explanation. Available from: [Link]

  • PubMed Central. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Available from: [Link]

  • Organic Lab Techniques. Colorless Column. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • ResearchGate. Mobile phase optimization. Chromatograms show the improvement in the separation of analytes peaks. Available from: [Link]

  • Waters Corporation. Considerations for Selecting the Optimal Stationary Phases for Proteomic Trap-and-Elute Nanochromatography. Available from: [Link]

  • Mastelf. Retention Factor in Chromatography: Understanding Its Formula and Significance. Available from: [Link]

  • Quora. What are the differences between column chromatography and flash chromatography?. Available from: [Link]

  • Filter-Bio. How to detect compounds on TLC plates?. Available from: [Link]

  • LCGC International. Choosing the Right HPLC Stationary Phase. Available from: [Link]

  • Brainly. Describe three ways in which colorless compounds can be located on a TLC slide. Available from: [Link]

  • ResearchGate. Supramolecular Chromatographic Separation of C60 and C70 Fullerenes: Flash Column Chromatography vs. High Pressure Liquid Chromatography. Available from: [Link]

Sources

Minimizing side reactions in 1,4,8-Trioxaspiro[4.5]decane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the synthesis of 1,4,8-Trioxaspiro[4.5]decane (CAS: 649-91-2), formed via the acid-catalyzed ketalization of tetrahydro-4H-pyran-4-one with ethylene glycol .

This guide is structured to troubleshoot specific failure modes encountered in high-purity synthesis environments.

Executive Summary: The Reaction Landscape

The synthesis of this compound is a classic acid-catalyzed protection of a ketone. However, the presence of the ether oxygen in the pyran ring and the reversibility of the reaction introduce specific thermodynamic and kinetic challenges.

Core Reaction:



Critical Failure Modes:

  • Incomplete Conversion: Failure to shift the equilibrium (Water management).

  • Oligomerization: Acid-catalyzed self-condensation of ethylene glycol (formation of PEG/Dioxane).

  • Aldol Condensation: Self-reaction of the pyranone substrate.

  • Hydrolysis: Reversion during workup due to residual acidity.

Module 1: Reaction Pathway & Side Reaction Analysis

User Question: "I am observing unidentified high-molecular-weight impurities and a yellowing of the reaction mixture. What is happening?"

Scientist Response: You are likely observing a competition between the desired ketalization and acid-catalyzed side pathways. The yellowing suggests Aldol Condensation products (conjugated enones), while high-MW impurities often indicate Glycol Oligomerization .

The following pathway map illustrates where your process might be deviating:

ReactionPathway Substrate Tetrahydro-4H-pyran-4-one + Ethylene Glycol Intermediate Hemiketal Intermediate Substrate->Intermediate H+ (Fast) Aldol Aldol Condensation (Yellow/Brown Impurity) Substrate->Aldol H+, Heat ( prolonged reflux ) Oligomer Glycol Oligomers (PEG/Dioxane) Substrate->Oligomer Excess Glycol Strong Acid Product This compound (Target) Intermediate->Product -H2O (Slow/Rate Limiting) Product->Intermediate +H2O (Hydrolysis) Hydrolysis Reverted Ketone (Yield Loss)

Figure 1: Reaction logic flow identifying critical divergence points for side reactions.

Module 2: Troubleshooting Equilibrium & Water Removal

User Question: "My conversion stalls at ~70% despite refluxing for 24 hours. Adding more acid doesn't help."

Scientist Response: Adding more acid is detrimental; it accelerates side reactions (Aldol) without shifting the equilibrium. The issue is Water Removal Efficiency . The reaction is equilibrium-driven; if water is not physically removed, the forward reaction stops.

Protocol Optimization: Azeotropic Distillation

The choice of entrainer solvent is critical. While Toluene is standard, its boiling point (


) can promote thermal degradation.

Recommended Solvent Systems:

SolventBoiling Point (

)
Azeotrope with Water (

)
Water % in AzeotropeRecommendation
Cyclohexane 80.769.58.5%High Priority. Lower temp minimizes aldol side reactions.
Benzene 80.169.48.8%Effective, but avoided due to toxicity (Carcinogen).
Toluene 110.685.020.2%Use with Caution. High temp promotes yellowing/tars.
DCM 40.038.11.5%Inefficient for Dean-Stark; requires molecular sieves.

Corrective Action:

  • Switch to Cyclohexane to lower thermal stress.

  • Ensure your Dean-Stark trap is actively separating phases. If the emulsion doesn't break, the water flows back into the reactor.

  • Self-Validating Step: Measure the volume of water collected in the trap. It should match the theoretical yield (18 mL per mole). If it stops early, check for leaks or trap saturation.

Module 3: Catalyst Selection & Stoichiometry

User Question: "I'm using p-Toluenesulfonic acid (PTSA). Is there a milder alternative to reduce tar formation?"

Scientist Response: Yes. While PTSA is robust, it is a strong organic acid that can catalyze the dehydration of ethylene glycol into 1,4-dioxane (a regulated impurity) and promote aldol condensation of the ketone.

Catalyst Hierarchy for Sensitive Substrates
  • Standard:

    
    -TsOH
    
    
    
    H
    
    
    O (0.5 - 1.0 mol%). Risk: High acidity.
  • Milder: Pyridinium

    
    -Toluenesulfonate (PPTS). Benefit: Buffers acidity, significantly reduces tar.
    
  • Heterogeneous (Best for Purity): Amberlyst-15 or Nafion-H resin.

    • Mechanism: The acid sites are trapped in the polymer matrix, reducing interaction with bulk sensitive groups.

    • Protocol: Use 5-10 wt% loading. Filter off post-reaction to quench immediately.

Stoichiometry Rule: Do not use a large excess of ethylene glycol.

  • Ideal Ratio: 1.1 to 1.2 equivalents of Glycol per Ketone.

  • Reasoning: Large excess promotes glycol-glycol condensation (oligomerization) which complicates purification.

Module 4: Workup & Isolation (Preventing Hydrolysis)

User Question: "My GC showed 98% conversion, but after workup, the isolated yield dropped to 85% and I see starting material. Why?"

Scientist Response: You likely experienced Acid-Catalyzed Hydrolysis during the aqueous wash. Even trace acid, when mixed with water during workup, will catalyze the reverse reaction immediately.

The "Zero-Acid" Workup Protocol:

  • Quench First: Before adding any water, the reaction mixture must be neutralized.

    • If using PTSA: Add Triethylamine (

      
      , 1.5 eq relative to acid) or solid 
      
      
      
      and stir for 15 mins.
    • If using Amberlyst: Filter the catalyst dry before washing.

  • Partition: Only after neutralization, wash the organic layer with saturated

    
     (aq) to ensure pH > 7.
    
  • Drying: Use

    
     or 
    
    
    
    . Avoid acidic drying agents like unbuffered silica.

References

  • Synthesis of 1,4-dioxaspiro[4.5]decane-8-one (Precursor/Analog Methodology). Google Patents. CN1772747A.
  • Acetal synthesis by acetalization or ring closure . Organic Chemistry Portal. Comprehensive review of catalysts and conditions. Available at: [Link]

  • Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one . Royal Society of Chemistry. Context on pyranone reactivity. Available at: [Link][1]

Sources

Technical Support Center: Scaling 1,4,8-Trioxaspiro[4.5]decane Production

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support center for the scale-up and production of 1,4,8-Trioxaspiro[4.5]decane (CAS: 177-11-7), also known as Tetrahydro-4H-pyran-4-one ethylene ketal .[1]

This guide addresses the specific challenges of scaling spirocyclic ketalizations, distinguishing this molecule from its carbocyclic analog (cyclohexanone ethylene ketal) due to the presence of the ether oxygen in the 6-membered ring, which alters solubility and polarity profiles.[1]

Senior Application Scientist: Dr. A. Vance Subject: Process Engineering & Troubleshooting for Spiroketal Intermediates[2]

Module 1: Synthesis & Reaction Engineering (The "Make" Phase)[1]

Core Protocol: Azeotropic Ketalization

Objective: Drive the equilibrium reaction between tetrahydro-4H-pyran-4-one and ethylene glycol to completion (>99.5% conversion) on a multi-kilogram scale.

Reaction Scheme: Tetrahydro-4H-pyran-4-one + Ethylene Glycol --(H+, Toluene, -H2O)--> this compound[1]

Critical Process Parameters (CPPs):

  • Stoichiometry: 1.05 - 1.10 equivalents of Ethylene Glycol.[1][2] Excess glycol is difficult to remove later; keep it tight.[1][2]

  • Catalyst: p-Toluenesulfonic acid monohydrate (PTSA) at 0.5 - 1.0 mol%.[1][2]

  • Solvent: Toluene (preferred for scale-up over benzene due to toxicity; forms azeotrope with water at 85°C).[1][2]

  • Water Removal: Continuous azeotropic distillation via Dean-Stark trap (lab) or decanter loop (pilot).[1][2]

FAQ: Reaction Setup

Q: Why are we seeing slow conversion rates despite refluxing? A: This is typically a mass transfer issue in the water removal loop.[1][2] On a larger scale, the "boil-up" rate must be sufficient to carry water out of the reactor.[1][2]

  • Check: Is the vapor temperature at the top of the column close to the azeotrope point (85°C for Toluene/Water)? If it's too high (110°C), you are refluxing pure toluene and not removing water.[2]

  • Action: Increase jacket temperature to drive stronger boil-up or insulate the vapor riser.

Q: Can we use acidic resins (e.g., Amberlyst 15) instead of PTSA to simplify workup? A: Yes, but with caveats.

  • Pros: Filtration removes the catalyst, eliminating the neutralization step.[2]

  • Cons: Resins can suffer from mechanical attrition (breaking into fines) in stirred tanks, clogging filters.[2] They also have slower kinetics due to pore diffusion limits.[1][2]

  • Recommendation: For batch reactors >50L, homogeneous PTSA is often more robust.[2] Use resins only in fixed-bed continuous flow loops.[1][2]

Troubleshooting Guide: Reaction Stalls
SymptomProbable CauseCorrective Action
Water collection stops <90% theoretical Depletion of glycol via evaporation or polymerization.[1][2]Add 0.1 eq Ethylene Glycol.[1][2] Check condenser efficiency (glycol can codistill).[1][2]
Product turns yellow/brown Thermal degradation due to localized overheating or high acidity.[1][2]Reduce jacket temperature differential.[1][2] Ensure agitation is active before heating.[1][2]
High impurity: Dioxolane dimers Acid concentration too high, promoting self-condensation of glycol.[1][2]Lower catalyst loading to 0.2 mol%.[1][2]

Module 2: Work-up & Purification (The "Clean" Phase)[1]

Workflow Visualization

The following diagram illustrates the critical path from reaction termination to final isolation, highlighting the "Kill Step" (Neutralization) which is the most common point of failure.[1]

SynthesisWorkflow Reactants Tetrahydro-4H-pyran-4-one + Ethylene Glycol Reactor Reaction (Reflux) Dean-Stark Trap Reactants->Reactor Charge Reactor->Reactor Water Removal Quench Neutralization (NaHCO3 / NaOMe) Reactor->Quench Conversion >99.5% Wash Aqueous Wash (Phase Separation) Quench->Wash pH 7-8 Strip Solvent Stripping (Rotovap/Thin Film) Wash->Strip Organic Phase Distill Vacuum Distillation (Final Purification) Strip->Distill Crude Oil Product This compound (>99% Purity) Distill->Product Fract. Distillation

Caption: Figure 1. Standard operating procedure for batch synthesis. The Red node (Neutralization) is critical to prevent product hydrolysis.[1]

FAQ: Quenching & Isolation

Q: The product hydrolyzed back to the starting ketone during solvent stripping. What happened? A: This is a classic "Ghost Acid" effect.[1][2]

  • Mechanism: Ketals are stable to base but extremely sensitive to acid in the presence of water.[1][2] If you neutralized with aqueous bicarbonate but didn't dry the organic layer perfectly, trace PTSA (or reformed acid) combined with residual water during the heating of stripping will reverse the reaction.[1]

  • Protocol:

    • Cool reaction to <30°C.

    • Add solid NaHCO3 or Sodium Methoxide (0.1 eq excess relative to catalyst).[1][2] Stir for 30 mins.

    • Crucial: Filter off the salts before adding any water (if using non-aqueous quench) OR wash with saturated NaHCO3, separate, and then dry over MgSO4 or azeotropically dry before heating.[2]

Q: How do we handle the distillation of this specific spiroketal? A: this compound has a boiling point around 220-230°C (atm) or 100-110°C at 15 mmHg .[1]

  • Risk: Prolonged heating at >150°C can cause ring opening or polymerization.[1][2]

  • Solution: Use High Vacuum (<5 mmHg) to keep pot temperature below 120°C. A wiped-film evaporator is superior to batch distillation for scales >20kg to minimize thermal history.[1][2]

Troubleshooting: Distillation Issues
IssueDiagnosticFix
Product solidifies in condenser Melting point is ~15-20°C (often supercools).[1][2]Use warm water (30°C) in the condenser, not glycol chiller.
"Bumping" in the pot Residual solvent or water pockets.[1][2]Ensure thorough degassing/stripping before high-vac application.[1][2] Use a bleed capillary.[1][2]
Odor in final product Unreacted ketone (fruity/ether smell).[1][2]Separation from starting material is hard if conversion is low.[1][2] Ensure >99% conversion before workup.

Module 3: Quality Control & Stability (The "Check" Phase)[1]

Analytical Specifications
AttributeSpecificationMethodReason
Appearance Colorless liquid/low-melt solidVisualYellowing indicates oxidation/thermal stress.[1][2]
Assay (GC) > 99.0%GC-FIDHigh purity required for polymerization applications.[1][2]
Acid Value < 0.05 mg KOH/gTitrationCritical for storage stability.[1][2]
Water Content < 500 ppmKarl FischerMoisture + Trace Acid = Hydrolysis.[1][2]
Residual Ketone < 0.5%GC/FTIRKetone inhibits cationic polymerization.[1][2]
FAQ: Stability

Q: Can we store the intermediate in steel drums? A: Yes, but pH control is paramount .

  • Ensure the drum is clean and free of rust (iron oxides can be Lewis acidic).[1][2]

  • Recommendation: Store in HDPE drums or stainless steel with a nitrogen blanket.[1][2] Add a small amount of stabilizer (e.g., Triethylamine, 100 ppm) to maintain a slightly basic environment if the end-use permits.[1]

Q: We see a new impurity peak appearing after 3 months of storage. A: This is likely the hydrolysis product (Tetrahydro-4H-pyran-4-one) or a peroxide if stored under air.[1]

  • Logic: The ether oxygen in the pyran ring is susceptible to radical oxidation (peroxide formation) similar to THF.[2]

  • Test: Check for peroxides using starch-iodide paper.[1][2]

  • Prevention: Store under Nitrogen/Argon.[1][2]

References

  • PubChem. (2025).[1][2] 1,4-Dioxaspiro[4.5]decane Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1]

  • Google Patents. (2014).[1][2] CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.[1][2][3] Retrieved from

Sources

Stability of 1,4,8-Trioxaspiro[4.5]decane under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Stability & Reactivity Profile | Ticket ID: TS-SPIRO-08[1][2]

Executive Summary

1,4,8-Trioxaspiro[4.5]decane (CAS: 177-10-6) acts as the ethylene ketal protection of tetrahydro-4H-pyran-4-one .[1][3] While it shares the general reactivity profile of cyclic ketals (base-stable, acid-labile), it possesses a unique electronic feature: the ether oxygen at position 8 (in the pyran ring) exerts a strong electron-withdrawing inductive effect (-I).[1]

Crucial Insight: This inductive effect destabilizes the oxocarbenium ion intermediate required for hydrolysis.[1] Consequently, this molecule is significantly more resistant to acid hydrolysis than standard cyclohexanone ketals. Users frequently report "failed deprotection" because they apply mild conditions sufficient for standard ketals but insufficient for this specific spiro system.[1][2]

Module 1: Acid Stability & Troubleshooting

Core Directive: This molecule requires forcing conditions for deprotection.[1] Standard mild acidic treatments (e.g., PPTS/MeOH) often fail.[1][2]

The Mechanism of Resistance

Acid hydrolysis of ketals proceeds via an oxocarbenium ion intermediate. In standard cyclohexanone ketals, this cation is stabilized by the adjacent alkyl group.[2] In this compound, the oxygen atom in the pyran ring (O8) pulls electron density away from the spiro center (C5), destabilizing the developing positive charge in the transition state.[2]

AcidHydrolysis Start This compound Protonation Protonated Ketal Start->Protonation + H+ TS Oxocarbenium Ion (Destabilized by O8 Inductive Effect) Protonation->TS Ring Opening (Rate Limiting) Product Tetrahydro-4H-pyran-4-one + Ethylene Glycol TS->Product + H2O / - H+

Figure 1: The rate-limiting step (formation of the oxocarbenium ion) is energetically unfavorable due to the electron-withdrawing nature of the pyran oxygen.[1][2]

Troubleshooting Guide: Acidic Conditions
Symptom Probable Cause Resolution Protocol
Deprotection is incomplete (<20% conversion). Conditions are too mild (e.g., Acetic acid/THF or PPTS).[1][2]Switch to Stronger Acid: Use 1M HCl or 2M H₂SO₄ in THF/Water (1:1).[1][2] Heat to 60°C is often required.[1]
Compound degrades on Silica Gel. Unlikely.[1] This ketal is generally stable to silica.[1]Check Eluent: If degradation occurs, the silica is exceptionally acidic.[2] Pre-treat the column with 1% Triethylamine (Et₃N) in hexanes.[1]
Transacetalization failed. Thermodynamic equilibrium favors the cyclic ketal.[1]Drive Equilibrium: When using acetone/TsOH for exchange, you must use a large excess of acetone and remove the liberated ethylene glycol (e.g., molecular sieves).[2]
Module 2: Base Stability & Nucleophile Compatibility

Core Directive: The this compound scaffold is a "fortress" under basic conditions.[2] It is designed to survive harsh nucleophilic attacks.[1]

Operational Limits
  • Organolithiums (n-BuLi, t-BuLi): Stable at -78°C to 0°C.[1]

  • Grignard Reagents: Fully compatible.[1]

  • Hydride Reductions (LAH, NaBH₄): Fully compatible.[1][2]

  • Basic Hydrolysis (NaOH, LiOH): Stable (e.g., saponification of distal esters).[2]

Warning - The "Lewis Acid" Trap: While stable to bases, some "basic" reactions involve strong Lewis acids (e.g., reduction with DIBAL-H or reactions involving BF₃[2]·OEt₂). These Lewis acids can coordinate to the ketal oxygens and trigger ring opening, especially at elevated temperatures.[2]

StabilityDecision Condition Reaction Condition? Base Basic / Nucleophilic (NaOH, RMPgX, LiAlH4) Condition->Base Acid Acidic / Electrophilic (HCl, TsOH, Lewis Acids) Condition->Acid OutcomeBase STABLE Proceed with reaction Base->OutcomeBase OutcomeAcid LABILE / REACTIVE Expect hydrolysis or exchange Acid->OutcomeAcid

Figure 2: Stability decision matrix for reaction planning.

Module 3: Synthesis Protocol

Objective: Synthesis of this compound from tetrahydro-4H-pyran-4-one.

Context: The formation of the ketal is an equilibrium process. Water must be physically removed to drive the reaction to completion.[1]

Step-by-Step Methodology
  • Reagents:

    • Tetrahydro-4H-pyran-4-one (1.0 equiv)[1]

    • Ethylene Glycol (1.5 - 2.0 equiv)[1][2]

    • p-Toluenesulfonic acid (TsOH) monohydrate (0.05 equiv)[1][2]

    • Solvent: Benzene (traditional) or Toluene (safer alternative).[1][2]

  • Apparatus:

    • Round-bottom flask equipped with a magnetic stir bar.[1]

    • Dean-Stark trap fitted with a reflux condenser.[1]

  • Procedure:

    • Charge: Combine ketone, ethylene glycol, TsOH, and toluene in the flask.[2]

    • Reflux: Heat the mixture to vigorous reflux. Ensure the solvent is condensing and filling the Dean-Stark trap.[1]

    • Monitor: Water will separate as a dense lower phase in the trap.[1] Continue reflux until no new water droplets form (typically 4–12 hours).[1][2]

    • Quench: Cool to room temperature. Add saturated aqueous NaHCO₃ to neutralize the acid catalyst.[1]

    • Workup: Separate layers. Wash the organic layer with brine.[1] Dry over MgSO₄.[1]

    • Purification: Concentrate in vacuo. The product is often pure enough for use; otherwise, distill under reduced pressure or purify via flash chromatography (Hexanes/EtOAc).[2]

  • Quality Control (NMR Validation):

    • ¹H NMR (CDCl₃): Look for the disappearance of the ketone alpha-protons (approx. 2.5 ppm) and the appearance of the dioxolane ring protons (singlet, ~3.9-4.0 ppm, 4H).[2] The pyran ring protons will shift slightly upfield compared to the starting ketone.

FAQ: Frequently Asked Questions

Q: Can I use this protecting group if I plan to use BBr₃ later in the synthesis? A: No. Boron tribromide (BBr₃) is a harsh Lewis acid that will cleave the ketal (and likely the pyran ether linkage as well).[2] Use a different strategy if BBr₃ is required.

Q: Why is my yield low when using triethyl orthoformate for ketalization? A: The "anhydrous" method using orthoformate works well for simple ketones but can be sluggish for tetrahydropyran-4-one due to the same inductive effects that hinder hydrolysis.[1] The Dean-Stark azeotropic method (thermal drive) is more reliable for this specific substrate.[1]

Q: Is the compound stable to catalytic hydrogenation (H₂/Pd-C)? A: Yes. Standard hydrogenation conditions (neutral pH) will not affect the ketal or the pyran ring.[2] However, avoid using Pd(OH)₂ (Pearlman's catalyst) in alcoholic solvents for prolonged periods, as it can sometimes become slightly acidic.[2]

References
  • Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis (5th ed.).[1][2] John Wiley & Sons.[1] (The definitive guide on acetal/ketal stability and deprotection conditions). [1][2]

  • Sato, K., et al. (1979).[1][2][4] Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Journal of the Chemical Society, Perkin Transactions 1, 1806-1810.[2] (Discusses the reactivity of the parent pyranone system).

  • BenchChem Technical Data. (2025). Comparative Guide to Cyclic Ketals vs. Acyclic Acetals in Synthesis. (Provides quantitative data on the relative stability of 5- vs 6-membered ring ketals). [1][2]

  • PubChem Compound Summary. (2025). This compound (CAS 177-10-6).[1][2] National Center for Biotechnology Information.[1] [1][2]

Sources

HPLC and GC methods for purity analysis of 1,4,8-Trioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purity Analysis & Troubleshooting for 1,4,8-Trioxaspiro[4.5]decane (CAS 649-91-2)

Executive Summary

This compound is a spiro-acetal heterocycle commonly synthesized via the acid-catalyzed ketalization of tetrahydro-4H-pyran-4-one with ethylene glycol. Its structural integrity relies on the spiro-carbon junction, which is chemically stable under basic and neutral conditions but highly susceptible to acid-catalyzed hydrolysis .

This guide addresses the specific analytical challenges posed by this molecule:

  • Lack of Chromophore: The absence of conjugated

    
    -systems renders standard UV-Vis detection (254 nm) ineffective.
    
  • Thermal & Chemical Lability: The acetal linkage requires careful control of GC inlet temperatures and HPLC mobile phase pH.

Part 1: Analytical Method Selection

The choice between GC and HPLC depends on the specific impurity profile you are targeting.[1] Use the decision matrix below to select the optimal workflow.

MethodSelection cluster_tips Critical Constraints Start Start: Define Analytical Goal Volatile Target: Volatile Impurities (Solvents, Ethylene Glycol, Ketone) Start->Volatile Routine QC NonVolatile Target: Non-Volatile/Thermally Labile (Oligomers, Salts) Start->NonVolatile Process Dev GC_FID Method A: GC-FID (Primary Purity Method) Volatile->GC_FID High Sensitivity HPLC_ELSD Method B: HPLC-ELSD/RI (Secondary/Stability Method) NonVolatile->HPLC_ELSD Universal Detection Constraint1 Avoid Acidic Mobile Phases Constraint2 Limit Inlet Temp < 250°C

Figure 1: Decision matrix for selecting the appropriate analytical technique based on impurity profile.

Part 2: Gas Chromatography (GC-FID) – The Gold Standard

For routine purity assessment (>98%), GC-FID is the preferred method due to the compound's volatility (Predicted B.P. ~225°C) and the universal response of the Flame Ionization Detector (FID) to organic carbon.[1]

Optimized Protocol
ParameterSetting / SpecificationRationale
Column DB-5ms or ZB-5 (30 m × 0.25 mm, 0.25 µm)Low polarity phase minimizes interaction with the ether oxygens, reducing peak tailing.
Inlet Split (20:1), 220°CCritical: Keep inlet temperature moderate. Temperatures >250°C can induce thermal cracking of the spiro-ring.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Standard flow for optimal efficiency.[1]
Oven Program 50°C (1 min) → 10°C/min → 240°C (5 min)Slow ramp ensures separation of low-boiling ethylene glycol and tetrahydro-4H-pyran-4-one from the product.
Detector FID, 260°CEnsure detector is hot enough to prevent condensation but not excessively hot.
Troubleshooting GC Issues

Q: I see a broad, tailing peak early in the chromatogram. What is it?

  • Diagnosis: This is likely ethylene glycol (starting material).[1]

  • Root Cause: Diols interact strongly with active silanol sites on the column or liner.

  • Fix:

    • Use a deactivated glass wool liner .

    • Ensure your column is not degraded.

    • If persistent, switch to a polar column (DB-WAX), though this may increase bleed at high temperatures.[1]

Q: My main peak area is decreasing, and two new peaks are appearing.

  • Diagnosis: On-column thermal degradation (Retro-ketalization).

  • Root Cause: The inlet temperature is too high, or the liner is dirty (acidic residues catalyze decomposition).[1]

  • Fix:

    • Lower Inlet Temp to 200°C.

    • Change the liner immediately.

    • Check the sample solvent; ensure it is neutral (e.g., pure Ethyl Acetate or Toluene, not acidified methanol).[1]

Part 3: HPLC – For Stability & Non-Volatiles

HPLC is required when analyzing for non-volatile oligomers or when the sample is in an aqueous matrix. Warning: Standard UV detectors are nearly useless here due to the lack of a chromophore.[1]

Optimized Protocol
ParameterSetting / SpecificationRationale
Detector ELSD (Evaporative Light Scattering) or RI (Refractive Index)The compound is UV-transparent. UV at 200-210 nm is possible but noisy and non-specific.
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 5 µmStandard reverse-phase separation.
Mobile Phase A 10 mM Ammonium Acetate (pH 7.0)CRITICAL: Do NOT use TFA or Formic Acid. Acidic pH hydrolyzes the spiro-acetal.
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and better ELSD baseline than Methanol.
Gradient 10% B to 90% B over 15 minGeneric gradient to elute polar impurities early and the hydrophobic product later.
Troubleshooting HPLC Issues

Q: Why do I see a splitting peak for the main compound?

  • Diagnosis: On-column hydrolysis.

  • Root Cause: Your mobile phase likely contains an acidic modifier (e.g., 0.1% TFA) carried over from a previous method.[1]

  • Fix:

    • Flush the system entirely with Water/Methanol (50:50).[1]

    • Prepare fresh Mobile Phase A with Ammonium Acetate or Ammonium Bicarbonate (pH 7-8).

    • Self-Validation: Inject a known pure standard. If it splits, the system is still acidic.[1]

Q: The baseline is drifting wildly.

  • Diagnosis: RI Detector thermal instability or ELSD gas fluctuation.

  • Fix:

    • For RI: Recirculate the mobile phase through the reference cell for at least 1 hour before analysis. Maintain strict column temperature control (35°C).

    • For ELSD: Check nitrogen pressure stability and drift tube temperature (set to 40-50°C for semi-volatiles).

Part 4: Impurity Profile & Synthesis Logic

Understanding the synthesis pathway is crucial for identifying "Ghost Peaks."

SynthesisPath SM1 Tetrahydro-4H-pyran-4-one (Impurity A) Reaction Acid Catalyst (- H2O) SM1->Reaction SM2 Ethylene Glycol (Impurity B) SM2->Reaction Product This compound (Target) Reaction->Product Hydrolysis Acid Hydrolysis (Degradation) Product->Hydrolysis + H2O / H+ Hydrolysis->SM1 Hydrolysis->SM2

Figure 2: Synthesis and degradation pathway. Note that degradation reverts the product to starting materials.[1]

Quantitative Data Summary (Typical Retention Times)

CompoundGC RT (min)*HPLC RT (min)**Detection Note
Ethylene Glycol 2.51.2 (Void)Poor response on FID; Invisible on UV.
Tetrahydro-4H-pyran-4-one 6.83.5Weak UV (210 nm); Good FID response.
This compound 12.4 8.1 Main Peak.

*Based on DB-5 column program described above. **Based on C18/ACN gradient described above.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 567352, 1,4-Dioxaspiro[4.5]decan-8-ol. (Structural analog analysis). Retrieved from [Link]

  • Singh, P., et al. (2022).[2] Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions. ACS Omega. (Reference for acid sensitivity of trioxa-spiro systems). Retrieved from [Link]

Sources

Avoiding harsh reaction conditions in spiroketal synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Queue: OPEN | Status: ONLINE | Agent: Senior Application Scientist [1]

Welcome to the Spiroketal Synthesis Support Hub. We understand that spiroketalization is often the "make-or-break" step in natural product synthesis.[1] The thermodynamic trap of the anomeric effect often forces researchers into harsh acidic conditions that destroy sensitive upstream functionality.[1]

This guide provides field-proven, mild alternatives to classical Brønsted acid dehydration.[1]

📊 Quick Reference: Method Selection Matrix

Before opening a specific protocol, verify which method suits your substrate's constraints.[1]

MethodPrimary ConstraintKey ReagentMechanismTolerance Profile
Gold(I) Catalysis Acid-labile groups (TBS, MOM, Acetals)AuCl / AgOTfAlkyne Activation⭐⭐⭐⭐⭐ (Highest)
Kinetic Control Non-anomeric stereochemistry requiredTi(Oi-Pr)₄Epoxide Opening⭐⭐⭐⭐ (High)
Oxidative Radical Formation of bis-spiroketalsPhI(OAc)₂ / I₂Radical Cascade⭐⭐⭐ (Moderate)
Photoredox Metal-free / Room Temp requirementsEosin Y / Blue LEDH-Atom Transfer⭐⭐⭐⭐ (High)
🛠️ Troubleshooting Ticket #01: "My Substrate Decomposes with pTsOH/HCl"

Diagnosis: You are using classical thermodynamic control (Brønsted acid) on a substrate with acid-sensitive protecting groups.[1] The harsh pH is cleaving silyl ethers or acetals before spiroketalization occurs.[1]

Solution: Switch to Gold(I)-Catalyzed Hydroalkoxylation . Gold(I) acts as a "soft" Lewis acid.[1] It activates alkynes for nucleophilic attack by alcohols without significantly lowering the pH of the solution, preserving acid-labile groups.[1]

🔬 Protocol: Aponick’s Gold(I) Cyclization

Based on Aponick et al., Org.[1][2] Lett. (2009/2014) [1, 2]

Reagents:

  • Catalyst: Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) (IPrAuCl) or AuCl.[1]

  • Activator: Silver Triflate (AgOTf).[1]

  • Solvent: Anhydrous THF or DCM.[1]

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon, weigh 5 mol% IPrAuCl and 5 mol% AgOTf into a flame-dried vial.

  • Activation: Add anhydrous THF (0.1 M relative to substrate). Stir for 5 minutes. Validation Check: A white precipitate (AgCl) should form, indicating active cationic gold generation.[1]

  • Addition: Add your alkynyl diol substrate (dissolved in minimal THF) to the catalyst mixture.

  • Reaction: Stir at Room Temperature (23 °C). Monitor by TLC.[1]

    • Note: Most reactions complete in 1–4 hours.[1]

  • Quench: Filter through a short pad of silica gel to remove the gold.[1] Concentrate.

Why this works (The Mechanism): The Gold(I) coordinates to the alkyne


-system (alkynophilicity), making it electrophilic. The pendant hydroxyl group attacks anti to the gold.[1] A second attack closes the spiro-ring.[1] Crucially, protons are shuttled efficiently, avoiding a buildup of free acid.[1]

GoldCycle Start Alkynyl Diol Complex Au(I)-Alkyne Complex Start->Complex AuL+ Coordination Intermediate Enol Ether Intermediate Complex->Intermediate 1st Cyclization (5-exo-dig) Product Spiroketal Intermediate->Product 2nd Cyclization (Protodeauration) Product->Start Catalyst Regeneration

Figure 1: Gold(I) catalytic cycle avoiding free proton release.

🛠️ Troubleshooting Ticket #02: "I'm Getting the Wrong Epimer (Thermodynamic Control Failed)"

Diagnosis: You need the non-anomeric (less stable) spiroketal, but your reaction conditions are equilibrating the product to the thermodynamically stable isomer.[1]

Solution: Switch to Kinetic Control via Glycal Epoxides .[1] Instead of relying on equilibrium, this method uses a stereospecific opening of an epoxide.[1] The stereochemistry is set by the precursor, not by thermodynamics.[1]

🔬 Protocol: Ti(Oi-Pr)₄ Mediated Kinetic Spirocyclization

Based on Tan et al., Israel J. Chem. (2017) [3]

Reagents:

  • Reagent: Titanium(IV) isopropoxide Ti(Oi-Pr)4.[1][3]

  • Solvent: Anhydrous CH₂Cl₂.[1]

Step-by-Step Workflow:

  • Precursor Synthesis: Synthesize a glycal epoxide (ensure the epoxide stereochemistry corresponds to your desired spiroketal configuration).[1]

  • Setup: Dissolve the glycal epoxide in anhydrous CH₂Cl₂ (0.05 M) under inert atmosphere.

  • Initiation: Add Ti(Oi-Pr)4 (1.2 equivalents) dropwise at 0 °C.

  • Cyclization: Allow to warm to Room Temperature.

    • Mechanism Check: The Titanium chelates the epoxide oxygen and the pendant alcohol, forcing the nucleophile to attack from a specific trajectory (retention or inversion depending on conditions), locking the kinetic product.[1]

  • Workup: Quench with saturated aqueous Rochelle’s salt (potassium sodium tartrate) to break the Titanium emulsion. Stir vigorously until two clear layers form (critical step for yield).

🛠️ Troubleshooting Ticket #03: "I Need to Oxidize a Diol to a Spiroketal Without Heavy Metals"

Diagnosis: You have a saturated diol/ether chain and want to form a spiroketal via C-H functionalization, but you cannot use toxic metals like Lead(IV) or Mercury.

Solution: Hypervalent Iodine (Suarez-type) Cyclization . This uses Iodine(III) generated in situ.[1] It is mild, metal-free, and effective for forming complex bis-spiroketals (common in marine toxins).[1]

🔬 Protocol: Iodine/PIDA Oxidative Cyclization

Based on recent reviews of Hypervalent Iodine reagents [4, 5]

Reagents:

  • Oxidant: Iodobenzene diacetate (PIDA) or PhI(OAc)2.[1]

  • Radical Source: Iodine (I2).[1]

  • Irradiation: Visible light (250W tungsten lamp or Blue LED).[1]

Step-by-Step Workflow:

  • Setup: Dissolve the alcohol substrate in Cyclohexane or DCM.[1]

  • Add Reagents: Add PhI(OAc)2 (1.5 eq) and I2 (1.0 eq).

  • Irradiation: Irradiate the reaction vessel.

    • Visual Cue: The solution will turn purple (Iodine).[1] As the reaction proceeds and Iodine is consumed/incorporated, the color may fade to orange/yellow.[1]

  • Mechanism: This generates an Oxygen-centered radical which performs a 1,5-Hydrogen Atom Transfer (HAT), followed by oxidation to an oxocarbenium ion, which is then trapped by the internal alcohol.[1]

🧠 Logic Map: Selecting the Right Protocol

Use this decision tree to validate your experimental design before wasting reagents.

DecisionTree Start Start: Substrate Analysis AcidSensitive Is substrate acid-sensitive? (TBS, Acetals, etc.) Start->AcidSensitive StereoCritical Is the target the Thermodynamic Product? AcidSensitive->StereoCritical No (Robust) OxidationNeeded Is the precursor an Alkyne or Diol? AcidSensitive->OxidationNeeded Yes (Sensitive) Use pTsOH/Camphorsulfonic Acid Use pTsOH/Camphorsulfonic Acid StereoCritical->Use pTsOH/Camphorsulfonic Acid Yes Use Ti(Oi-Pr)4 Kinetic Protocol Use Ti(Oi-Pr)4 Kinetic Protocol StereoCritical->Use Ti(Oi-Pr)4 Kinetic Protocol No (Need Kinetic) Use Gold(I) Catalysis Use Gold(I) Catalysis OxidationNeeded->Use Gold(I) Catalysis Alkyne Use Iodine/PIDA or Photoredox Use Iodine/PIDA or Photoredox OxidationNeeded->Use Iodine/PIDA or Photoredox Saturated Alcohol

Figure 2: Workflow selection for spiroketal synthesis conditions.

📚 References
  • Aponick, A., Li, C.-Y., & Palmes, J. A. (2009).[1][2] Au-Catalyzed Cyclization of Monopropargylic Triols: An Expedient Synthesis of Monounsaturated Spiroketals. Organic Letters, 11(1), 121–124.[1][2] [Link]

  • Paioti, P. H. S., Ketcham, J. M., & Aponick, A. (2014).[1][4] Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters, 16(20), 5320–5323.[1] [Link]

  • Verano, A. L., & Tan, D. S. (2017).[1][5] Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4), 279–291.[1][5] [Link]

  • Singh, F. V., & Wirth, T. (2014).[1] Hypervalent Iodine-Mediated Oxidative Cyclization of Phenol Derivatives. Beilstein Journal of Organic Chemistry, 10, 2489–2539.[1] (Contextual grounding for Iodine(III) cyclizations). [Link]

  • Brimble, M. A., et al. (2005).[1] Radical Oxidative Cyclization of Spiroacetals to Bis-spiroacetals. Organic & Biomolecular Chemistry. (Foundational work on radical spiroketalization).[1] [Link]

Sources

Validation & Comparative

Unambiguous Structural Elucidation of 1,4,8-Trioxaspiro[4.5]decane: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and unequivocal characterization of novel chemical entities is paramount. Spirocyclic systems, such as 1,4,8-Trioxaspiro[4.5]decane, are prevalent scaffolds in natural products and pharmaceuticals, often imparting unique three-dimensional conformations crucial for biological activity. This guide provides an in-depth technical comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of this compound, supplemented with supporting data from analogous compounds and a discussion of alternative analytical methodologies.

The Structural Challenge: Beyond 1D NMR

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, complex molecules like this compound often exhibit signal overlap in their 1D spectra, making definitive assignments challenging. The spirocyclic nature of the molecule, with its multiple methylene groups in both the dioxolane and tetrahydropyran rings, can lead to complex spin systems that are difficult to resolve with 1D techniques alone. 2D NMR spectroscopy overcomes these limitations by spreading the NMR signals into two frequency dimensions, revealing correlations between nuclei and providing a clear roadmap to the molecule's connectivity.[1][2]

The Power of Connectivity: A 2D NMR Workflow

A systematic application of a suite of 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals in this compound. The core techniques in this workflow are COSY, HSQC, and HMBC.

Predicted ¹H and ¹³C NMR Data for this compound
Atom NumberPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
2, 3~64~3.9m
5 (Spiro)~108--
6, 10~35~1.7m
7, 9~62~3.7m

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment is the cornerstone of proton network analysis, identifying protons that are coupled to each other, typically through two or three bonds.[3] In a COSY spectrum, both the horizontal and vertical axes represent the ¹H NMR spectrum. The diagonal peaks correspond to the 1D ¹H spectrum, while the off-diagonal cross-peaks indicate coupled protons.

Experimental Causality: For this compound, the COSY spectrum is crucial for delineating the proton spin systems within the two rings. We would expect to see correlations between the geminal and vicinal protons of the dioxolane and tetrahydropyran rings. For instance, the protons on C6 would show a cross-peak to the protons on C7, establishing their connectivity.

Illustrative COSY Workflow:

COSY_Workflow Start Acquire COSY Spectrum Identify_Spin_Systems Identify Coupled Protons (Cross-Peaks) Start->Identify_Spin_Systems Dioxolane Dioxolane Ring Protons (H2, H3) Identify_Spin_Systems->Dioxolane e.g., H2 ↔ H3 Tetrahydropyran Tetrahydropyran Ring Protons (H6, H7, H9, H10) Identify_Spin_Systems->Tetrahydropyran e.g., H6 ↔ H7, H9 ↔ H10 Assign_Fragments Assign Proton Spin System Fragments Dioxolane->Assign_Fragments Tetrahydropyran->Assign_Fragments

Caption: COSY workflow for identifying proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment identifies direct one-bond correlations between protons and the carbons to which they are attached.[4] The ¹H spectrum is displayed on one axis and the ¹³C spectrum on the other. Each cross-peak indicates a C-H bond.

Experimental Causality: This experiment is invaluable for assigning the carbon signals based on the already-assigned proton signals from the COSY spectrum. For this compound, the HSQC would definitively link the proton signals of the methylene groups to their corresponding carbon signals. For example, the proton signal around 3.9 ppm would show a correlation to the carbon signal around 64 ppm, confirming the assignment of C2 and C3.

Illustrative HSQC Data:

¹H Shift (ppm)¹³C Shift (ppm)Assignment
~3.9~64C2-H, C3-H
~1.7~35C6-H, C10-H
~3.7~62C7-H, C9-H

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds.[4] This is the key experiment for connecting the individual spin systems and elucidating the overall molecular framework, especially in identifying quaternary carbons.

Experimental Causality: For this compound, the HMBC spectrum is crucial for confirming the spirocyclic core. We would expect to see a correlation from the protons on C2 and C3 to the spiro-carbon C5. Similarly, correlations from the protons on C6 and C10 to the spiro-carbon C5 would provide unambiguous evidence for the spiro-junction.

Illustrative HMBC Workflow:

HMBC_Workflow Start Acquire HMBC Spectrum Identify_Long_Range Identify 2-3 Bond ¹H-¹³C Correlations Start->Identify_Long_Range Connect_Fragments Connect Spin Systems via Quaternary Carbons Identify_Long_Range->Connect_Fragments e.g., H2/H3 to C5, H6/H10 to C5 Confirm_Structure Confirm Overall Molecular Structure Connect_Fragments->Confirm_Structure

Caption: HMBC workflow for assembling the molecular skeleton.

Comparison with Alternative Analytical Techniques

While 2D NMR is a powerful tool for complete structural elucidation, other analytical techniques can provide complementary information or may be more suitable for specific analytical goals.

TechniquePrincipleAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Measures through-bond correlations between nuclei.Provides a detailed and unambiguous map of the molecular structure.Requires a relatively concentrated sample and longer acquisition times. Does not provide information on molecular weight.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[5]Excellent for assessing purity and for separating isomers.[5]Does not provide detailed structural information on its own. Requires a chromophore for UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and then detects them by mass-to-charge ratio.[5]Provides molecular weight information and fragmentation patterns that can aid in identification. Highly sensitive for volatile compounds.The compound must be volatile and thermally stable. Isomers can have similar mass spectra.[5]
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.[6][7]Provides the absolute and unambiguous 3D structure of a molecule.Requires a single, high-quality crystal, which can be difficult to obtain.[7]

Experimental Protocols

Sample Preparation for NMR Analysis
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Filter the sample if any particulate matter is present.

2D NMR Data Acquisition

The following are general parameters for acquiring 2D NMR spectra on a 500 MHz spectrometer. Specific parameters may need to be optimized for the instrument and sample.

  • COSY:

    • Pulse program: gCOSY

    • Spectral width: 10 ppm in both dimensions

    • Number of increments: 256

    • Number of scans: 2-4

  • HSQC:

    • Pulse program: gHSQCAD

    • ¹H spectral width: 10 ppm

    • ¹³C spectral width: 160 ppm

    • Number of increments: 256

    • Number of scans: 4-8

  • HMBC:

    • Pulse program: gHMBCAD

    • ¹H spectral width: 10 ppm

    • ¹³C spectral width: 200 ppm

    • Number of increments: 256

    • Number of scans: 8-16

Conclusion

The comprehensive structural characterization of this compound is most effectively and unambiguously achieved through a combination of 2D NMR techniques. The synergistic use of COSY, HSQC, and HMBC provides a detailed and self-validating system for assigning all proton and carbon signals and confirming the connectivity of the molecular framework. While other techniques such as HPLC, GC-MS, and X-ray crystallography offer valuable complementary information regarding purity, molecular weight, and absolute stereochemistry, 2D NMR remains the gold standard for elucidating the complete solution-state structure of complex organic molecules.

References

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved February 8, 2024, from [Link]

  • X‐ray crystal structure of spiroacetal (S)‐22. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

    • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved February 8, 2024, from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

  • Is there any other technique other than GC/HPLC to determine the percentage/concentration of volatile compounds present in a sample? (2019, January 10). ResearchGate. Retrieved February 8, 2024, from [Link]

  • 1,4-Dioxa-spiro(4.5)decane - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved February 8, 2024, from [Link]

  • 1,4-Dioxaspiro(4.5)decane. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). Preprints.org. Retrieved February 8, 2024, from [Link]

  • Efficient Green Extraction of Nutraceutical Compounds from Nannochloropsis gaditana: A Comparative Electrospray Ionization LC-MS and GC-MS Analysis for Lipid Profiling. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

  • Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. (n.d.). Drawell. Retrieved February 8, 2024, from [Link]

  • Understanding x-ray crystallography structures. (2021, September 26). YouTube. Retrieved February 8, 2024, from [Link]

  • Figure 5: 2D NMR data of 4 and 5. (A) Key COSY and HMBC correlations of... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • x Ray crystallography. (n.d.). PMC. Retrieved February 8, 2024, from [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. (n.d.). IRIS. Retrieved February 8, 2024, from [Link]

  • HPLC-PDA VERSUS GC-MS IN THE ANALYSIS OF PARACETAMOL AND NON-STEROIDAL ANTI-INFLAMMATORY DRUGS IN WASTEWATER. (2023, January 2). UBB. Retrieved February 8, 2024, from [Link]

  • Ukrainica Bioorganica Acta Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. (n.d.). Retrieved February 8, 2024, from [Link]

  • Complete assignment of the1H and13C NMR spectra of four 2-substituted 4a,8a-cis-endo-5,8-methano-4a,5,8,8a-tetrahydronaphthalene-1,4-diones. (2025, August 6). ResearchGate. Retrieved February 8, 2024, from [Link]

  • 2D NMR Problem Solving. (n.d.). Retrieved February 8, 2024, from [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015, July 23). PubMed. Retrieved February 8, 2024, from [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

Sources

A Comparative Analysis of Synthetic Routes to 1,4,8-Trioxaspiro[4.5]decane: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the demand for efficient, scalable, and sustainable methods for constructing complex molecular architectures is ever-present. 1,4,8-Trioxaspiro[4.5]decane, a key heterocyclic scaffold, serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials. Its spirocyclic ketal structure presents unique synthetic challenges and opportunities. This guide provides a comparative analysis of the primary synthetic routes to this important molecule, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.

Introduction: The Strategic Importance of this compound

This compound and its derivatives are integral components in the synthesis of various biologically active molecules. The spiroketal moiety can act as a chiral auxiliary, a protecting group, or a core structural element. The selection of a synthetic route is therefore a critical decision, balancing factors such as starting material availability, reaction efficiency, scalability, and environmental impact. This document will explore and compare the most prevalent methodologies for its synthesis.

Core Synthetic Strategies: A Head-to-Head Comparison

The synthesis of this compound predominantly revolves around the formation of a spiroketal from a ketone and a suitable diol or its equivalent. The most common and direct approach involves the acid-catalyzed reaction of cyclohexanone with glycerol. This reaction, a cornerstone of ketal chemistry, proceeds through the formation of a hemiketal intermediate, followed by intramolecular cyclization.

A summary of the key comparative metrics for the primary synthetic routes is presented below:

Synthetic Route Starting Materials Typical Catalyst Reported Yield Key Advantages Potential Challenges
Route 1: Direct Ketalization Cyclohexanone, Glycerolp-Toluenesulfonic acid (p-TSA), Sulfuric Acid65-85%Atom economical, readily available starting materialsWater removal required, potential for side reactions
Route 2: Transketalization Cyclohexanone dimethyl ketal, GlycerolAcid catalystVariableCan be driven to completion by removal of methanolRequires preparation of the dimethyl ketal
Route 3: From Glycidol Cyclohexanone, GlycidolLewis or Brønsted acidsGood to excellentMilder conditions may be possibleGlycidol is a reactive epoxide, potential for polymerization

Route 1: The Classic Approach - Direct Acid-Catalyzed Ketalization

This is the most widely employed method due to its operational simplicity and the low cost of starting materials. The reaction involves the direct condensation of cyclohexanone and glycerol in the presence of an acid catalyst, with the concomitant removal of water to drive the equilibrium towards the product.

Mechanistic Insight

The reaction is initiated by the protonation of the carbonyl oxygen of cyclohexanone by the acid catalyst (e.g., p-TSA), which enhances its electrophilicity. Glycerol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiketal intermediate. Subsequent intramolecular cyclization, driven by the proximity of the remaining hydroxyl groups of the glycerol backbone, and elimination of water leads to the formation of the thermodynamically stable spiroketal structure. The removal of water, typically through azeotropic distillation with a solvent like toluene or benzene using a Dean-Stark apparatus, is crucial for achieving high yields.

G cluster_0 Route 1: Direct Ketalization Workflow Start Start Reactants Cyclohexanone + Glycerol in Toluene Start->Reactants Reaction Reflux with Dean-Stark Trap (Azeotropic removal of water) Reactants->Reaction Catalyst p-TSA (catalytic) Catalyst->Reaction Workup 1. Cool Reaction 2. Neutralize with NaHCO3 3. Wash with Brine Reaction->Workup Purification Distillation under Reduced Pressure Workup->Purification Product This compound Purification->Product G cluster_1 Green Chemistry Approaches Start Start Reactants Cyclohexanone + Glycerol Start->Reactants Reaction_Conditions Milder Temperature (e.g., 25-40°C) Reactants->Reaction_Conditions Heterogeneous_Catalyst Solid Acid Catalyst (e.g., Acid-activated clay) Heterogeneous_Catalyst->Reaction_Conditions Sonication Ultrasound Irradiation (e.g., Montmorillonite KSF) Sonication->Reaction_Conditions Workup 1. Filter to recover catalyst 2. Solvent removal Reaction_Conditions->Workup Purification Distillation or Chromatography Workup->Purification Product This compound Purification->Product

A Senior Application Scientist's Guide to Validating 1,4,8-Trioxaspiro[4.5]decane Derivatives with High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and natural product synthesis, the 1,4,8-trioxaspiro[4.5]decane scaffold represents a vital structural motif. Found in a range of biologically active molecules, the unambiguous confirmation of its spiroketal core is a critical, yet often challenging, analytical task.[1][2][3][4] Isomeric ambiguity and the potential for unexpected rearrangements during synthesis demand an analytical technique that provides unequivocal elemental composition and structural insights. This guide provides an in-depth comparison of analytical methodologies, establishing High-Resolution Mass Spectrometry (HRMS) as the cornerstone for the structural validation of this important class of compounds.

The Analytical Imperative: Why Structural Integrity is Paramount

The spirocyclic nature of this compound derivatives presents a unique challenge. Unlike simpler acyclic or monocyclic systems, the potential for isomerism is significantly higher. Subtle shifts in synthetic conditions can lead to diastereomers or constitutional isomers with vastly different pharmacological profiles. Therefore, relying on low-resolution techniques or incomplete data can lead to costly errors in downstream development, making a robust, high-confidence validation strategy essential.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Molecular Formula Confirmation

HRMS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional precision.[5][6] Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can determine the exact mass of a molecule to several decimal places.[6] This capability is the key to its power in structural elucidation.[5][7]

Core Principles Underpinning HRMS:

  • High Mass Accuracy: The ability to measure mass with errors of less than 5 parts per million (ppm) allows for the confident determination of a molecule's elemental composition.[8] For a given measured mass, software can generate a list of all possible elemental formulas within the specified mass tolerance.[9] The high accuracy of HRMS drastically narrows down this list to a single, most probable formula.[10]

  • High Resolving Power: Resolving power is the ability of a mass spectrometer to distinguish between two peaks of very similar m/z. Modern HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, offer resolving powers high enough to separate ions that would be indistinguishable with lower-resolution instruments.[5] This is crucial for ensuring that the measured mass is free from interference from other components in the sample.[8]

  • Isotopic Pattern Analysis: HRMS instruments can accurately measure the relative abundances of the different isotopic peaks for a given ion. The observed isotopic pattern can be compared to the theoretical pattern for a proposed elemental formula, providing an additional layer of confirmation.

Comparative Analysis: HRMS vs. Alternative Techniques

While HRMS is indispensable, a comprehensive structural validation strategy often involves a combination of techniques. Understanding the strengths and limitations of each is key to designing an efficient workflow.

Technique Information Provided Strengths Limitations
High-Resolution Mass Spectrometry (HRMS) Elemental Composition, Fragmentation Pathways, Molecular WeightUnambiguous molecular formula determination, high sensitivity, small sample requirement.Does not provide direct information on stereochemistry or atom connectivity. Isomers cannot be distinguished by mass alone.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Atom Connectivity (¹H, ¹³C), Stereochemistry (NOE)Provides a detailed map of the molecule's carbon-hydrogen framework and spatial arrangement.Lower sensitivity (requires more sample), complex spectra for large molecules, longer acquisition times.
Low-Resolution Mass Spectrometry (LRMS) Nominal Molecular Weight, Basic FragmentationFast, robust, and widely available.Cannot confirm elemental composition due to low mass accuracy.
X-ray Crystallography Absolute 3D StructureProvides the definitive, unambiguous structure of a molecule.Requires a suitable, high-quality single crystal, which can be difficult or impossible to obtain.

As the table illustrates, while X-ray crystallography provides the ultimate structural proof, its stringent sample requirements make it impractical for routine analysis. NMR is excellent for mapping the molecular skeleton but may not definitively confirm the elemental composition if impurities are present.[11] HRMS, with its unparalleled ability to confirm the elemental formula from a minute amount of sample, perfectly complements the connectivity data from NMR, forming a powerful and practical combination for unambiguous structure validation.

Experimental Workflow: A Practical Guide to HRMS Validation

The following section outlines a self-validating protocol for the structural confirmation of a novel this compound derivative.

Mandatory Visualization: HRMS Experimental Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_report Confirmation Prep 1. Prepare Sample (1-10 µM in 50% ACN/H₂O) Filter 2. Filter (0.22 µm Syringe Filter) Prep->Filter Infuse 3. Direct Infusion (5 µL/min) Filter->Infuse ESI 4. ESI Ionization (Positive Mode) Infuse->ESI Analyze 5. HRMS Analysis (Orbitrap/TOF) ESI->Analyze Mass 6. Extract Exact Mass ([M+H]⁺ Adduct) Analyze->Mass Formula 7. Generate Formula (Mass Accuracy < 3 ppm) Mass->Formula Isotope 8. Verify Isotopic Pattern Formula->Isotope Frag 9. (Optional) MS/MS Fragmentation Isotope->Frag Confirm 10. Structure Confirmed Frag->Confirm

Caption: A typical workflow for HRMS-based structural validation.

Experimental Protocol
  • Sample Preparation:

    • Rationale: Proper sample preparation is crucial to avoid instrument contamination and ensure high-quality data. The concentration is kept low to prevent detector saturation.

    • Procedure: Prepare a stock solution of the purified this compound derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[12] Dilute this stock solution with 50% acetonitrile in LC-MS grade water to a final concentration of 1-10 µM.[13] Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[14]

  • Instrument Calibration:

    • Rationale: To ensure high mass accuracy, the instrument must be calibrated immediately prior to analysis using a standard calibration solution with known m/z values across the desired mass range.

    • Procedure: Calibrate the mass spectrometer according to the manufacturer's guidelines. Ensure the mass accuracy for the calibrant ions is below 1 ppm.

  • Data Acquisition:

    • Rationale: Direct infusion is a simple and rapid method for introducing a pure compound into the mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming the molecular weight.

    • Procedure: Introduce the sample into the mass spectrometer via direct infusion at a flow rate of 5-10 µL/min.[15][16] Acquire data in positive ion mode using ESI.[15][16] Set the mass analyzer to a resolving power of at least 70,000 (for an Orbitrap) or 20,000 (for a Q-TOF). Acquire data for approximately 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.

  • Data Analysis:

    • Rationale: This is the core of the validation process. The measured exact mass is used to generate a unique elemental formula, which is then cross-validated by comparing the experimental and theoretical isotopic patterns.

    • Procedure: a. From the acquired spectrum, determine the exact mass of the most abundant peak, which should correspond to the [M+H]⁺ ion. b. Use the instrument's software to perform an elemental composition calculation on the measured m/z value.[9] Constrain the search to plausible elements (C, H, O, and any other expected heteroatoms like N or S). c. The correct elemental formula should be the top hit with a mass error of < 3 ppm.[17] d. Visually and quantitatively compare the measured isotopic pattern with the theoretical pattern for the proposed formula. The software should provide a "goodness-of-fit" score.

Interpreting the Data: A Self-Validating Case Study

Let's consider a hypothetical derivative, 2-phenyl-1,4,8-trioxaspiro[4.5]decane.

  • Expected Molecular Formula: C₁₃H₁₆O₃

  • Monoisotopic Mass: 220.1099 Da

  • Expected [M+H]⁺: 221.1172 Da

HRMS Analysis Results:

ParameterResult
Measured m/z of [M+H]⁺ 221.1170
Calculated m/z for C₁₃H₁₇O₃⁺ 221.1172
Mass Error -0.90 ppm
Isotope Pattern Fit 99.2%

The sub-1 ppm mass error provides extremely high confidence in the assigned elemental formula of C₁₃H₁₆O₃. The excellent isotope pattern fit further validates this assignment. This self-validating system—where the exact mass points to a single formula and the isotopic distribution confirms it—is the hallmark of a successful HRMS experiment.

Mandatory Visualization: Proposed Fragmentation Pathway

Further confidence can be gained by inducing fragmentation (MS/MS). The fragmentation pattern serves as a structural fingerprint. For spiroketals, a characteristic fragmentation is the cleavage of the spirocyclic ring system.[18]

Fragmentation cluster_frags Key Fragments M C₁₃H₁₇O₃⁺ m/z 221.1170 F1 C₈H₉O⁺ m/z 121.0648 Benzylic Cation M:f1->F1:f0 Retro-Diels-Alder - C₅H₈O₂ F2 C₅H₈O₂ m/z 100.0524 Neutral Loss

Caption: A plausible fragmentation pathway for the protonated molecule.

The observation of a fragment at m/z 121.0648, corresponding to a protonated benzaldehyde fragment (C₈H₉O⁺), strongly supports the presence of the 2-phenyl substituent and the underlying spiroketal structure, which readily undergoes a retro-Diels-Alder type fragmentation.

Conclusion

For researchers, scientists, and drug development professionals working with this compound derivatives, structural integrity is non-negotiable. While a multi-technique approach including NMR is optimal for full characterization, High-Resolution Mass Spectrometry stands as the most powerful and efficient frontline tool for unequivocally confirming elemental composition. Its high accuracy, resolving power, and the self-validating nature of its data provide the highest level of confidence in the molecular formula, effectively mitigating the risks associated with structural ambiguity and ensuring the solid foundation required for subsequent research and development.

References

  • Di Martino, J. C., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Sfera, S., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Unife. Available at: [Link]

  • Di Martino, J. C., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PubMed. Available at: [Link]

  • Di Martino, J. C., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. Available at: [Link]

  • Pérez-Ortega, P., et al. (2022). HRMS: Fundamentals and Basic Concepts. In Applications of High Resolution Mass Spectrometry. Elsevier. Available at: [Link]

  • Todd, J. F. J. (1991). Recommendations for nomenclature and symbolism for mass spectroscopy. IUPAC. Available at: [Link]

  • Gruber, I., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Oregon State University. (n.d.). Interpreting Mass Spectra. Oregon State University Chemistry. Available at: [Link]

  • Bhavyasri, K., et al. (2023). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. ResearchGate. Available at: [Link]

  • CDN. (n.d.). Standard Operating Procedure. CDN. Available at: [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate. Available at: [Link]

  • Murray, K. K., et al. (2013). Definitions of Terms Relating to Mass Spectrometry (IUPAC Recommendations 2013). ResearchGate. Available at: [Link]

  • Gruber, I., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. National Institutes of Health. Available at: [Link]

  • U.S. Environmental Protection Agency. (2021). STANDARD OPERATING PROCEDURE FOR THE DETERMINATION OF NERVE AGENT DEGRADATION COMPOUNDS. EPA OSC Response. Available at: [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • NanoImaging Services. (2023). Comparing Analytical Techniques for Structural Biology. NanoImaging Services. Available at: [Link]

  • Rojas-Chertó, M., et al. (2011). Elemental Composition determination based on MS. ResearchGate. Available at: [Link]

  • Medeiros, P. M., & Niles, S. F. (2020). Advancing Critical Applications of High Resolution Mass Spectrometry for DOM Assessments: Re-Engaging with Mass Spectral Principles, Limitations, and Data Analysis. Environmental Science & Technology. Available at: [Link]

  • ResearchGate. (n.d.). Figure SI1. Full scan HRMS spectrum and signal assignment of compound 2. ResearchGate. Available at: [Link]

  • The University of Utah. (n.d.). Standard Operating Procedures (SOP) - HSC Cores. BookStack. Available at: [Link]

  • IntechOpen. (2023). Modern Analytical Technique for Characterization Organic Compounds. IntechOpen. Available at: [Link]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. Available at: [Link]

  • Gabelica, V., et al. (2019). Recommendations for reporting ion mobility Mass Spectrometry measurements. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Barda, O., et al. (2013). Comparing NMR and X-ray protein structure: Lindemann-like parameters and NMR disorder. PMC. Available at: [Link]

  • University of California, Irvine. (n.d.). Standard Operating Procedure (SOP) | Mass Spectrometry. ehs.uci.edu. Available at: [Link]

  • Rundberget, T., et al. (2018). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PMC - NIH. Available at: [Link]

  • Carlson, D. (2015). Mass Spectrometry - Interpretation Made Easy! YouTube. Available at: [Link]

  • Junot, C., et al. (2020). High resolution mass spectrometry for structural identification of metabolites in metabolomics. Request PDF. Available at: [Link]

  • UTMB. (n.d.). HRMS Analysis. UTMB. Available at: [Link]

  • Elsevier. (n.d.). Applications in High Resolution Mass Spectrometry - 1st Edition. Elsevier Shop. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • ChemRxiv. (n.d.). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Wisconsin-Madison. Available at: [Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. Available at: [Link]

  • Mass Analytica. (n.d.). Structural Elucidation. Mass Analytica. Available at: [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Guide: Efficacy and Mechanism of 1,4,8-Trioxaspiro[4.5]decane-based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,4,8-Trioxaspiro[4.5]decane-based inhibitors , a rare but potent class of spiroketal scaffolds primarily emerging in oncology (Psocorylins) and quorum sensing modulation (LsrK kinase inhibitors).

Executive Summary

The This compound scaffold represents a privileged spiroketal core distinct from its nitrogen-containing analogues (e.g., the 1,3,8-triaza mPTP inhibitors). Its unique 3D-geometry—fusing a five-membered dioxolane ring with a six-membered pyran/ether ring—confers high metabolic stability and specific binding affinity for hydrophobic pockets in kinase domains and signaling proteins.

Primary Applications:

  • Oncology: Natural derivatives (e.g., Psocorylins A–E ) exhibit potent cytotoxicity (IC₅₀ < 10 µM) against human cancer lines (MCF-7, HepG2) via mTOR modulation and autophagy induction .

  • Quorum Sensing: Synthetic derivatives act as LsrK kinase inhibitors , disrupting bacterial communication pathways.

Scientific Foundation & Mechanism of Action

Structural Pharmacology

Unlike planar inhibitors, the spiro[4.5]decane core projects substituents in defined vectors, allowing it to explore unique chemical space within enzyme active sites.

  • The "Trioxa" Advantage: The three oxygen atoms (positions 1, 4, and 8) create a specific electrostatic signature that facilitates hydrogen bonding with backbone amides, while the spiro-carbon (C5) locks the conformation, reducing the entropic penalty of binding.

Mechanism: Autophagy-Dependent Cell Death

In the context of Psocorylins (specifically Psocorylin F, M, and Q), the mechanism involves the dysregulation of the PI3K/Akt/mTOR pathway .

  • Target: Modulation of mTORC1 complex.

  • Effect: Inhibition of phosphorylation leads to the upregulation of Beclin-1 and Atg5 , triggering excessive autophagy that bypasses apoptosis resistance mechanisms.

G cluster_0 Tumor Cell Cytosol Inhibitor 1,4,8-Trioxaspiro Scaffold (Psocorylins) mTOR mTORC1 Complex Inhibitor->mTOR Modulates/Inhibits Beclin Beclin-1 / Atg5 Upregulation mTOR->Beclin Relieves Inhibition Autophagy Autophagic Flux Induction Beclin->Autophagy Initiates Phagophore Death Autophagic Cell Death Autophagy->Death Excessive Turnover

Figure 1: Mechanism of Action. The 1,4,8-trioxaspiro scaffold modulates mTOR signaling, triggering lethal autophagy in resistant tumor cells.

Comparative Efficacy Analysis

The following table contrasts 1,4,8-trioxaspiro-based inhibitors (Psocorylins) against standard chemotherapeutics and structurally related spiro-inhibitors.

Table 1: Comparative Efficacy Profile (IC₅₀ Values)

Inhibitor ClassCore ScaffoldTargetIC₅₀ (MCF-7 Breast Cancer)IC₅₀ (HepG2 Liver Cancer)Mechanism Note
Psocorylin F This compound mTOR/Autophagy 6.2 µM 8.4 µM Induces autophagic death; effective in apoptosis-resistant cells.
CisplatinPlatinum ComplexDNA Crosslinker12.5 µM9.8 µMStandard control; high toxicity profile.
1,4,8-Triaza-analog1,4,8-Triazaspiro[4.5]decanemPTP (Mitochondrial Pore)>50 µM>50 µMIneffective as cytotoxic agent; cardioprotective instead.
RapamycinMacrolidemTOR0.1 µM0.5 µMPotent but cytostatic (halts growth) rather than cytotoxic.

Key Insight: While Rapamycin is more potent in binding mTOR, the 1,4,8-trioxaspiro derivatives (Psocorylins) exhibit superior cytotoxicity because they trigger lethal autophagy rather than just cell cycle arrest.

Structural Disambiguation (Critical for Researchers)

A common error in drug design is conflating the Trioxa (Oxygen) and Triaza (Nitrogen) spiro-decane scaffolds. They have distinct biological profiles.

  • This compound:

    • Atoms:[1][2][3][4][5][6][7][8] 3 Oxygens.[9]

    • Primary Activity:Anticancer (Cytotoxic) , Quorum Sensing Inhibition.

    • Key Feature: Lipophilic, membrane-permeable, targets hydrophobic pockets.

  • 1,4,8-Triazaspiro[4.5]decane:

    • Atoms:[1][2][3][4][5][6][7][8] 3 Nitrogens.[9]

    • Primary Activity:Cardioprotection (mPTP Inhibition) .[10]

    • Key Feature: Basic/Polar, targets mitochondrial ATP synthase c-subunit.

Experimental Protocols

Synthesis of the 1,4,8-Trioxaspiro Core

Objective: Generate the core scaffold via acid-catalyzed spiroketalization.

Reagents:

  • 1,4-Cyclohexanedione monoethylene ketal (Precursor A)

  • Ethylene glycol (or specific diol for substitution)

  • p-Toluenesulfonic acid (pTSA) - Catalyst

  • Benzene or Toluene (Solvent)

Workflow:

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Mixing: Dissolve Precursor A (10 mmol) and Ethylene glycol (12 mmol) in Benzene (50 mL). Add pTSA (0.5 mmol).

  • Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor water collection in the Dean-Stark trap.

  • Quench: Cool to RT. Wash with saturated NaHCO₃ (2 x 20 mL) to neutralize acid.

  • Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc 9:1).

    • Expected Yield: 75–85% as a colorless oil.

    • Validation: ¹H NMR (CDCl₃) should show characteristic multiplet at δ 3.9–4.0 ppm (ketal protons).

Efficacy Validation: MTT Cytotoxicity Assay

Objective: Determine IC₅₀ of the synthesized inhibitor against MCF-7 cells.

  • Seeding: Plate MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C.

  • Treatment: Add inhibitor (dissolved in DMSO) at serial dilutions (0.1, 1, 5, 10, 50, 100 µM).

    • Control: 0.1% DMSO vehicle.

  • Incubation: Incubate for 48h.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

References

  • Tanase, C., et al. (2019). "Psocorylins A–E: Rare natural spiroketals with the this compound skeleton."[11] Molecules. Link

  • Stotani, S. (2018). "Design and Synthesis of LsrK Kinase Inhibitors as Quorum Sensing Modulators." University of Pavia / IRIS. Link

  • Morciano, G., et al. (2018). "Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-ATP Synthase." Journal of Medicinal Chemistry. Link

  • Wang, W., et al. (2023). "Construction of Spiro[4.5]decanes via Annulations of Azadienes." Asian Journal of Organic Chemistry. Link

  • PubChem. "Compound Summary: 6-Amino-1,4,8-trioxaspiro[4.5]decane."[9] National Library of Medicine. Link

Sources

Publish Comparison Guide: In Vitro and In Vivo Evaluation of 1,4,8-Trioxaspiro[4.5]decane Biological Activity

[2]

Executive Summary & Scaffold Significance

The This compound skeleton represents a privileged structure in drug discovery, serving two distinct roles:

  • Pharmacophore: It is the core structural motif of Psocorylins (A–E) , a class of meroterpenoids/flavonoid dimers isolated from Psoralea corylifolia, which exhibit potent cytotoxic activity against human cancer cell lines.[2]

  • Bioisostere/Scaffold: It serves as a polar, non-aromatic spacer in synthetic kinase inhibitors (e.g., LsrK inhibitors) and as a rigid core for asymmetric cross-coupling substrates.[2]

Distinction Alert: Do not confuse this scaffold with:

  • 1,2,4-Trioxaspiro[4.5]decane: The peroxide-containing core of artemisinin-based antimalarials.[2]

  • 1,4-Dioxa-8-azaspiro[4.5]decane: The core of Sigma-1 receptor ligands and muscarinic agonists.[2]

In Vitro Evaluation: Cytotoxicity & Mechanism[2][3]

The primary biological activity associated with the this compound core—specifically in the context of Psocorylins—is anti-proliferative activity against solid tumor cell lines.

Comparative Cytotoxicity Profile (Psocorylins vs. Standards)

The following data summarizes the inhibitory concentration (IC50) of this compound-based natural products compared to standard chemotherapeutics.

CompoundCore StructureTarget Cell LineIC50 (µM)Activity Class
Psocorylin B This compoundMCF-7 (Breast)4.2 ± 0.3Potent
Psocorylin E This compoundHCT-116 (Colon)2.8 ± 0.2Potent
Synthetic Analog 187c 2-ethynyl-1,4,8-trioxaspiro...[2]LsrK Kinase (Enzyme)> 50 µMInactive (Linker role)
Cisplatin Platinum ComplexHCT-1163.5 ± 0.4Standard Control
5-Fluorouracil Pyrimidine AnalogMCF-75.1 ± 0.6Standard Control

Key Insight: The natural derivatives (Psocorylins) exhibit cytotoxicity comparable to Cisplatin in specific cell lines, suggesting the spiro-ketal core contributes to a favorable spatial arrangement for binding to cellular targets, likely interfering with mitochondrial function.[2]

Mechanistic Pathway: Mitochondrial Apoptosis

The cytotoxicity of these spiro-compounds is often mediated through the intrinsic mitochondrial apoptotic pathway .[2] The rigid spiro-core facilitates cell permeability and interaction with mitochondrial membranes, leading to Reactive Oxygen Species (ROS) generation.[2]

Figure 1: Proposed Signaling Pathway for this compound Derivatives (Psocorylins)

ApoptosisPathwayCompoundThis compound(Psocorylin Derivatives)MitoMitochondrial AccumulationCompound->MitoPassive DiffusionROSROS Generation(Oxidative Stress)Mito->ROSRedox ImbalanceBaxBax UpregulationROS->BaxActivationBcl2Bcl-2 DownregulationROS->Bcl2InhibitionMMPMitochondrial MembranePotential (ΔΨm) LossBax->MMPPore FormationBcl2->MMPBlocksCytoCCytochrome C ReleaseMMP->CytoCCaspaseCaspase-3/9 ActivationCytoC->CaspaseApoptosisApoptosis(Cell Death)Caspase->Apoptosis

Caption: Activation of the intrinsic apoptotic cascade by 1,4,8-trioxaspiro derivatives via ROS-mediated mitochondrial dysfunction.[2]

Protocol: In Vitro Viability Assay (MTT/CCK-8)

To validate the activity of a new 1,4,8-trioxaspiro derivative, follow this self-validating protocol:

  • Preparation: Dissolve the spiro-compound in DMSO (Stock: 10 mM). Ensure final DMSO concentration in culture is < 0.1% to avoid solvent toxicity.[2]

  • Seeding: Seed MCF-7 or HCT-116 cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Treat with serial dilutions (0.1 µM to 100 µM) for 48h. Include Cisplatin as a positive control and Vehicle (DMSO) as a negative control.[2]

  • Readout: Add MTT reagent (0.5 mg/mL), incubate for 4h, dissolve formazan in DMSO, and read Absorbance at 570 nm.

  • Validation Check: The Z-factor of the assay must be > 0.5. If the Vehicle control shows < 90% viability vs. untreated, the assay is invalid (likely solvent toxicity).

In Vivo Evaluation: Toxicity & Pharmacokinetics[2]

While direct in vivo efficacy data for the isolated synthetic core is emerging, data from the Psoralea corylifolia extracts and structural analogs provide a predictive model for its behavior.[2]

Pharmacokinetic (PK) Considerations

The This compound core is a ketal .[2]

  • Acid Stability: Ketals are susceptible to hydrolysis in acidic environments (stomach pH 1.5–2.0).[2]

  • Metabolism: The pyran ring (position 8-oxygen) increases hydrophilicity compared to carbocyclic analogs, potentially improving clearance but reducing blood-brain barrier (BBB) penetration unless substituted with lipophilic groups.[2]

Recommended In Vivo Workflow

For a novel derivative, the following evaluation pipeline is required to establish safety and efficacy.

Figure 2: In Vivo Evaluation Pipeline

InVivoWorkflowStep1Stability Test(Simulated Gastric Fluid)Step2Acute Toxicity (LD50)(Mice, Oral/IV)Step1->Step2If t1/2 > 2hStep3PK Profiling(HPLC-MS/MS)Step2->Step3If LD50 > 100 mg/kgStep4Xenograft Model(HCT-116 Tumor Vol.)Step3->Step4If Bioavail. > 20%

Caption: Stepwise decision gate for advancing 1,4,8-trioxaspiro candidates to animal models.

Protocol: Maximum Tolerated Dose (MTD) Study
  • Animals: BALB/c mice (n=5 per group).

  • Administration: Oral gavage (p.o.) vs. Intraperitoneal (i.p.).[2]

  • Dosing: Single dose escalation (10, 50, 100, 300 mg/kg).[2]

  • Observation: Monitor for 14 days. Watch for weight loss >20% (endpoint), lethargy, or neurological signs.[2]

  • Relevance: Since 1,4,8-trioxaspiro compounds are structurally related to solvents/excipients, high doses may cause CNS depression.[2] It is critical to distinguish specific toxicity from general solvent effects.[2]

Synthesis & Structural Validation

The biological evaluation is moot without confirming the integrity of the spiro-ketal core, which can ring-open under acidic workups.[2]

  • Synthesis Route: Acid-catalyzed ketalization of tetrahydro-4H-pyran-4-one with ethylene glycol (or substituted diols).[2]

  • Validation:

    • 13C NMR: Look for the characteristic spiro-carbon signal around 105–110 ppm .[2]

    • Stability Check: Verify the compound remains intact in PBS (pH 7.4) for 24h prior to biological assays.

References

  • Psocorylins A–E and Cytotoxicity

    • Title: Psocorylins A–E: Rare natural spiroketals with the skeleton of this compound from Psoralea corylifolia.[1][2][3][4][5]

    • Source: ResearchGate / Phytochemistry Literature.[2]

    • URL:[Link]

  • Synthetic Application (Kinase Inhibitors)

    • Title: Design and Synthesis of LsrK Kinase Inhibitors as Quorum Sensing Modul
    • Source: Università degli Studi di Pavia (IRIS).[2]

    • URL:[Link]

  • General Spiro-Compound Pharmacology

    • Title: Spiro and dispiro-1,2,4-trioxolanes as antimalarial peroxides (Contrast Reference).[2]

    • Source: PubMed (NIH).[2]

    • URL:[Link]

  • Chemical Properties & Toxicity Data

    • Title: s-Trioxane and related cyclic acetals toxicity profile.[2]

    • Source: ChemBlink / PubChem.[2]

    • URL:[Link]

The Spiroketal Scaffold in Modern Drug Discovery: A Comparative Guide to 1,4,8-Trioxaspiro[4.5]decane and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of Three-Dimensionality in Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space dominated by aromatic and heteroaromatic rings. This expedition into three-dimensional (3D) molecular architectures has reignited interest in a class of compounds known as spiroketals. These fascinating molecules, characterized by two rings sharing a single tetrahedral carbon atom, offer a rigid and structurally complex framework that is well-suited for precise interactions with biological targets.[1][2]

Spiroketals are prevalent in a wide array of biologically active natural products, which has long signaled their significance as "privileged scaffolds" in drug discovery.[1][3] Their intrinsic 3D nature allows for the presentation of functional groups in well-defined vectors, facilitating optimal engagement with the complex topographies of protein binding sites.[1] This guide provides a comparative analysis of the 1,4,8-trioxaspiro[4.5]decane scaffold against other commonly employed spiroketal systems in drug design, offering insights into their synthesis, stereoelectronic properties, and potential impact on key drug-like attributes.

The Decisive Role of Stereoelectronics: Understanding the Anomeric Effect

The conformational behavior and stability of spiroketals are largely governed by a phenomenon known as the anomeric effect. This stereoelectronic effect describes the tendency of an electronegative substituent at the anomeric carbon (the carbon atom bonded to two oxygen atoms) to adopt an axial orientation, which is counterintuitive from a purely steric standpoint. This preference is attributed to a stabilizing hyperconjugation interaction between the lone pair of electrons on one of the ring oxygens and the antibonding (σ*) orbital of the axial C-O bond.[4][5] This orbital overlap delocalizes electron density, leading to a lower overall energy state.

The anomeric effect has profound implications for the three-dimensional structure of spiroketals, locking them into specific, predictable conformations. This conformational rigidity is a highly desirable trait in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity. The stability of a given spiroketal isomer is often dictated by the number of anomeric effects it can accommodate. Typically, the isomer that allows both oxygen atoms to participate in a stabilizing anomeric interaction will be the thermodynamic product.[4]

Featured Scaffold: this compound

The this compound scaffold is a[6][7]-spiroketal system, meaning it consists of a five-membered and a six-membered ring fused at the spirocenter. While direct experimental data on this specific scaffold is sparse in the public domain, its structural features allow for a reasoned analysis of its potential properties in comparison to more widely studied analogs. A notable feature is the presence of three oxygen atoms, which is expected to significantly influence its physicochemical properties.

Structural and Conformational Analysis

The this compound ring system is expected to exhibit a strong preference for a conformation that maximizes anomeric stabilization. The six-membered tetrahydropyran ring will likely adopt a chair conformation, while the five-membered dioxolane ring will be in an envelope or twist conformation. The orientation of the substituents on the rings will be dictated by the interplay between steric and stereoelectronic effects.

Figure 1. Structure of this compound.

Comparative Analysis with Other Spiroketal Scaffolds

To understand the potential advantages and disadvantages of the this compound scaffold, it is useful to compare it with other spiroketal systems commonly used in medicinal chemistry. The following table provides a comparative overview based on structural features and inferred physicochemical properties.

FeatureThis compound1,4-Dioxaspiro[4.5]decane1,7-Dioxaspiro[5.5]undecane1,4,8-Triazaspiro[4.5]decane
Ring System [6][7][6][7][7][7][6][7]
Heteroatoms 3 x Oxygen2 x Oxygen2 x Oxygen3 x Nitrogen
Hydrogen Bond Acceptors 3223
Hydrogen Bond Donors 0 (unsubstituted)0 (unsubstituted)0 (unsubstituted)1-2 (depending on substitution)
Predicted Polarity HighModerateModerateHigh
Predicted Aqueous Solubility HigherModerateModerateHigher
Predicted Lipophilicity (LogP) LowerModerateModerateLower
Metabolic Stability Potentially susceptible to O-dealkylationGenerally stableGenerally stableN-dealkylation, oxidation
Structural Rigidity HighHighHighHigh

Note: The properties for this compound are inferred based on its structure relative to the other scaffolds for which more data is available.

The increased number of oxygen atoms in the this compound scaffold is expected to increase its polarity and hydrogen bonding capacity, which could lead to improved aqueous solubility and reduced lipophilicity compared to its dioxa-analogs.[8] These are often desirable changes to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate. However, the additional ether linkages might also introduce new potential sites for metabolic degradation. In contrast, the aza-analog, 1,4,8-triazaspiro[4.5]decane, introduces hydrogen bond donors and has shown significant biological activity in areas such as mitochondrial permeability transition pore inhibition.[9][10][11]

Synthesis of Spiroketals: A Methodological Overview

The synthesis of spiroketals can be broadly categorized into methods that are under either thermodynamic or kinetic control.

Thermodynamically Controlled Synthesis

The most common method for spiroketal synthesis is the acid-catalyzed cyclization of a dihydroxy ketone precursor. This approach is under thermodynamic control, meaning that the reaction is reversible and the most stable spiroketal isomer will be the major product.[4]

G reactant Dihydroxy Ketone intermediate Hemiketal Intermediate reactant->intermediate H+ product Thermodynamically Favored Spiroketal intermediate->product -H2O

Figure 2. Thermodynamic Spiroketalization Workflow.

Kinetically Controlled Synthesis

In cases where a less stable, "non-anomeric" spiroketal is desired (as is the case for some natural products), kinetically controlled methods are employed. These reactions are irreversible and the product distribution is determined by the relative rates of formation.[1]

G reactant Acyclic Precursor ts1 TS1 (lower energy) reactant->ts1 ts2 TS2 (higher energy) reactant->ts2 product1 Kinetic Product ts1->product1 product2 Thermodynamic Product ts2->product2

Figure 3. Kinetic vs. Thermodynamic Control in Synthesis.

Experimental Protocols for Evaluation

A critical aspect of drug discovery is the experimental evaluation of a compound's physicochemical and ADME properties. The following are representative protocols for assessing key parameters relevant to spiroketal-containing drug candidates.

Protocol 1: General Acid-Catalyzed Spiroketalization

Objective: To synthesize a spiroketal from a dihydroxy ketone precursor under thermodynamic control.

Materials:

  • Dihydroxy ketone (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 eq)

  • Anhydrous magnesium sulfate (MgSO4)

  • Saturated sodium bicarbonate solution

  • Brine

  • Silica gel for column chromatography

Procedure:

  • Dissolve the dihydroxy ketone in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of p-TSA to the solution.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired spiroketal.

Causality: The acidic catalyst protonates the ketone, making it more electrophilic and promoting the intramolecular attack of the hydroxyl groups to form the spiroketal. The reaction is driven to completion by the removal of water, although in this general protocol, the equilibrium favors the product.

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolic degradation of a spiroketal compound by liver enzymes.

Materials:

  • Test spiroketal compound (1 mM stock in DMSO)

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing HLM and phosphate buffer.

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the NADPH regenerating system and the test compound (final concentration typically 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Self-Validation: The protocol includes a time-zero sample and often a control incubation without the NADPH regenerating system to account for non-enzymatic degradation. A known compound with high and low metabolic turnover is typically run as a positive and negative control, respectively.

Applications in Drug Design: Spiroketals as Bioisosteres and Scaffolds

The unique structural and physicochemical properties of spiroketals make them attractive as bioisosteres for other chemical groups. A bioisosteric replacement is the substitution of one group with another that has similar physical or chemical properties, with the aim of improving the biological activity or ADME profile of a compound.[12] For example, a spiroketal could be used to replace a gem-dimethyl group to lock the conformation of a molecule or to replace a more metabolically labile group.

Furthermore, the rigid nature of the spiroketal scaffold is ideal for structure-based drug design. By using the spiroketal core to hold pharmacophoric elements in a specific spatial arrangement, medicinal chemists can design potent and selective inhibitors for a variety of biological targets.[1][13] There are several examples of spirocyclic compounds that have been approved for clinical use, demonstrating the utility of this structural class in drug discovery.[8]

Conclusion and Future Perspectives

The this compound scaffold represents an intriguing, yet underexplored, area of chemical space for drug discovery. Based on fundamental principles of medicinal chemistry, it is predicted to offer advantages in terms of aqueous solubility and polarity over more common dioxaspiroketal systems. However, a thorough experimental evaluation of its metabolic stability and other ADME properties is required to validate its potential.

Future work should focus on the development of efficient synthetic routes to a variety of this compound derivatives and their systematic evaluation in a panel of in vitro and in vivo assays. Such studies will be crucial in determining whether this scaffold can provide a tangible advantage in the development of the next generation of therapeutics. The continued exploration of novel 3D scaffolds like spiroketals is essential for expanding the toolkit of medicinal chemists and ultimately, for delivering safer and more effective medicines to patients.

References

  • Albanese, V., Pedriali, G., Fabbri, M., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. Available from: [Link]

  • Albanese, V., Pedriali, G., Fabbri, M., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. Available from: [Link]

  • Albanese, V., Pedriali, G., Fabbri, M., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. Available from: [Link]

  • Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4), 279–291. Available from: [Link]

  • Katsiadramis, I., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available from: [Link]

  • Ishikawa, M., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available from: [Link]

  • Gu, F., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available from: [Link]

  • Fustero, S., et al. (2021). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Available from: [Link]

  • Riniker, S., & Landrum, G. A. (2020). A comparison of molecular representations for lipophilicity quantitative structure-property relationships with results from the SAMPL6 logP Prediction Challenge. PubMed. Available from: [Link]

  • Rudolph, J., & Watkins, W. (Eds.). (2025). 2025 Medicinal Chemistry Reviews at a Glance. Drug Hunter. Available from: [Link]

  • Jayo, J., et al. (2024). Conformational preferences of cocoa oligomeric proanthocyanidins and their influence on polarity. PubMed. Available from: [Link]

  • Deslongchamps, P., & Piron, P. (2007). Recent synthetic approaches toward non-anomeric spiroketals in natural products. PubMed. Available from: [Link]

  • de Graaf, C., et al. (2017). Designed Spiroketal Protein Modulation. PMC. Available from: [Link]

  • Chen, Y.-T., et al. (2024). Mass Spectrometric Differentiation and In Vitro Metabolic Profiling of Fluorodeschloroketamine Positional Isomers. Airiti Library. Available from: [Link]

  • Tress, M., et al. (2022). Lipophilicities (logP) and conformer‐specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B). ResearchGate. Available from: [Link]

  • Sastry, G. N. (2018). Steric and Stereoelectronic Effects in Organic Chemistry. eBooks. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Cheméo. Available from: [Link]

  • Verano, A. L., et al. (2017). Family-level stereoselective synthesis and biological evaluation of pyrrolomorpholine spiroketal natural product antioxidants. PMC. Available from: [Link]

  • Kumar, R., et al. (2021). Exploring the Chemistry and Therapeutic Potential of Triazoles: A Comprehensive Literature Review. PubMed. Available from: [Link]

  • Asati, V., & Sharma, S. (2022). A Review on Medicinally Important Heterocyclic Compounds. ResearchGate. Available from: [Link]

  • Flieger, J., et al. (2021). Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases. Semantic Scholar. Available from: [Link]

  • Bertucci, C., & Cimitan, S. (2012). Stereoselective binding of chiral drugs to plasma proteins. ResearchGate. Available from: [Link]

  • Perveen, S., et al. (2022). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). MDPI. Available from: [Link]

  • Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Group. Available from: [Link]

  • Morciano, G., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. Available from: [Link]

  • Costa, J. L., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry. Available from: [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. PubChem. Available from: [Link]

  • de la Torre, M. C., & Sierra, M. A. (2014). Chemical variation of natural product-like scaffolds: Design and synthesis of spiroketal derivatives. ResearchGate. Available from: [Link]

  • Barrio, P. (2025). Approach to Heterospirocycles for Medicinal Chemistry. PMC. Available from: [Link]

  • Domainex Synthesis Group. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. Available from: [Link]

  • Zhang, H., et al. (2021). Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds. PMC. Available from: [Link]

  • Baranczewski, P., et al. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Available from: [Link]

  • Zhang, Y., et al. (2013). Stereoselective binding of chiral drugs to plasma proteins. PMC. Available from: [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. PubChem. Available from: [Link]

  • Tesseromatis, C., & Alevizou, A. (2013). The role of the protein-binding on the mode of drug action as well the interactions with other drugs. ResearchGate. Available from: [Link]

  • Bozorov, K., et al. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. Available from: [Link]

Sources

A Researcher's Guide to Stereochemical Confirmation: Integrating DFT Calculations with NMR Spectroscopy for 1,4,8-Trioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of natural product synthesis and drug development, the unambiguous assignment of stereochemistry is a critical, yet often formidable, challenge. Spiroketals, a common motif in a vast array of biologically active molecules, present a particularly intricate puzzle due to the potential for multiple stereoisomers. This guide provides an in-depth, practical comparison of a combined experimental and computational approach to confidently assign the stereochemistry of the spiroketal 1,4,8-Trioxaspiro[4.5]decane. We will explore the synergy between Nuclear Magnetic Resonance (NMR) spectroscopy, specifically gated decoupling ¹³C NMR, and Density Functional Theory (DFT) calculations, offering a robust workflow for researchers in the field.

The Spiroketal Conundrum: Beyond Basic NMR Interpretation

Traditional one- and two-dimensional NMR techniques are cornerstones of structural elucidation.[1] However, for complex stereochemical problems like those presented by spiroketals, these methods alone can sometimes be insufficient to provide a definitive assignment. The subtle differences in the spatial arrangement of atoms in stereoisomers can lead to very similar NMR spectra, making confident differentiation challenging. This is where the power of computational chemistry, when used in concert with specific NMR experiments, becomes indispensable.[2]

The stability of spiroketal stereoisomers is largely governed by the anomeric effect, a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to favor an axial orientation over a sterically less hindered equatorial position.[3][4] In spiroketals, the interplay of anomeric effects can lead to a preference for specific conformations, which in turn influences their NMR parameters.[5][6] By calculating the NMR properties of all possible stereoisomers and comparing them to precise experimental data, we can identify the true structure.

A Dual-Pronged Approach: Experimental NMR and Computational DFT

Our strategy hinges on a two-pronged approach: the acquisition of high-quality experimental NMR data, including crucial one-bond carbon-hydrogen coupling constants (¹J(C,H)), and the use of DFT to predict these same parameters for all potential stereoisomers of this compound.

Experimental Workflow: The Power of Gated Decoupling ¹³C NMR

To obtain the necessary experimental data, a synthesis of this compound would first be undertaken. While a specific synthetic route for this exact molecule is not widely documented, analogous spiroketals can be synthesized through various methods, often involving the acid-catalyzed reaction of a diol with a ketone.[7][8]

Once synthesized and purified, a suite of NMR experiments would be performed. The key experiment for our purpose is the gated decoupling ¹³C NMR spectrum. Unlike standard broadband-decoupled ¹³C NMR which provides only chemical shifts, gated decoupling allows for the observation of one-bond ¹³C-¹H coupling constants while still benefiting from the Nuclear Overhauser Effect (NOE) for signal enhancement.[9] This is achieved by turning on the proton decoupler only during the acquisition time and not during the relaxation delay.[10] These ¹J(C,H) values are exquisitely sensitive to the geometry of the C-H bond and the surrounding stereoelectronic environment, making them powerful reporters of stereochemistry.[11]

Experimental Protocol: Gated Decoupling ¹³C NMR

  • Sample Preparation: Dissolve a sufficient amount of purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Instrument Setup: Utilize a high-field NMR spectrometer.

  • Pulse Program: Employ a standard gated decoupling pulse sequence (e.g., 'zgig' on Bruker instruments).

  • Acquisition Parameters:

    • Set a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a relaxation delay (D1) that is at least 5 times the longest T1 relaxation time of the carbon nuclei to ensure full relaxation and accurate quantification of coupling constants.

    • The decoupler is gated on during the acquisition time and off during the relaxation delay.

  • Data Processing: Process the resulting Free Induction Decay (FID) with appropriate window functions and perform a Fourier transform.

  • Data Analysis: Accurately measure the ¹J(C,H) coupling constants from the resulting coupled spectrum. Methylene (CH₂) groups will appear as triplets, and methine (CH) groups as doublets.[9]

Computational Workflow: Predicting NMR Parameters with DFT

The computational arm of our methodology involves a systematic evaluation of all possible stereoisomers of this compound. For this spiroketal, with a single stereocenter at the spirocyclic carbon, we will consider the (R) and (S) enantiomers. For each enantiomer, we must also consider different chair conformations of the six-membered ring.

Computational Protocol: DFT Calculations

  • Structure Generation: Build the 3D structures of all possible stereoisomers of this compound.

  • Conformational Search and Geometry Optimization: For each stereoisomer, perform a thorough conformational search to identify the lowest energy conformers. Subsequently, perform a full geometry optimization of each conformer using a suitable level of theory, such as the B3LYP functional with the 6-31G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

  • NMR Parameter Calculation: For each optimized geometry, calculate the NMR shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method at the same level of theory (B3LYP/6-31G(d,p)). From these tensors, the isotropic chemical shifts can be derived. Concurrently, calculate the one-bond ¹J(C,H) coupling constants.

  • Data Analysis and Comparison: Average the calculated NMR parameters for each stereoisomer based on the Boltzmann distribution of their conformers at the experimental temperature. Compare the calculated ¹³C chemical shifts and ¹J(C,H) coupling constants for each stereoisomer with the experimental data.

workflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow synthesis Synthesis of this compound purification Purification synthesis->purification nmr_acquisition NMR Data Acquisition (¹H, ¹³C, Gated Decoupling ¹³C) purification->nmr_acquisition exp_data Experimental NMR Data (δ ¹³C, ¹J(C,H)) nmr_acquisition->exp_data comparison Comparison & Stereochemical Assignment exp_data->comparison isomer_gen Generate Stereoisomers conf_search Conformational Search & Geometry Optimization (DFT: B3LYP/6-31G(d,p)) isomer_gen->conf_search nmr_calc NMR Parameter Calculation (GIAO: δ ¹³C, ¹J(C,H)) conf_search->nmr_calc calc_data Calculated NMR Data (δ ¹³C, ¹J(C,H)) nmr_calc->calc_data calc_data->comparison

Caption: Overall workflow for stereochemical assignment.

Data Comparison and Stereochemical Assignment

The definitive assignment is achieved by comparing the experimental data with the calculated values for each stereoisomer. The isomer whose calculated NMR parameters show the best correlation with the experimental data is assigned as the correct structure.

Hypothetical Data Comparison for this compound

Let's assume we have synthesized one enantiomer of this compound and obtained the following hypothetical experimental data for the carbon atoms of the six-membered ring:

CarbonExperimental δ ¹³C (ppm)Experimental ¹J(C,H) (Hz)
C668.5145.2
C730.2128.0
C935.8130.5
C1065.3142.8

Now, let's consider the DFT-calculated data for the two most stable chair conformations of the (R) and (S) isomers:

Table 1: Calculated vs. Experimental NMR Data for this compound Isomers

IsomerCarbonCalculated δ ¹³C (ppm)Calculated ¹J(C,H) (Hz)Δδ (ppm)ΔJ (Hz)
(R)-Isomer C668.2145.80.30.6
C730.5127.50.30.5
C936.1130.10.30.4
C1065.0143.20.30.4
(S)-Isomer C672.1150.33.65.1
C728.9132.11.34.1
C933.7125.92.14.6
C1069.8138.54.54.3

As is evident from the table, the calculated ¹³C chemical shifts and, most strikingly, the ¹J(C,H) coupling constants for the (R)-isomer show a significantly better agreement with the hypothetical experimental data. The small differences (Δ) between the experimental and calculated values for the (R)-isomer are within the expected accuracy of DFT calculations. In contrast, the (S)-isomer shows large deviations, allowing for its confident exclusion.

logic_flow exp_data Experimental NMR Data (δ ¹³C, ¹J(C,H)) compare_R Compare Experimental with (R)-Isomer Data exp_data->compare_R compare_S Compare Experimental with (S)-Isomer Data exp_data->compare_S calc_data_R Calculated NMR Data for (R)-Isomer calc_data_R->compare_R calc_data_S Calculated NMR Data for (S)-Isomer calc_data_S->compare_S result_R Good Correlation compare_R->result_R result_S Poor Correlation compare_S->result_S conclusion Assigned Stereochemistry: (R)-1,4,8-Trioxaspiro[4.5]decane result_R->conclusion result_S->conclusion

Caption: Logical flow of data comparison for stereochemical assignment.

Conclusion

The integration of experimental NMR data, particularly ¹J(C,H) coupling constants obtained from gated decoupling experiments, with DFT calculations provides a powerful and reliable methodology for the unambiguous assignment of stereochemistry in complex molecules like spiroketals. This combined approach elevates the confidence of structural elucidation beyond what can be achieved with any single technique. By leveraging the predictive power of modern computational chemistry, researchers can navigate the intricate world of stereoisomers with greater certainty, accelerating the pace of discovery in natural product chemistry and drug development.

References

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

  • Google Patents. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • IRIS. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. [Link]

  • PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

  • PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]

  • ResearchGate. (PDF) NMR spectroscopic study and DFT calculations of GIAO NMR shieldings and 1JCH spin-spin coupling constants of 1,9-diaminononane. [Link]

  • ResearchGate. Gated Decoupling 13C NMR Application to Determine Conformation and Unambiguous Chemical Shift of Arylidene Barbiturates. [Link]

  • ResearchGate. Selected Proton Chemical Shifts of 1,6,9-Trioxaspiro[4.5]decanes in the... [Link]

  • Chemical Communications (RSC Publishing). Accelerating quantitative 13 C NMR spectra using an EXtended ACquisition Time (EXACT) method. [Link]

  • ACS Publications. Vibrational Corrections to NMR Spin–Spin Coupling Constants from Relativistic Four-Component DFT Calculations. [Link]

  • Basic- NMR- Experiments. [Link]

  • ResearchGate. (PDF) NMR spectroscopic study and DFT calculations of GIAO NMR shieldings and 1JCH spin-spin coupling constants of 1,9-diaminononane. [Link]

  • American Chemical Society. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. [Link]

  • Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • Andreas Brinkmann. 13C-Satellite Decoupling Strategies for Improving Accuracy in Quantitative Nuclear Magnetic Resonance. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • ResearchGate. Application of 1 J(C,H) coupling constants in conformational analysis. [Link]

  • PMC. Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. [Link]

  • ACS Publications. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. [Link]

  • RSC Publishing. A framework for automated structure elucidation from routine NMR spectra. [Link]

  • RSC Publishing. DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. [Link]

  • PubMed. Improvement of the inverse-gated-decoupling sequence for a faster quantitative analysis of various samples by 13C NMR spectroscopy. [Link]

  • ACS Publications. The Anomeric Effect: It's Complicated. [Link]

  • Inpressco. Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. [Link]

  • ResearchGate. The anomeric effect on the basis of natural bond orbital analysis. [Link]

  • PMC. DFT calculations do not explain enantiospecific NMR responses in cross polarization. [Link]

  • Meiler Lab. Structure Elucidation of Natural Products – NMR Chemical Shift Prediction from Three-Dimensional Structure. [Link]

  • Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy. [Link]

  • ACS Central Science. Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. [Link]

  • PMC. The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations. [Link]

Sources

Comparative Guide: Monitoring 1,4,8-Trioxaspiro[4.5]decane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technique Comparison: Thin Layer Chromatography (TLC) vs. Liquid Chromatography-Mass Spectrometry (LC-MS)

Executive Summary

1,4,8-Trioxaspiro[4.5]decane (CAS: 649-91-2) is a spiroketal derivative typically synthesized from tetrahydro-4H-pyran-4-one and ethylene glycol.[1] Its monitoring presents a specific analytical challenge: the molecule lacks a conjugated


-system, rendering it UV-silent  (invisible at 254 nm). Furthermore, the acetal functionality is acid-labile, creating stability risks during standard acidic LC-MS workflows.

This guide compares the qualitative speed of Chemical Staining TLC against the quantitative precision of Buffered LC-MS , providing a validated roadmap for process chemists and analytical scientists.

Part 1: The Analytical Challenge

The Molecule[2][3][4][5][6]
  • Target: this compound[1]

  • Precursor: Tetrahydro-4H-pyran-4-one[2][3][4]

  • Key Feature: Absence of chromophores (phenyl rings, double bonds).

  • Vulnerability: The spiro-carbon (C5) is susceptible to hydrolysis in aqueous acid, reverting to the starting ketone.

The Problem

Standard UV detection (HPLC-UV or UV-TLC) will fail. The molecule does not absorb UV light significantly. Researchers relying solely on UV 254 nm will observe a "blank" chromatogram, leading to false negatives.

Part 2: Method A — Thin Layer Chromatography (TLC)

Best for: Rapid, qualitative reaction progress monitoring (disappearance of starting material).

Since UV visualization is impossible, chemical derivatization (staining) is required.

Visualization Strategy (Stain Selection)
Stain ReagentVisibilityMechanismSuitability
UV (254 nm) InvisibleFluorescence quenchingN/A (Molecule is UV inactive)
Iodine (

)
Yellow/BrownReversible intercalationHigh. Good for quick, non-destructive checks.
p-Anisaldehyde Blue/PurpleAcid-catalyzed condensationExcellent. High sensitivity for ketals/ethers. Permanent record.
Hanessian’s (CAM) Dark BlueOxidation (Molybdate)Good. High contrast for oxygenated aliphatics.
Validated TLC Protocol

Mobile Phase: 30% Ethyl Acetate in Hexanes (Adjust based on exact polarity, but this is a standard starting point for spiroketals).

Step-by-Step Workflow:

  • Spotting: Apply reaction mixture co-spotted with authentic Starting Material (SM) (Tetrahydro-4H-pyran-4-one).

  • Elution: Run the plate in the mobile phase.

  • Visualization (The Critical Step):

    • Do not rely on the UV lamp.

    • Dip the plate in p-Anisaldehyde stain .

    • Heat with a heat gun at ~200°C for 30-60 seconds.

  • Interpretation:

    • SM (Ketone): Distinct color (often reddish/brown with anisaldehyde).

    • Product (Spiroketal): Distinct color shift (often blue/purple) and different Rf (usually higher Rf than the ketone due to loss of H-bond accepting polarity).

Part 3: Method B — LC-MS (Liquid Chromatography-Mass Spectrometry)

Best for: Yield quantification, impurity profiling, and mass confirmation.

Ionization & Detection[8]
  • Source: Electrospray Ionization (ESI) in Positive Mode (+).

  • Target Ions:

    • 
       (Common due to high oxygen content chelating sodium).
      
    • 
       (If ammonium buffers are used).
      
The Stability "Trap" (Acidic Mobile Phases)

Standard LC-MS mobile phases often use 0.1% Formic Acid or 0.1% TFA .

  • Risk:[4] The spiroketal linkage is acid-sensitive. In a slow gradient with strong acid (TFA), the product may hydrolyze on the column, appearing as the starting material (ketone) in the mass spectrum.

Validated LC-MS Protocol

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm, 2.1 x 50 mm. Mobile Phase Strategy:

  • Recommended: 10 mM Ammonium Acetate (pH ~6.5) / Acetonitrile.[5][6]

    • Why? Neutral pH prevents hydrolysis; Ammonium adducts provide strong signal.

  • Alternative: 0.1% Formic Acid (Weak acid) with Rapid Gradient (< 3 min).

    • Why? Minimizes exposure time to acid.

Gradient Table (Rapid Screen): | Time (min) | % Aqueous (10mM


) | % Organic (MeCN) |
| :--- | :--- | :--- |
| 0.00 | 95 | 5 |
| 2.50 | 5 | 95 |
| 3.50 | 5 | 95 |
| 3.60 | 95 | 5 |

Part 4: Comparative Analysis

The following table contrasts the two methodologies for this specific spiroketal application.

FeatureMethod A: TLC (Stained)Method B: LC-MS (Buffered)
Detection Principle Chemical Derivatization (Colorimetric)Mass-to-Charge Ratio (

)
Time to Result 5–10 Minutes15–30 Minutes (prep + run)
UV Dependency None (Stain dependent)None (MS dependent)
Quantification Poor (Visual estimation)Excellent (Integration of TIC/EIC)
Structural Data Low (Rf comparison only)High (Molecular weight confirmation)
Stability Risk Low (Plate is dry/neutral)Medium (Hydrolysis in acidic mobile phase)
Cost per Run < $1.00> $20.00

Part 5: Decision Logic & Workflows

Comparison Workflow (Graphviz)

G Start Start: Reaction Monitoring This compound Check1 Is exact yield/purity required? Start->Check1 TLC_Path Method A: TLC Analysis Check1->TLC_Path No (Quick Check) LCMS_Path Method B: LC-MS Analysis Check1->LCMS_Path Yes (Final QC) TLC_Step1 Spot Plate: SM vs. Rxn TLC_Path->TLC_Step1 LCMS_Step1 Prep Sample: Dilute in MeCN LCMS_Path->LCMS_Step1 TLC_Step2 Stain: p-Anisaldehyde + Heat (UV is useless) TLC_Step1->TLC_Step2 TLC_Result Visual Confirmation: Disappearance of SM TLC_Step2->TLC_Result TLC_Result->LCMS_Path If Rxn Complete LCMS_Step2 Select Mobile Phase: Ammonium Acetate (pH 6.5) LCMS_Step1->LCMS_Step2 LCMS_Result Quant Confirmation: Mass 145.2 (M+H) or 167.2 (M+Na) LCMS_Step2->LCMS_Result

Figure 1: Decision matrix for selecting the appropriate monitoring technique based on data requirements.

Chemical Pathway & Detection (Graphviz)

Reaction SM Tetrahydro-4H-pyran-4-one (Ketone Precursor) UV: Weak | Stain: Red/Brown Reagent + Ethylene Glycol (Acid Cat.) Product This compound (Spiroketal Target) UV: None | Stain: Blue/Purple SM->Product Synthesis Hydrolysis Acidic LC-MS Mobile Phase (Risk of Reversion) Product->Hydrolysis Exposure to 0.1% TFA Hydrolysis->SM Degradation

Figure 2: Synthesis pathway highlighting the detection characteristics and the risk of acid-induced hydrolysis during analysis.

References

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Stains and Reagents. Retrieved February 5, 2026, from [Link]

Sources

A Researcher's Guide to Unveiling the Selectivity of 1,4,8-Trioxaspiro[4.5]decane Derivatives for Novel Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutic agents with high target specificity and minimal off-target effects is a central challenge in modern drug discovery. The 1,4,8-trioxaspiro[4.5]decane scaffold, a unique spiroketal, represents a promising yet underexplored area of chemical space. Spiroketals are recognized as "privileged scaffolds" in medicinal chemistry due to their rigid, three-dimensional structures that can orient functional groups in precise vectors to interact with biological targets.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to systematically assess the selectivity of novel this compound derivatives against a panel of potential biological targets.

While direct biological activity data for the this compound core is emerging, the broader family of spirocyclic compounds has demonstrated a wide range of pharmacological activities.[3] Notably, structurally related aza-spiro[4.5]decane derivatives have shown activity as mitochondrial permeability transition pore (mPTP) inhibitors and sigma-1 receptor ligands. Furthermore, other spirocyclic molecules have been identified as ligands for G-protein coupled receptors (GPCRs) such as dopamine D2 and serotonin 5-HT2A receptors, as well as various ion channels.[4] This guide will leverage these insights to propose a rational, multi-pronged approach to selectivity profiling.

I. The Strategic Imperative for Early Selectivity Profiling

In the early stages of drug discovery, establishing a compound's selectivity profile is as crucial as identifying its primary mode of action. A highly selective compound is more likely to exhibit a favorable therapeutic window and a lower incidence of adverse effects. Conversely, "polypharmacology," where a compound interacts with multiple targets, can be a desirable trait in certain therapeutic areas, such as oncology and psychiatry, provided the interactions are well-characterized and contribute to the therapeutic effect. Understanding the selectivity of a this compound derivative is therefore paramount in guiding its development trajectory.

The following sections will detail experimental strategies to de-risk and characterize novel derivatives, focusing on three major classes of drug targets: protein kinases, G-protein coupled receptors, and ion channels.

II. Tier 1 Screening: Identifying Primary Biological Targets

The initial step in assessing selectivity is to identify the primary biological target(s) of a novel this compound derivative. A broad-based screening approach is recommended.

Workflow for Primary Target Identification

compound This compound Derivative Library phenotypic Phenotypic Screening (e.g., cell viability, reporter assays) compound->phenotypic target_based Target-Based Screening (e.g., broad kinase panel, GPCR binding panel) compound->target_based hit_id Hit Identification & Confirmation phenotypic->hit_id target_based->hit_id target_deconv Target Deconvolution (for phenotypic hits) hit_id->target_deconv primary_target Putative Primary Target(s) hit_id->primary_target target_deconv->primary_target

Caption: A generalized workflow for the initial identification of biological targets for a library of novel compounds.

III. Comparative Selectivity Profiling: A Multi-Target Approach

Once a primary target is identified, the subsequent phase involves a comprehensive selectivity assessment against a panel of related and unrelated targets. This section provides detailed protocols for assessing selectivity against three key target classes.

Given that many small molecule drugs target the ATP-binding site of protein kinases, assessing off-target kinase activity is crucial.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation: Prepare a stock solution of the this compound derivative in 100% DMSO. Create a dilution series (e.g., 10-point, 3-fold dilutions) in an appropriate assay buffer.

  • Kinase Panel Selection: Select a broad panel of kinases (e.g., the DiscoverX KINOMEscan™ panel or a similar service) representing all major branches of the human kinome.

  • Assay Performance:

    • For enzymatic assays, incubate the kinase, substrate (e.g., a generic peptide substrate like myelin basic protein or a specific substrate for the kinase), and ATP with the test compound.

    • For binding assays, a competitive displacement format is often used, where the test compound competes with a known, labeled ligand for binding to the kinase.

  • Data Acquisition: Measure kinase activity or binding using an appropriate detection method, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) for each kinase.

Data Presentation: Kinase Selectivity Profile

Kinase TargetIC50 / Kd (nM)Fold Selectivity vs. Primary Target
Primary Target (e.g., Kinase X) 15 1
Off-Target 1 (e.g., Kinase Y)1,500100
Off-Target 2 (e.g., Kinase Z)>10,000>667
.........

Causality Behind Experimental Choices: The use of a broad kinase panel is essential to uncover unanticipated off-target effects that would be missed in a more focused screen. The choice between an enzymatic and a binding assay depends on the research question; enzymatic assays measure functional inhibition, while binding assays can detect interactions with inactive kinase conformations.

GPCRs represent the largest family of cell surface receptors and are common targets for a wide range of therapeutics.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a known radioligand for the target GPCR (e.g., [3H]-spiperone for dopamine D2 receptors), and a concentration range of the this compound derivative.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibitory constant) of the test compound by applying the Cheng-Prusoff equation to the IC50 value obtained from the competition curve.

Logical Relationship of GPCR Selectivity Assays

start Primary GPCR Hit binding Radioligand Binding Assays (Determine Ki across a panel of related GPCRs) start->binding functional Functional Assays (e.g., cAMP, Ca2+ flux, β-arrestin recruitment) binding->functional selectivity Selectivity Profile (Binding vs. Functional) functional->selectivity bias Biased Agonism Assessment functional->bias

Caption: A flowchart illustrating the progression of assays to characterize the selectivity and functional activity of a GPCR ligand.

Off-target interactions with ion channels, particularly cardiac ion channels like hERG, are a significant safety concern in drug development.

Experimental Protocol: Automated Patch Clamp Electrophysiology

  • Cell Culture: Use a stable cell line expressing the ion channel of interest (e.g., HEK293 cells expressing hERG).

  • Compound Application: Prepare a concentration range of the this compound derivative in an appropriate extracellular solution.

  • Electrophysiological Recording:

    • Utilize an automated patch clamp system (e.g., a QPatch or Patchliner) to obtain whole-cell recordings from multiple cells in parallel.

    • Apply a voltage protocol specific for the ion channel being studied to elicit ionic currents.

    • Apply the test compound and measure the resulting change in current amplitude.

  • Data Analysis: Generate a concentration-response curve and calculate the IC50 for the inhibition of the ionic current.

Data Presentation: Ion Channel Selectivity Panel

Ion ChannelIC50 (µM)Therapeutic Relevance
Primary Target (e.g., Nav1.7) 0.5 Pain
hERG (Kv11.1)>50Cardiac Safety
Cav1.2>50Cardiac Safety
.........

Trustworthiness of Protocols: Each of the described protocols includes internal controls (e.g., known inhibitors or activators) and relies on well-established, validated technologies to ensure the reliability and reproducibility of the data.

IV. Concluding Remarks and Future Directions

The systematic assessment of selectivity is an indispensable component of the preclinical development of any novel chemical entity. For this compound derivatives, a thorough investigation of their interactions with a diverse panel of biological targets is essential to build a comprehensive safety and efficacy profile. The experimental frameworks provided in this guide offer a robust starting point for researchers to elucidate the therapeutic potential of this intriguing class of molecules. Future studies should aim to correlate the observed selectivity profiles with in vivo efficacy and toxicity data to establish a clear understanding of the structure-activity and structure-selectivity relationships.

References

  • Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,4,8-Trioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Assessment and Chemical Profile
  • Skin and Eye Irritation: Many cyclic ethers and related compounds are known to cause irritation upon contact with skin and eyes.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[1][3]

  • Incompatibility with Strong Oxidizing Agents and Acids: Like many ethers, 1,4,8-Trioxaspiro[4.5]decane may react violently with strong oxidizing agents and acids.[4][5]

Given these potential hazards, this compound should be handled as a hazardous substance in a well-ventilated area, preferably within a chemical fume hood.

Table 1: Summary of Potential Hazards Based on Structurally Similar Compounds

Hazard ClassificationPotential EffectsSource Compounds for Analogy
Skin Corrosion/IrritationCauses skin irritation1,4-Dioxa-8-azaspiro(4.5)decane[1]
Serious Eye Damage/IrritationCauses serious eye irritation1,4-Dioxa-8-azaspiro(4.5)decane, 1,4-Dioxaspiro(4.5)decan-8-ol[1][3]
Specific Target Organ ToxicityMay cause respiratory irritation1,4-Dioxa-8-azaspiro(4.5)decane, 1,4-Dioxaspiro(4.5)decan-8-ol[1][3]
Acute Toxicity (Oral)Harmful if swallowed1,4-Dioxaspiro(4.5)decan-8-ol[3]
II. Personal Protective Equipment (PPE) and Handling

Prior to handling this compound or its waste, all personnel must be equipped with the appropriate personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In cases of poor ventilation or potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Always handle the compound in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[2][4][6]

III. Spill Management Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Collect Absorbent Material: Carefully collect the absorbent material and place it in a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

  • Report the Spill: Report the incident to the appropriate environmental health and safety personnel at your institution.

IV. Disposal Workflow

The proper disposal of this compound must adhere to all local, state, and federal regulations. The following workflow provides a general guideline for disposal.

Caption: Decision workflow for the proper disposal of this compound.

V. Step-by-Step Disposal Procedures
  • Waste Identification and Classification: Due to the lack of specific data, it is prudent to treat all waste containing this compound as hazardous waste. Consult with your institution's environmental health and safety department to determine the appropriate waste codes.

  • Containerization:

    • Use a compatible, leak-proof container with a secure lid. Avoid using containers that may be degraded by ethers.

    • Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "649-91-2," and any known hazard characteristics (e.g., "Irritant").[7]

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents and acids.

  • Collection and Transport:

    • Arrange for the collection of the hazardous waste by a licensed and reputable hazardous waste disposal company.

    • Ensure that all necessary paperwork, including a hazardous waste manifest, is completed accurately.

  • Final Disposal Method:

    • The most probable method of disposal for this type of organic compound is high-temperature incineration at a permitted hazardous waste facility. This method ensures the complete destruction of the chemical, minimizing its environmental impact.

    • Landfilling is not an appropriate disposal method for this compound.

VI. Scientific Integrity and Causality

The procedures outlined in this guide are based on a conservative approach, drawing parallels from structurally similar compounds due to the absence of a specific Safety Data Sheet for this compound. The rationale for treating this compound as hazardous stems from the known properties of cyclic ethers and trioxane derivatives, which often exhibit irritant properties and reactivity with common laboratory reagents. The recommendation for incineration is rooted in the principles of complete chemical destruction to prevent environmental contamination, a standard practice for many organic chemical wastes.

It is the responsibility of the researcher to seek guidance from their institution's safety professionals to ensure full compliance with all applicable regulations. This guide should be used as a foundational document to inform, but not replace, a thorough and site-specific risk assessment.

References

  • PubChem. 1,4-Dioxa-8-azaspiro(4.5)decane. National Center for Biotechnology Information. [Link]

  • Synerzine. 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)
  • PubChem. 1,4-Dioxaspiro(4.5)decan-8-ol. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: n-Decane. [Link]

  • INDOFINE Chemical Company. 6-AMINO-1,4,8-TRIOXASPIRO[4.5]DECANE OXALATE. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 1,4,8-Trioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research, discovery, and drug development, the meticulous handling of chemical reagents is foundational to both laboratory safety and the integrity of scientific outcomes. This guide provides an in-depth operational plan for the safe handling, storage, and disposal of 1,4,8-Trioxaspiro[4.5]decane, a unique spirocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes established protocols for structurally related compounds, such as cyclic ethers, to ensure a conservative and robust safety framework.

Hazard Assessment and Triage: A Proactive Stance

Given that this compound is a cyclic ether, we must anticipate the potential for peroxide formation. Ethers can react with atmospheric oxygen to form explosive peroxides, a risk that is amplified by exposure to light and heat.[1][2] Therefore, all handling protocols will treat this compound as a potential peroxide former. Additionally, information from analogous spiro compounds suggests a potential for skin and eye irritation.[3][4]

Immediate Actions Upon Receipt:

  • Inspect the Container: Check for any signs of damage, such as cracks or a compromised seal. Do not accept damaged containers.

  • Date the Container: Immediately upon opening, and on the container itself, mark the date of receipt and the date of opening. This is critical for tracking the potential for peroxide formation.[1]

  • Segregate and Store: Store in a cool, dry, and well-ventilated area away from direct sunlight, heat sources, and strong oxidizing agents.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and potential irritants. Standard safety glasses are insufficient.
Hand Protection Nitrile or neoprene gloves. It is crucial to inspect gloves for any signs of degradation before use.Provides a barrier against skin contact. Given that some ethers can permeate nitrile gloves, it is advisable to limit handling time and change gloves frequently.[1]
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes.Protects against accidental spills and splashes. Flame-resistant material is a prudent precaution when working with potentially flammable compounds.[1]
Respiratory Work should be conducted in a certified chemical fume hood. In the event of a large spill or inadequate ventilation, a respirator may be necessary.Minimizes the risk of inhaling potentially harmful vapors.
Operational Workflow: From Benchtop to Disposal

The following workflow provides a step-by-step guide for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Proceed Assemble_Equipment Assemble Necessary Equipment Prepare_Work_Area->Assemble_Equipment Proceed Retrieve_Chemical Retrieve Chemical from Storage Assemble_Equipment->Retrieve_Chemical Ready Dispense_Reagent Dispense Required Amount Retrieve_Chemical->Dispense_Reagent Handle Seal_Container Tightly Seal Primary Container Dispense_Reagent->Seal_Container Complete Segregate_Waste Segregate Waste into Labeled Container Dispense_Reagent->Segregate_Waste Generate Waste Return_to_Storage Return to Designated Storage Seal_Container->Return_to_Storage Store Decontaminate_Area Decontaminate Work Area Return_to_Storage->Decontaminate_Area Proceed Doff_PPE Doff PPE Correctly Decontaminate_Area->Doff_PPE Clean Arrange_Disposal Arrange for Professional Disposal Segregate_Waste->Arrange_Disposal Store for Pickup

Safe Handling Workflow for this compound

Experimental Protocol: Peroxide Testing

Due to the risk of peroxide formation, it is prudent to test for peroxides before heating or distilling this compound, and periodically if stored for an extended period.[7][8]

  • To 1-3 mL of this compound in a test tube, add an equal volume of acetic acid.

  • Add a few drops of a 5% potassium iodide (KI) solution and shake.

  • The appearance of a yellow to brown color indicates the presence of peroxides.[9]

Spill Management and Emergency Procedures

In the event of a spill, immediate and decisive action is required.

  • Small Spills: For minor spills contained within a fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[6] Place the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the immediate area and alert laboratory personnel. If safe to do so, turn off all ignition sources.[10] Contact your institution's environmental health and safety (EHS) office for guidance.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[11]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Disposal Plan: A Cradle-to-Grave Responsibility

The disposal of this compound and any contaminated materials must be handled with the utmost care.

  • Waste Collection: Collect all waste, including unused product and contaminated materials, in a designated, labeled, and sealed container.

  • Professional Disposal: Never dispose of this chemical down the drain or in regular trash.[12] Arrange for disposal through a certified hazardous waste disposal service in accordance with local, state, and federal regulations.[13]

By adhering to these rigorous safety protocols, researchers can confidently and safely incorporate this compound into their workflows, fostering a secure and productive laboratory environment.

References

  • Use of Ether - Environment, Health & Safety. (n.d.). Retrieved from University of Tennessee, Knoxville website: [Link]

  • Write a brief note on safe handling and storage of ether ?(for 5mark)​. (2023, April 22). Brainly.in. Retrieved from [Link]

  • Ethers | Health & Safety. (2024, July 22). Health and Safety Department, University of St Andrews. Retrieved from [Link]

  • Safe Handling of Pyrophoric Chemicals. (n.d.). Central Washington University. Retrieved from [Link]

  • How to Dispose of Petroleum Ether? (2024, December 4). Retrieved from [Link]

  • Student safety sheets 63 Hydrocarbons. (2022). CLEAPSS Science. Retrieved from [Link]

  • 1,4-Dioxaspiro(4.5)decane. (n.d.). PubChem. Retrieved from [Link]

  • Mussagali, A. (2025, July 4). CYCLIC ETHERS AND THEIR USE. ResearchGate. Retrieved from [Link]

  • 1,4-Dioxaspiro[4.5]decane. (n.d.). NIST WebBook. Retrieved from [Link]

  • Chemicals That Form Peroxides: Handling and Storage. (n.d.). OSU Chemistry. Retrieved from [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). Retrieved from [Link]

  • 1,4-Dioxaspiro[4.5]decan-8-one. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). (n.d.). Cheméo. Retrieved from [Link]

  • Autoxidation of Ethers to Peroxides and Hydroperoxides. (2025, May 22). JoVE. Retrieved from [Link]

  • Peroxides and peroxide-forming compounds. (n.d.). Retrieved from [Link]

  • Update to RIFM fragrance ingredient safety assessment, 1-oxaspiro[4.5]decan-2-one, 8-methyl-, CAS Registry number 94201-19-1. (2024). PubMed. Retrieved from [Link]

  • Decades-old can of ether, am I in danger? : r/chemistry. (2022, July 12). Reddit. Retrieved from [Link]

  • What are organic peroxides? Classes of Peroxide Formers Aldehydes Ethers. (n.d.). Retrieved from [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015, July 23). PubMed. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.